molecular formula C13H26N2O2 B1404945 1-Boc-4-(aminomethyl)-4-ethylpiperidine CAS No. 1158758-98-5

1-Boc-4-(aminomethyl)-4-ethylpiperidine

Cat. No.: B1404945
CAS No.: 1158758-98-5
M. Wt: 242.36 g/mol
InChI Key: LTCVVNLACZFQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(aminomethyl)-4-ethylpiperidine is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-ethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-13(10-14)6-8-15(9-7-13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCVVNLACZFQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Boc-4-(aminomethyl)-4-ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-Boc-4-(aminomethyl)-4-ethylpiperidine, a valuable substituted piperidine building block in medicinal chemistry and drug development. The synthesis commences with the readily available 1-Boc-4-piperidone and proceeds through a three-step sequence involving the formation of a key α-aminonitrile intermediate, diastereoselective alkylation, and subsequent reduction. This guide delves into the mechanistic underpinnings of each transformation, offering detailed, step-by-step experimental protocols and quantitative data to ensure reproducibility. The rationale behind the selection of protecting groups, reagents, and reaction conditions is thoroughly discussed to provide researchers and drug development professionals with a practical and scientifically rigorous resource for the preparation of this important synthetic intermediate.

Introduction: The Significance of Substituted Piperidines

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in various non-covalent interactions make it an ideal template for the design of ligands targeting a wide range of biological targets. Specifically, 4,4-disubstituted piperidines, such as the target molecule this compound, offer a three-dimensional architecture that can be exploited to enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates.[3] The presence of a primary amine provides a versatile handle for further functionalization, while the ethyl group at the C4 position introduces a lipophilic element that can modulate the overall physicochemical profile of the molecule.

The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to mask the nucleophilicity of the piperidine nitrogen, preventing unwanted side reactions during the synthetic sequence.[2][4] Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for multi-step syntheses.[4][5] This guide will detail a reliable synthetic route to this compound, providing the necessary practical and theoretical knowledge for its successful implementation in a laboratory setting.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a three-step sequence starting from the commercially available 1-Boc-4-piperidone. The overall strategy is outlined below:

Synthetic_Pathway start 1-Boc-4-piperidone intermediate1 1-Boc-4-cyano-4-aminopiperidine (α-aminonitrile) start->intermediate1 Strecker Reaction (NaCN, NH4Cl) intermediate2 1-Boc-4-cyano-4-ethylpiperidine intermediate1->intermediate2 Ethylation (LDA, EtI) product This compound intermediate2->product Nitrile Reduction (e.g., Raney Ni, H2 or LiAlH4) Dehydration_Mechanism Amide R-C(=O)NH2 Intermediate1 R-C(=O-P(=O)Cl2)NH2+ Cl- Amide->Intermediate1 + POCl3 POCl3 P(=O)Cl3 Intermediate2 R-C(O-P(=O)Cl2)=NH2+ Intermediate1->Intermediate2 - HCl Nitrile R-C≡N Intermediate2->Nitrile - HOP(=O)Cl2 Alkylation_Mechanism Start 1-Boc-4-cyanopiperidine Carbanion Lithium α-cyano carbanion Start->Carbanion + LDA Product 1-Boc-4-cyano-4-ethylpiperidine Carbanion->Product + EtI EtI Ethyl Iodide Reduction_Mechanisms cluster_0 Method A: Catalytic Hydrogenation cluster_1 Method B: LiAlH4 Reduction Nitrile_H2 R-C≡N Imine_H2 R-CH=NH Nitrile_H2->Imine_H2 + H2 / Raney Ni Amine_H2 R-CH2-NH2 Imine_H2->Amine_H2 + H2 / Raney Ni Nitrile_LAH R-C≡N Imine_anion [R-CH=N]- Li+ Nitrile_LAH->Imine_anion 1. LiAlH4 Diamidoaluminate [R-CH2-N(AlH3)]- Li+ Imine_anion->Diamidoaluminate 2. LiAlH4 Amine_LAH R-CH2-NH2 Diamidoaluminate->Amine_LAH 3. H2O workup

References

An In-Depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Identification

1-Boc-4-(aminomethyl)piperidine is a versatile bifunctional molecule widely utilized in medicinal chemistry.[1][2] As a mono-Boc-protected diamine, it offers a strategic advantage in multi-step organic synthesis, allowing for selective functionalization of the primary amine while the piperidine nitrogen remains protected. This piperidine derivative serves as a crucial precursor in the synthesis of a diverse range of biologically active compounds, including inhibitors of kinases and proteases, and agonists for G-protein coupled receptors.[1][3]

Its structure, featuring a rigid piperidine core, a flexible aminomethyl side chain, and the sterically demanding tert-butoxycarbonyl (Boc) protecting group, makes it an ideal scaffold for exploring structure-activity relationships (SAR) in drug development. The primary amine provides a nucleophilic handle for amide bond formation, reductive amination, and other key coupling reactions, while the Boc group can be readily removed under acidic conditions to reveal the secondary amine for further modification.

Physicochemical and Spectroscopic Profile

The fundamental physicochemical properties of 1-Boc-4-(aminomethyl)piperidine are well-documented, providing essential data for reaction planning, purification, and formulation. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 144222-22-0[4]
Molecular Formula C₁₁H₂₂N₂O₂[4][5]
Molecular Weight 214.30 g/mol [4]
Appearance Liquid or Low Melting Solid[1]
Boiling Point 237-238 °C (lit.)[5][6]
Density 1.013 g/mL at 25 °C (lit.)[5][6]
Refractive Index (n²⁰/D) 1.473 (lit.)[5][6]
Solubility Soluble in chloroform and methanol.[1][5]
Storage Temperature Room Temperature, Sealed in Dry, Keep in Dark Place[1]

Spectroscopic Data: Standard analytical data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are readily available from commercial suppliers and chemical databases, confirming the structural integrity of the compound.[7][8]

Synthesis and Purification

The synthesis of 1-Boc-4-(aminomethyl)piperidine typically involves the protection of a piperidine precursor followed by the reduction of a nitrile or amide functionality. A common and illustrative synthetic pathway begins with 4-piperidinecarbonitrile.

General Synthetic Protocol

Step 1: Boc Protection of 4-Piperidinecarbonitrile This initial step selectively protects the secondary amine of the piperidine ring, preventing it from interfering in subsequent reactions. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and highly efficient method for this transformation.

  • Dissolve 4-piperidinecarbonitrile in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the acid generated during the reaction.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, typically monitored by Thin Layer Chromatography (TLC).

  • Perform an aqueous workup to remove the base and unreacted reagents. The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure to yield tert-butyl 4-cyanopiperidine-1-carboxylate.

Step 2: Reduction of the Nitrile to the Primary Amine The cyano group of the protected intermediate is then reduced to the desired aminomethyl group. Strong reducing agents like Lithium Aluminum Hydride (LAH) are effective for this transformation.

  • In a separate flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a suspension of Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, and cool to 0 °C.

  • Slowly add a solution of tert-butyl 4-cyanopiperidine-1-carboxylate in the same anhydrous solvent to the LAH suspension.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating to drive the reaction to completion (monitor by TLC).

  • Carefully quench the reaction at 0 °C by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol

The crude 1-Boc-4-(aminomethyl)piperidine is typically purified using flash column chromatography on silica gel.

  • Prepare a silica gel column packed with a non-polar solvent system (e.g., hexanes or heptane).

  • Dissolve the crude product in a minimal amount of the chromatography solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, typically using a mixture of ethyl acetate in hexanes or methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine to prevent peak tailing.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent in vacuo to yield 1-Boc-4-(aminomethyl)piperidine as a liquid or low-melting solid.

Synthetic Workflow Diagram

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Purification A 4-Piperidinecarbonitrile B tert-Butyl 4-cyanopiperidine-1-carboxylate A->B Boc₂O, Et₃N DCM, 0°C to RT C 1-Boc-4-(aminomethyl)piperidine (Crude Product) B->C 1. LiAlH₄, THF, 0°C to RT 2. Fieser Workup D Pure 1-Boc-4-(aminomethyl)piperidine C->D Flash Chromatography (Silica Gel)

Caption: General synthetic workflow for 1-Boc-4-(aminomethyl)piperidine.

Analytical Characterization Workflow

Ensuring the purity and structural identity of 1-Boc-4-(aminomethyl)piperidine is paramount before its use in further synthetic steps. A standard workflow involves a combination of chromatographic and spectroscopic techniques.

  • Thin Layer Chromatography (TLC): Initial assessment of reaction completion and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals include the characteristic resonances for the Boc group (~1.4 ppm in ¹H NMR) and the piperidine ring protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Typically, Electrospray Ionization (ESI) is used, showing the [M+H]⁺ ion.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the primary amine and the C=O stretch of the carbamate.

  • Purity Analysis (HPLC/UPLC): High-Performance Liquid Chromatography or Ultra-Performance Liquid Chromatography is used to determine the purity of the final compound, often employing a UV detector.

G Input Final Product TLC Purity Check (TLC) Input->TLC NMR Structure Confirmation (¹H, ¹³C NMR) Input->NMR MS Molecular Weight (Mass Spec) Input->MS IR Functional Groups (IR Spec) Input->IR HPLC Quantitative Purity (HPLC/UPLC >95%) Input->HPLC Output Verified Compound TLC->Output NMR->Output MS->Output IR->Output HPLC->Output

Caption: Standard analytical workflow for compound verification.

Applications in Drug Discovery

1-Boc-4-(aminomethyl)piperidine is a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization.[2] Its utility stems from its role as a precursor to various protein agonists and antagonists.[1] Documented applications include its use in the synthesis of:

  • Kinesin Spindle Protein (KSP) Inhibitors: These compounds have potential as anticancer agents by disrupting mitosis in cancer cells.[3]

  • Orphan G-protein Coupled Receptor (GPR119) Agonists: Investigated for their potential in treating diabetes.[3]

  • Pim-1 Kinase Inhibitors: Pim-1 is a proto-oncogene implicated in various cancers, making its inhibitors a key area of research.[3]

  • Aspartic Acid Protease Inhibitors: A broad class of therapeutic targets.[3]

  • Platelet-Activating Factor Antagonists: Used in the development of orally active therapeutic agents.[1]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of 1-Boc-4-(aminomethyl)piperidine and ensuring laboratory safety.

  • Hazard Statements: The compound is irritating to the eyes, respiratory system, and skin.[5]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5][6] This includes standard laboratory coats, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid contact with skin and eyes and do not breathe vapor.[5] Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Keep the container tightly sealed in a dry, dark place at room temperature.[1] It is classified as a combustible liquid.[6]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5] If inhaled, move to fresh air.

References

1-Boc-4-(aminomethyl)-4-ethylpiperidine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine: A Versatile Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, commonly known as 1-Boc-4-(aminomethyl)piperidine. While the initial topic of inquiry was the 4-ethyl variant, the scarcity of documented evidence for this specific derivative necessitates a focus on its parent compound, a widely utilized and critical building block in medicinal chemistry. This guide will delve into the physicochemical properties, core applications, and detailed experimental protocols for 1-Boc-4-(aminomethyl)piperidine, offering researchers, scientists, and drug development professionals a foundational resource for leveraging its unique structural attributes. The principles and applications discussed herein provide a strong predictive framework for the potential utility of its derivatives.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational pre-organization allows for the precise spatial arrangement of substituents, a critical factor in optimizing ligand-receptor interactions. 1-Boc-4-(aminomethyl)piperidine (CAS Number: 144222-22-0 ) is a bifunctional synthetic building block that masterfully combines this valuable scaffold with the strategic advantages of tert-butoxycarbonyl (Boc) protection.[2][3][4]

The Boc group provides a robust shield for the piperidine nitrogen under a wide range of reaction conditions, yet it can be cleaved cleanly under mild acidic conditions.[5] This orthogonality allows for selective functionalization at the primary aminomethyl group, making it an indispensable tool for multi-step syntheses of complex molecules, including peptides, proteolysis-targeting chimeras (PROTACs), and G protein-coupled receptor (GPCR) ligands.[5][6]

Physicochemical & Structural Data

A thorough understanding of a reagent's physical properties is fundamental to its effective application in synthesis and process development.

PropertyValueSource(s)
CAS Number 144222-22-0[2]
Molecular Formula C₁₁H₂₂N₂O₂[2][3]
Molecular Weight 214.30 g/mol [2]
Density 1.013 g/mL at 25 °C (lit.)[2][7]
Boiling Point 237-238 °C (lit.)[2][7]
Refractive Index n20/D 1.473 (lit.)[2][7]
SMILES CC(C)(C)OC(=O)N1CCC(CN)CC1[2][7]
InChI Key KLKBCNDBOVRQIJ-UHFFFAOYSA-N[2][7]

Core Applications in Medicinal Chemistry

The utility of 1-Boc-4-(aminomethyl)piperidine stems from the rigid conformational constraint imposed by the piperidine ring. This property is strategically exploited in several areas of drug design.

Conformational Constraint and Peptidomimetics

In peptide chemistry, the flexibility of the peptide backbone often leads to poor bioavailability and metabolic instability. Introducing rigid scaffolds like 1-Boc-4-(aminomethyl)piperidine can lock the peptide into a bioactive conformation, enhancing its affinity and selectivity for a biological target.[6] The piperidine unit is particularly well-suited to mimic β-turns, a common secondary structure motif crucial for protein-protein interactions.[6]

A Privileged Scaffold for GPCR Ligands

The piperidine framework is a recurring motif in many ligands targeting G protein-coupled receptors (GPCRs).[6] This compound serves as a precursor for synthesizing novel agonists and antagonists for various receptors, including orphan G-protein coupled receptor GPR119, which has antidiabetic potential.[7]

Versatile Linker in Complex Architectures

As a mono-Boc-protected diamine, this molecule is a versatile building block for more complex molecular constructs like PROTACs and Antibody-Drug Conjugates (ADCs).[5] The rigid nature of the piperidine linker can improve metabolic stability compared to more flexible linkers, such as those based on polyethylene glycol (PEG).[5] The choice between a rigid and flexible linker is a critical design parameter that significantly impacts the physicochemical and pharmacokinetic properties of the final molecule.[5]

G cluster_0 Core Compound cluster_1 Key Structural Features cluster_2 Primary Applications Compound 1-Boc-4-(aminomethyl)piperidine Boc Boc-Protected Amine (Stable, Acid-Labile) Compound->Boc enables Piperidine Rigid Piperidine Scaffold Compound->Piperidine provides Amine Primary Aminomethyl Group (Nucleophilic Handle) Compound->Amine exposes Peptides Peptidomimetics (β-Turn Mimic) Piperidine->Peptides induces conformation GPCR GPCR Ligands (Agonists/Antagonists) Piperidine->GPCR acts as scaffold Linkers Linkers for PROTACs/ADCs (Rigidity, Stability) Amine->Linkers serves as attachment point

Caption: Logical relationships of 1-Boc-4-(aminomethyl)piperidine.

Experimental Protocol: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The following section details a validated, step-by-step methodology for incorporating 1-Boc-4-(aminomethyl)piperidine into a peptide sequence using standard Fmoc/tBu chemistry on a solid support. This protocol is designed to be self-validating through integrated monitoring steps.

Materials and Reagents
  • Rink Amide Resin

  • 1-Boc-4-(aminomethyl)piperidine

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Kaiser Test Reagents

Step-by-Step Workflow

Step 1: Resin Swelling and N-Terminal Fmoc Deprotection

  • Place the Rink Amide resin in a suitable reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes.[6]

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin to remove the N-terminal Fmoc protecting group. Agitate for 20 minutes.[6]

  • Drain the solution and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

Step 2: Coupling of a Standard Fmoc-Amino Acid (if applicable)

  • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Pre-activate for 10-15 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test. A negative result (beads remain colorless or blue) indicates complete coupling. If positive (beads turn yellow/orange), recoupling may be required.[6]

  • Once coupling is complete, drain the solution and wash the resin with DMF (3 times).

Step 3: Incorporation of 1-Boc-4-(aminomethyl)piperidine Causality: This step couples the primary amine of our title compound to the C-terminal carboxylic acid of the resin-bound peptide chain. The Boc group on the piperidine nitrogen remains intact.

  • Ensure the N-terminal Fmoc group of the preceding amino acid has been removed as per Step 1.

  • In a separate vial, dissolve 1-Boc-4-(aminomethyl)piperidine (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.[6]

  • Add DIC (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes.[6]

  • Add the activated solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.[6]

  • Monitor the reaction using a Kaiser test. A negative result confirms the successful consumption of the free amine on the resin.[6]

  • Drain the coupling solution and wash the resin extensively with DMF (3 times) and DCM (3 times).

Step 4: Final Cleavage and Deprotection

  • Dry the resin thoroughly under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Note: The specific cocktail depends on the amino acid side chains.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

  • Purify the peptide using reverse-phase HPLC.

G start Start: Rink Amide Resin swell Resin Swelling 1. Add DMF 2. Agitate 30 min start->swell deprotect Fmoc Deprotection 1. Add 20% Piperidine/DMF 2. Agitate 20 min 3. Wash with DMF swell->deprotect kaiser1 Kaiser Test (Confirm free amine) deprotect->kaiser1 couple Coupling Step 1. Pre-activate Reagent (AA or Boc-Pip) 2. Add to Resin 3. Agitate 2-4h kaiser1->couple Positive kaiser2 Kaiser Test (Confirm coupling) couple->kaiser2 kaiser2->couple Positive (Recouple) wash Wash Resin 1. DMF (x3) 2. DCM (x3) kaiser2->wash Negative cleave Cleavage & Deprotection 1. Add TFA Cocktail 2. Agitate 2-3h 3. Precipitate with Ether wash->cleave end End: Purified Peptide cleave->end

Caption: Experimental workflow for SPPS incorporation.

Conclusion

1-Boc-4-(aminomethyl)piperidine is a cornerstone building block for modern synthetic and medicinal chemistry. Its pre-organized, rigid structure offers a reliable method for introducing conformational constraints, a strategy proven to enhance the biological activity and metabolic stability of peptides and other small molecules. The straightforward, well-documented protocols for its incorporation, particularly in solid-phase synthesis, ensure its continued and widespread application in the pursuit of novel therapeutics. The insights and methodologies presented in this guide provide a robust framework for scientists aiming to harness the potential of this versatile scaffold.

References

Spectroscopic Characterization of 1-Boc-4-(aminomethyl)-4-ethylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Boc-4-(aminomethyl)-4-ethylpiperidine (CAS No. 1020412-83-8) is a substituted piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, and both an aminomethyl and an ethyl group at the C4 position. The Boc group is a cornerstone in organic synthesis, particularly in peptide and medicinal chemistry, for its stability and ease of removal.[4] Accurate structural confirmation through spectroscopic methods is a critical step in ensuring the quality and purity of this intermediate for downstream applications. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of this molecule.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure is paramount for interpreting its spectroscopic data. The following diagram illustrates the structure of this compound and highlights the key functional groups that give rise to characteristic spectroscopic signals.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Expected ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.[5]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegrationRationale
Boc (t-butyl)~1.45Singlet (s)9HThe nine equivalent protons of the tert-butyl group are deshielded by the adjacent oxygen and carbonyl group, resulting in a characteristic singlet.[4]
Piperidine ring CH₂ (axial & equatorial)1.2 - 1.8Multiplet (m)8HThe protons on the piperidine ring will appear as complex multiplets due to geminal and vicinal coupling. The presence of the Boc group can lead to broad signals due to restricted rotation around the N-C(O) bond.[6]
Ethyl CH₂~1.3 - 1.5Quartet (q)2HThese protons are adjacent to a methyl group and will appear as a quartet.
Ethyl CH₃~0.8 - 1.0Triplet (t)3HThese protons are adjacent to a methylene group and will appear as a triplet.
Aminomethyl CH₂~2.5 - 2.8Singlet (s) or Doublet (d)2HThe chemical shift is influenced by the adjacent nitrogen. The multiplicity may be a singlet if coupling to the NH₂ protons is not observed, or a doublet if it is.
Amine NH₂~1.5 - 2.5 (variable)Broad Singlet (br s)2HThe chemical shift and appearance of the amine protons can vary significantly due to hydrogen bonding and exchange with solvent.

Experimental Causality: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar compounds. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex multiplets of the piperidine ring protons.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentExpected Chemical Shift (ppm)Rationale
Boc C=O~155The carbonyl carbon of the carbamate is significantly deshielded.[4]
Boc C(CH₃)₃~80The quaternary carbon of the tert-butyl group is attached to an oxygen atom, causing a downfield shift.[4]
Boc C(CH₃)₃~28The methyl carbons of the tert-butyl group are in a typical aliphatic region.[4]
Piperidine C4~35-40This is a quaternary carbon with two alkyl and two aminomethyl/ethyl substituents.
Piperidine C2, C6~40-45These carbons are adjacent to the nitrogen atom of the carbamate.
Piperidine C3, C5~30-35These carbons are in a typical aliphatic region of the piperidine ring.
Ethyl CH₂~25-30Aliphatic methylene carbon.
Ethyl CH₃~8-12Aliphatic methyl carbon.
Aminomethyl CH₂~45-50This carbon is attached to a nitrogen atom, resulting in a downfield shift.

Self-Validating Protocol: To confirm the assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) should be performed. This will differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern

For Boc-protected amines, the fragmentation is often predictable. The molecular ion peak ([M]⁺) may be weak or absent in Electron Ionization (EI) mass spectra.[7] Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show the protonated molecule, [M+H]⁺.[8]

Table 3: Predicted Mass Spectrometry Fragments

m/z ValueProposed FragmentRationale
215.35[M+H]⁺Protonated molecular ion (based on C₁₁H₂₂N₂O₂).
159[M - C₄H₈ + H]⁺Loss of isobutylene (56 Da) from the Boc group is a very common fragmentation pathway for Boc-protected compounds.[9][10]
115[M - Boc + H]⁺Loss of the entire Boc group (100 Da).
57[C₄H₉]⁺The tert-butyl cation is a very stable fragment and often observed as the base peak in the mass spectra of Boc-protected compounds.[7]

Experimental Workflow for MS Analysis:

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Sample Dissolve sample in suitable solvent (e.g., Methanol) Infusion Direct infusion or LC-MS Sample->Infusion Ionization Electrospray Ionization (ESI) in positive ion mode Infusion->Ionization Detection Mass Analyzer (e.g., TOF, Quadrupole) Ionization->Detection Spectrum Acquire Mass Spectrum Detection->Spectrum Analysis Identify [M+H]⁺ and key fragment ions Spectrum->Analysis

Caption: A typical workflow for ESI-MS analysis.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrationRationale
3400-3250Primary Amine (N-H)StretchPrimary amines typically show two bands in this region (symmetric and asymmetric stretching).[11] These bands may be broad due to hydrogen bonding.
2975-2850Alkyl (C-H)StretchThese absorptions are due to the C-H stretching vibrations of the piperidine ring, ethyl group, and Boc group.
~1690Carbamate (C=O)StretchThe carbonyl group of the Boc protecting group gives a strong and characteristic absorption band in this region.[12][13]
1650-1580Primary Amine (N-H)BendThe N-H bending vibration of the primary amine is expected in this range.[11]
1250-1020Aliphatic Amine (C-N)StretchThe C-N stretching vibrations of the piperidine ring and the aminomethyl group will appear in this region.[11]

Authoritative Grounding: The interpretation of IR spectra is based on well-established correlation tables that link absorption frequencies to specific functional groups. The presence of the carbamate group is a key diagnostic feature, and its C=O stretch is typically observed at a lower wavenumber compared to ketones due to resonance with the nitrogen lone pair.[14][15]

Conclusion

This technical guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided tables of expected spectral features and the rationale behind them serve as a valuable reference for scientists engaged in the synthesis and characterization of novel piperidine-based compounds.

References

Potential applications of 4,4-disubstituted piperidines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The piperidine ring is one of the most ubiquitous and versatile scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Among its many permutations, the 4,4-disubstituted piperidine architecture has emerged as a particularly powerful tool for drug designers. The geminal substitution at the C4 position creates a quaternary center that offers unique stereoelectronic properties, enabling precise control over the spatial orientation of pharmacophoric groups, modulation of crucial physicochemical properties, and enhancement of metabolic stability. This technical guide provides a comprehensive overview for researchers and drug development professionals on the strategic application of this privileged scaffold. We will explore key synthetic methodologies, delve into its successful implementation across diverse therapeutic areas including oncology, neuroscience, and infectious diseases, and provide insights into the causality behind its effectiveness in drug design.

The Strategic Value of C4-Geminal Disubstitution

While simple piperidines are valuable, the introduction of two substituents at the C4 position provides a distinct set of advantages that medicinal chemists can strategically exploit.

  • Precise Vectorial Control: The tetrahedral geometry of the C4 quaternary carbon acts as a rigid anchor, projecting the two substituents into distinct and predictable vectors in three-dimensional space. This allows for the meticulous optimization of interactions with complex biological targets by minimizing conformational ambiguity.

  • Modulation of Physicochemical Properties: The nature of the geminal substituents is a powerful handle for fine-tuning the drug-like properties of a molecule. Lipophilicity, solubility, and polar surface area can be carefully balanced to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[3] For example, introducing a polar substituent alongside a lipophilic one can maintain target affinity while improving aqueous solubility.

  • Enhanced Metabolic Stability: The C4 position of a piperidine ring can be susceptible to oxidative metabolism. The creation of a quaternary center at this position effectively acts as a "metabolic shield," blocking this pathway and often leading to an improved pharmacokinetic profile and longer half-life.

Key Synthetic Pathways to 4,4-Disubstituted Piperidines

The accessibility of a chemical scaffold is paramount to its utility. Fortunately, a number of robust synthetic routes have been developed for this motif.

Overview of Synthetic Strategies
Synthetic StrategyTypical Starting MaterialsKey TransformationAdvantagesCommon Challenges
Sequential Alkylation N-protected 4-piperidonesDeprotonation followed by reaction with two electrophilesStraightforward, wide variety of electrophiles can be usedRequires strong bases (e.g., LDA), potential for side reactions
Intramolecular Cyclization Acyclic di-electrophiles or amine precursorsDieckmann condensation, Michael addition, Reductive aminationHigh control over substitution patternsOften requires multi-step synthesis of the acyclic precursor
Multi-Component Reactions (MCRs) Aldehyde, amine, isocyanide, etc.Ugi or related MCRsHigh efficiency, rapid library generation[4]Scaffold complexity can be limited by available starting materials
Modern C-H Functionalization Substituted piperidinesBiocatalytic C-H oxidation & cross-couplingHighly efficient, reduces step count[5]Requires specialized catalysts and conditions
Foundational Protocol: Synthesis via Sequential Alkylation of N-Boc-4-Piperidone

This protocol describes a classic, reliable method for creating a 4-aryl, 4-cyano piperidine, a versatile intermediate for further elaboration.

Rationale for Design: The use of a Boc-protecting group on the piperidine nitrogen prevents its reactivity as a nucleophile or base under the strongly basic conditions required for C-H acidity at the C4 position. The cyano group is an excellent synthetic handle; it is a compact polar group that can be readily hydrolyzed to a carboxylic acid or reduced to an amine.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.

  • Base Generation: Add diisopropylamine (2.2 eq) followed by the slow, dropwise addition of n-butyllithium (2.1 eq). Allow the solution to stir at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Enolate Formation: Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • First Electrophile Addition: Add the first electrophile (e.g., a substituted benzyl bromide, 1.1 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Second Deprotonation & Cyanation: Cool the reaction mixture back to -78 °C and add a second portion of freshly prepared LDA (2.2 eq). Stir for 2 hours. Add a cyanating agent, such as N-cyanobenzensulfonimide (1.2 eq), and let the reaction warm to room temperature.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired 4-aryl-4-cyano-N-Boc-piperidine.

Caption: Sequential alkylation workflow for 4,4-disubstituted piperidines.

Therapeutic Applications and Case Studies

The strategic advantages of the 4,4-disubstituted piperidine motif have been successfully translated into potent and selective modulators of a wide range of biological targets.

Central Nervous System (CNS) Disorders

The piperidine core is a classic CNS pharmacophore, and 4,4-disubstitution allows for the fine-tuning required for potent and selective agents targeting complex neuroreceptors.

  • Analgesia (Opioid Receptors): Many potent analgesics are based on this scaffold. The gem-disubstitution allows for the precise orientation of aryl groups and other functionalities to maximize affinity for opioid receptors, with some compounds showing potency comparable to morphine.[6][7] This class includes congeners of highly potent narcotic agonists like fentanyl.[8]

  • Neurokinin-1 (NK1) Antagonists: High-affinity NK1 antagonists, with potential applications in antiemesis and depression, have been developed using a 4,4-disubstituted piperidine core. For these molecules, a 3,5-bis(trifluoromethyl)benzyl ether side chain was found to be optimal for high affinity.[9]

  • Dopamine Transporter (DAT) Ligands: Novel ligands with high potency and selectivity for the dopamine transporter, relevant for conditions like ADHD and depression, have been designed using conformationally constrained 2,5- and 4,4-disubstituted piperidine scaffolds.[10]

Oncology

The fight against cancer has benefited significantly from molecules incorporating this key structural feature.

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are a major breakthrough for treating cancers with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations).[11]

    • Case Study: Niraparib (Zejula®): Niraparib is a potent PARP inhibitor used in the treatment of ovarian cancer. Its structure features a 4-substituted piperidine that orients a key phenyl group into a hydrophobic pocket of the PARP active site, while the piperidine nitrogen is part of a linker connecting to the nicotinamide-mimicking pharmacophore. The substitution pattern is crucial for its high potency and favorable drug-like properties.

  • Tubulin Inhibition: The mitotic machinery of cancer cells is a validated target. A novel class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, were discovered to act as tubulin inhibitors, arresting cancer cells in mitosis.[12]

PARP_Inhibition cluster_inhibitor PARP Inhibitor (e.g., Niraparib) cluster_parp PARP Active Site Piperidine 4-Substituted Piperidine Core Aryl_Group Aryl Moiety Piperidine->Aryl_Group Linker Linker Piperidine->Linker Hydrophobic_Pocket Hydrophobic Pocket (Tyr896, Tyr907) Aryl_Group->Hydrophobic_Pocket π-π Stacking Pharmacophore Nicotinamide-Mimicking Pharmacophore Linker->Pharmacophore Nicotinamide_Pocket Nicotinamide Pocket (Gly863, Ser904) Pharmacophore->Nicotinamide_Pocket H-Bonding

Caption: Role of the piperidine scaffold in orienting a PARP inhibitor in the active site.

Infectious Diseases

The scaffold has also proven effective in the development of agents against viral pathogens.

  • HIV-1 Entry Inhibition: The chemokine receptor CCR5 is a critical co-receptor for HIV-1 entry into host cells. Potent and bioavailable CCR5 ligands based on a 4,4-disubstituted piperidine scaffold have been discovered, which function as effective HIV-1 inhibitors.[13]

  • Coronavirus Inhibition: A versatile class of 1,4,4-trisubstituted piperidines, readily synthesized via the Ugi multi-component reaction, were identified as inhibitors of coronavirus replication, including SARS-CoV-2.[4] These compounds were found to act as non-covalent inhibitors of the viral main protease (Mpro), an essential enzyme for viral replication.[4]

Compound ClassVirus TargetMechanism of ActionRepresentative Activity
4,4-disubstituted piperidinesHIV-1CCR5 Co-receptor AntagonismpIC50 = 7.84[13]
1,4,4-trisubstituted piperidinesCoronaviruses (HCoV-229E, SARS-CoV-2)Main Protease (Mpro) InhibitionMicromolar activity[4]

Future Directions and Emerging Opportunities

The utility of the 4,4-disubstituted piperidine scaffold is far from exhausted. Its unique properties are being explored in next-generation therapeutic modalities:

  • Targeted Protein Degradation: In Proteolysis-Targeting Chimeras (PROTACs), the conformationally restricted nature of the piperidine ring makes it an ideal component for the rigid linkers required to optimally position a target-binding warhead and an E3 ligase binder.

  • Covalent Inhibitors: The precise vectorial control offered by the scaffold is being used to orient reactive functionalities (warheads) for targeted covalent inhibition, a strategy that can provide enhanced potency and duration of action.

Conclusion

The 4,4-disubstituted piperidine is a privileged scaffold that has proven its value across a multitude of therapeutic areas. Its power lies not just in its prevalence, but in the rational, predictable control it offers medicinal chemists over molecular geometry, physicochemical properties, and metabolic fate. From potent analgesics to life-saving cancer therapies and novel antivirals, this motif provides a robust and versatile foundation for the design of next-generation therapeutics. As synthetic methods become more advanced and our understanding of complex biological targets deepens, the strategic application of 4,4-disubstituted piperidines will undoubtedly continue to be a cornerstone of successful drug discovery programs.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 4,4-Disubstituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs. Its conformational flexibility and capacity to engage in diverse molecular interactions make it a highly sought-after scaffold in the design of novel therapeutics. Within this broad class, 4,4-disubstituted piperidine derivatives have emerged as a particularly fruitful area of research, yielding compounds with a wide spectrum of biological activities. This guide provides an in-depth technical exploration of these activities, offering field-proven insights into their evaluation and underlying mechanisms. It is designed for researchers, scientists, and drug development professionals dedicated to advancing the next generation of piperidine-based therapeutics.

The Landscape of Biological Activity: From Central Nervous System to Oncology

The unique structural feature of 4,4-disubstitution on the piperidine ring locks in specific conformations that can enhance binding affinity and selectivity for various biological targets. This has led to the discovery of potent agents across several therapeutic areas.

Modulators of the Central Nervous System

A significant portion of research into 4,4-disubstituted piperidines has focused on their interactions with CNS targets, leading to the development of potent analgesics and neurokinin-1 (NK1) receptor antagonists.

Derivatives of 4,4-disubstituted piperidines have been synthesized and identified as potent narcotic agonists, adding to the family of compounds related to fentanyl. These compounds often exhibit high affinity for opioid receptors, particularly the mu (µ)-opioid receptor, which is a key target in pain management. Several analogues have demonstrated analgesic potency comparable to or greater than morphine in preclinical models such as the mouse writhing and tail-flick tests.

The structure-activity relationship (SAR) in this class is well-defined. For maximal analgesic activity, an unsubstituted aromatic ring positioned two carbons away from the piperidine nitrogen and a small, polar group capable of hydrogen bonding as a proton acceptor at the C-4 position of the piperidine ring are desirable.

Another prominent activity of 4,4-disubstituted piperidines is their ability to act as high-affinity antagonists of the neurokinin-1 (NK1) receptor. The NK1 receptor is implicated in pain transmission, inflammation, and emesis. For high NK1 affinity, SAR studies have revealed that a 3,5-disubstituted and highly lipophilic benzyl ether side chain is crucial, with the 3,5-bis(trifluoromethyl)benzyl ether being an optimal substituent. These antagonists show promise in treating chronic pain, migraines, and chemotherapy-induced nausea and vomiting. Some derivatives have also been explored as dual-acting NK1 receptor antagonists and serotonin reuptake inhibitors for the treatment of depression.

Anticancer Activity: Targeting Cell Proliferation and Survival

The piperidine scaffold is integral to numerous anticancer drugs, and 4,4-disubstituted derivatives have shown significant promise in this area. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

For instance, the piperidine derivative DTPEP has been shown to inhibit the proliferation of both estrogen receptor (ER)-positive and ER-negative breast cancer cells by arresting the cell cycle in the G0/G1 phase. Other derivatives have demonstrated potent antitumor efficacy through the inhibition of signaling pathways like PI3K/Akt. The evaluation of these compounds typically involves in vitro cytotoxicity assays against a panel of cancer cell lines.

Foundational Experimental Workflows: A Practical Guide

The discovery and development of novel 4,4-disubstituted piperidine derivatives rely on a robust and well-validated set of experimental procedures. This section provides a detailed overview of key assays.

General Experimental Workflow

The evaluation of novel piperidine derivatives follows a logical progression from initial screening to in-depth mechanistic studies and in vivo validation.

Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Assessment A Compound Synthesis & Characterization B Primary Biological Screening (e.g., Cytotoxicity, Receptor Binding) A->B Library of Derivatives C Hit Identification & Validation B->C Active Compounds D Cellular Assays (e.g., Apoptosis, Cell Cycle) C->D E Biochemical Assays (e.g., Kinase Inhibition) D->E F Target Identification E->F G Animal Models of Disease (e.g., Analgesia, Tumor Xenografts) F->G H Pharmacokinetics & Toxicology G->H

Caption: General experimental workflow for evaluating 4,4-disubstituted piperidine derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a fundamental colorimetric method for assessing cell viability and is a primary screening tool for identifying potential anticancer agents. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 4,4-disubstituted piperidine derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC50) is then determined by plotting cell viability against the compound concentration.

In Vivo Analgesic Activity: The Tail-Flick Test

The tail-flick test is a widely used method to evaluate the efficacy of centrally acting analgesics. It measures the latency of an animal to withdraw its tail from a thermal stimulus.

Principle: The application of a noxious heat stimulus to the animal's tail elicits a reflexive withdrawal. Analgesic compounds increase the latency of this response.

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate the animals (typically rats or mice) to the testing environment.

  • Baseline Measurement: Determine the baseline tail-flick latency by placing the animal's tail on the radiant heat source and recording the time it takes for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer the test compound (4,4-disubstituted piperidine derivative) or a control (vehicle or standard drug like morphine) via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-Treatment Measurement: Measure the tail-flick latency at predetermined time points after compound administration (e.g., 15, 30, 45, and 60 minutes).

  • Data Analysis: The increase in tail-flick latency compared to the baseline and the vehicle control group is indicative of analgesic activity.

Target Engagement: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. They are crucial for characterizing the interaction of 4,4-disubstituted piperidine derivatives with targets like opioid and NK1 receptors.

Principle: A competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 value.

Step-by-Step Protocol for Opioid Receptor Binding:

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the opioid receptor of interest.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-opioid receptors), and varying concentrations of the unlabeled 4,4-disubstituted piperidine derivative.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the biological activities of different derivatives and for understanding structure-activity relationships.

In Vitro Cytotoxicity Data
DerivativeCancer Cell LineIC50 (µM)Reference
Compound A MCF-7 (Breast)5.2 ± 0.4Fictional Data
Compound B PC-3 (Prostate)2.8 ± 0.2Fictional Data
Compound C HCT116 (Colon)8.1 ± 0.9Fictional Data
In Vivo Analgesic Activity Data
DerivativeDose (mg/kg)Maximum Possible Effect (%) at 30 minReference
Compound X 1065Fictional Data
Compound Y 1042Fictional Data
Morphine 585Fictional Data
Receptor Binding Affinity Data
DerivativeReceptorKi (nM)Reference
Compound P µ-Opioid1.5Fictional Data
Compound Q NK10.8Fictional Data
Compound R µ-Opioid12.3Fictional Data

Mechanistic Insights: Elucidating Signaling Pathways

Understanding the molecular mechanisms by which 4,4-disubstituted piperidine derivatives exert their effects is critical for their optimization and clinical development.

Anticancer Mechanism of Action

Many anticancer piperidine derivatives function by modulating key signaling pathways that control cell growth, proliferation, and survival. A common target is the PI3K/Akt pathway, which is often dysregulated in cancer.

Anticancer Signaling Pathway Piperidine 4,4-Disubstituted Piperidine Derivative PI3K PI3K Piperidine->PI3K Inhibition Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Akt->Proliferation Promotion

Caption: Inhibition of the PI3K/Akt pathway by a 4,4-disubstituted piperidine derivative, leading to apoptosis.

Conclusion and Future Directions

The 4,4-disubstituted piperidine scaffold is a remarkably versatile platform for the development of novel therapeutics. The diverse biological activities, ranging from potent analgesia to robust anticancer effects, underscore the importance of continued exploration in this area. Future research should focus on leveraging the established structure-activity relationships to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, the application of advanced techniques such as chemoproteomics and structural biology will be invaluable in identifying novel biological targets and elucidating the intricate molecular mechanisms that underpin the therapeutic effects of these promising compounds.

The 4-Ethyl Group in Piperidine Ligands: A Deep Dive into Receptor Binding and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Scaffold and the Significance of C4-Substitution

The piperidine ring is a ubiquitous and invaluable scaffold in modern medicinal chemistry. Its presence in numerous natural products and synthetic pharmaceuticals underscores its importance in the development of therapeutic agents targeting a wide array of biological systems.[1][2] The conformational flexibility of the piperidine ring, typically adopting a stable chair conformation, allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[3] Among the various positions for substitution, the C4 position has proven to be a key determinant of a ligand's affinity and selectivity for its cognate receptor. This guide provides a detailed exploration of the role of a specific C4 substituent, the ethyl group, in modulating the receptor binding characteristics of piperidine-based ligands.

The Subtle but Significant Role of the 4-Ethyl Group: A Structure-Activity Relationship (SAR) Perspective

The introduction of an ethyl group at the C4 position of a piperidine ligand can profoundly influence its pharmacological profile. While seemingly a minor modification, the addition of this two-carbon alkyl chain can impact several key parameters that govern ligand-receptor interactions, including binding affinity, selectivity, and functional activity.

Steric and Conformational Effects

The size and orientation of the 4-ethyl group play a crucial role in how a ligand fits into the binding pocket of a receptor. The ethyl group, being larger than a methyl group but smaller than bulkier substituents, can provide an optimal level of steric bulk to enhance binding affinity. This is often achieved by promoting favorable van der Waals interactions with hydrophobic residues within the receptor's binding site.

Furthermore, the conformational preference of the 4-ethyl group (axial vs. equatorial) can significantly impact the overall topography of the ligand. While the piperidine ring itself generally favors a chair conformation, the energetic preference for an equatorial orientation of the ethyl group helps to minimize steric hindrance and present the other pharmacophoric elements of the ligand in a more favorable orientation for receptor engagement.

Impact on Lipophilicity and Pharmacokinetics

The ethyl group contributes to the overall lipophilicity of the ligand. This property is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). A moderate increase in lipophilicity imparted by the 4-ethyl group can enhance membrane permeability and facilitate access to the target receptor, particularly within the central nervous system. However, excessive lipophilicity can lead to undesirable off-target effects and poor pharmacokinetic properties. Therefore, the 4-ethyl group often represents a balanced choice for optimizing both receptor binding and drug-like properties.

Case Studies: The 4-Ethyl Group in Action

While a universal rule for the effect of a 4-ethyl group across all receptor types does not exist, several studies on specific ligand classes provide valuable insights:

  • Opioid Receptors: In the development of ligands for opioid receptors, modifications at the 4-position of the piperidine core are critical for modulating affinity and efficacy. Studies on 4-substituted piperidines have shown that the nature of the alkyl substituent can influence whether a compound acts as an agonist or an antagonist. While extensive data on a wide range of 4-alkyl substituents exists, the ethyl group is often part of a larger substituent at the 4-position in many potent opioid analgesics. For instance, in some series of potent narcotic agonists, the 4-position is often substituted with more complex moieties where an ethyl group might be a component.[4][5]

  • Sigma Receptors: For sigma receptor ligands, the substitution pattern on the piperidine ring is a key determinant of affinity and selectivity. In a series of novel σ1 receptor ligands with a 4‐(2‐aminoethyl)piperidine scaffold, it was found that an N-ethyl substituent on the piperidine nitrogen resulted in considerably lower σ1 affinity compared to an N-methyl group.[6][7] This highlights that while the 4-position is crucial, its interplay with other substituents on the piperidine ring dictates the ultimate binding outcome.

  • Dopamine Transporter (DAT): In the design of ligands targeting the dopamine transporter, the 4-position of the piperidine ring has been extensively explored. For example, in a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives, the focus was on modifications of the side chain and the N-benzyl group to enhance DAT affinity and selectivity.[8] While this study did not specifically isolate the effect of a 4-ethyl group, it underscores the importance of the overall substitution pattern at the 4-position in achieving high-affinity binding.

Methodologies for Elucidating the Role of the 4-Ethyl Group

A combination of experimental and computational techniques is essential for a comprehensive understanding of how the 4-ethyl group influences receptor binding.

Experimental Approaches

Synthesis of Analog Libraries: A systematic investigation of the 4-ethyl group's role necessitates the synthesis of a series of analogs where the 4-substituent is varied (e.g., hydrogen, methyl, ethyl, propyl, isopropyl). This allows for a direct comparison of their pharmacological properties.

Receptor Binding Assays: Radioligand binding assays are a cornerstone for determining the affinity of a ligand for its receptor.[9] These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity.

Functional Assays: Beyond binding affinity, it is crucial to determine the functional activity of the ligand (e.g., agonist, antagonist, inverse agonist). This is typically achieved through cell-based assays that measure the downstream signaling events upon receptor activation.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a 4-ethylpiperidine ligand to a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with known affinity for the target receptor

  • Unlabeled 4-ethylpiperidine test compound

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled 4-ethylpiperidine test compound in assay buffer. Prepare a solution of the radiolabeled ligand at a concentration close to its Kd value.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand, and the varying concentrations of the unlabeled test compound.

  • Incubation: Initiate the binding reaction by adding the cell membranes to each well. Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Computational Modeling

Molecular Docking: This technique predicts the preferred orientation of a ligand within the binding site of a receptor.[10] Docking studies can provide insights into the specific interactions between the 4-ethyl group and the amino acid residues of the receptor, helping to rationalize the observed binding affinities.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. These simulations can reveal how the 4-ethyl group influences the conformational flexibility of the ligand and the stability of its interactions with the receptor.[6][7]

Computational Workflow: Molecular Docking and Analysis

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Obtain Receptor Structure (e.g., PDB) Dock Perform Molecular Docking (e.g., AutoDock, Glide) PDB->Dock Ligand Generate 3D Ligand Structure (4-ethylpiperidine derivative) Ligand->Dock Pose Analyze Binding Poses and Scoring Functions Dock->Pose Interaction Identify Key Interactions (H-bonds, van der Waals) Pose->Interaction G Ligand 4-Ethylpiperidine Ligand Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

In Silico Modeling of 1-Boc-4-(aminomethyl)-4-ethylpiperidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of In Silico Modeling in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of pharmaceuticals and natural products.[1] Its conformational flexibility and capacity for diverse intermolecular interactions make it a highly sought-after motif in the design of novel therapeutics.[2] Within this class of compounds, 1-Boc-4-(aminomethyl)-4-ethylpiperidine represents a key building block, offering versatile handles for chemical modification and the potential for developing potent and selective drug candidates. This guide provides an in-depth technical exploration of the in silico modeling of this specific molecule, offering a strategic framework for researchers, scientists, and drug development professionals to leverage computational approaches in their discovery pipelines.

The evolution of computational chemistry has revolutionized drug discovery, enabling a shift from serendipitous findings to rational, structure-guided design.[3][4] In silico modeling techniques, such as molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are now indispensable tools for accelerating the identification and optimization of lead compounds.[3][5] These methods provide atomic-level insights into ligand-receptor interactions, predict pharmacokinetic profiles, and de-risk candidates early in the development process, thereby saving significant time and resources.[6][7] This guide will provide both the theoretical underpinnings and practical, step-by-step protocols for applying these powerful computational tools to the study of this compound and its derivatives.

Part 1: Molecular Foundation - Understanding this compound

Before delving into complex computational models, a thorough understanding of the subject molecule is paramount. This compound is a derivative of 4-aminomethylpiperidine, featuring a tert-Butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and an ethyl group at the 4-position. The Boc group is crucial for synthetic strategies, allowing for selective reactions at the primary amine. The ethyl group introduces a specific steric and lipophilic profile that can influence binding affinity and selectivity towards biological targets.

Table 1: Physicochemical Properties of 1-Boc-4-(aminomethyl)piperidine (analogue)

PropertyValueSource
Molecular FormulaC11H22N2O2[8]
Molecular Weight214.30 g/mol
Boiling Point237-238 °C
Density1.013 g/mL at 25 °C
Refractive Indexn20/D 1.473

Note: Data for the non-ethylated analogue is presented as a baseline. The addition of the ethyl group will slightly alter these values.

The true power of in silico modeling lies in its ability to predict how these fundamental properties translate into biological activity. The following sections will detail the methodologies to explore this translation.

Part 2: Predicting Biological Interactions - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing crucial insights into binding affinity and the nature of the interactions.[1][2] This is often the first step in structure-based drug design, allowing for the rapid screening of virtual compound libraries.[9]

The "Why": Rationale for Docking

The primary goal of docking this compound (or its deprotected, active form) is to identify potential biological targets and to understand the structural basis of its binding. By predicting the binding pose and estimating the binding free energy, we can:

  • Hypothesize a mechanism of action.

  • Prioritize derivatives for synthesis and in vitro testing.

  • Guide lead optimization by identifying key interactions that can be enhanced.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines a typical workflow for docking a flexible ligand to a rigid receptor using the widely adopted AutoDock Vina software.[10]

Step 1: Preparation of the Receptor and Ligand

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands not relevant to the study.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This can be performed using tools like AutoDockTools (ADT).[11]

    • Save the prepared receptor in the PDBQT file format.

  • Ligand Preparation:

    • Generate a 3D structure of this compound or its derivatives. This can be done using chemical drawing software like ChemDraw and converting to a 3D format.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Assign partial charges.

    • Save the prepared ligand in the PDBQT format.

Step 2: Grid Box Definition

  • Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box are critical parameters that dictate the search space for the docking algorithm.[9]

Step 3: Running the Docking Simulation

  • Use the AutoDock Vina command-line interface, specifying the prepared receptor, ligand, and grid box configuration file. Vina will perform a series of computational "runs" to find the most favorable binding poses.[11]

Step 4: Analysis of Results

  • The output will be a set of binding poses ranked by their predicted binding affinities (in kcal/mol).

  • Visualize the top-ranked poses in complex with the receptor using molecular visualization software (e.g., PyMOL, VMD) to analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

Data Presentation: Interpreting Docking Scores

The binding affinity scores from docking are a key quantitative output. These should be tabulated for comparison across different ligands or target proteins.

Table 2: Hypothetical Docking Results for a Piperidine Derivative

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Derivative AKinase X1XYZ-8.5Asp145, Lys72, Phe80
Derivative BProtease Y2ABC-7.2Gly101, Ser195

Workflow Visualization

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDBQT) Grid_Box Define Grid Box Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (PDBQT) Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Poses Analyze Binding Poses Run_Vina->Analyze_Poses Visualize Visualize Interactions Analyze_Poses->Visualize

Caption: A generalized workflow for molecular docking.

Part 3: Simulating Dynamic Behavior - Molecular Dynamics

While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the ligand-receptor complex over time.[12][13][14] MD simulations are crucial for validating docking poses and gaining a deeper understanding of the binding thermodynamics.[15]

The "Why": Rationale for MD Simulations

MD simulations are computationally intensive but provide invaluable insights that static models cannot:

  • Assess the stability of the docked pose: Does the ligand remain in the binding pocket or does it dissociate?

  • Reveal conformational changes in both the ligand and the protein upon binding.

  • Calculate binding free energies with greater accuracy than docking scores.

  • Identify key water molecules that may mediate interactions.

Experimental Protocol: GROMACS for MD Simulation

This protocol provides a high-level overview of an MD simulation workflow using the popular GROMACS software package.

Step 1: System Preparation

  • Prepare the Complex: Start with the top-ranked docked pose of the ligand-receptor complex.

  • Choose a Force Field: Select an appropriate force field for both the protein (e.g., AMBER, CHARMM) and the small molecule ligand (e.g., GAFF, CGenFF).[16][17][18] Force field selection is a critical step that dictates the accuracy of the simulation.[19]

  • Solvation: Place the complex in a periodic box of water molecules to simulate a physiological environment.

  • Ionization: Add ions to neutralize the system and mimic a physiological salt concentration.

Step 2: Energy Minimization

  • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.

Step 3: Equilibration

  • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

Step 4: Production MD

  • Run the simulation for a desired length of time (typically tens to hundreds of nanoseconds) without restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.

Step 5: Trajectory Analysis

  • Analyze the trajectory to calculate various properties, such as:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds over time.

    • Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimate of binding affinity.

Data Presentation: Key Metrics from MD Simulations

Quantitative data from MD simulations should be presented clearly to demonstrate the stability and dynamics of the system.

Table 3: Example MD Simulation Analysis for Ligand-Protein Complex

MetricAverage ValueStandard DeviationInterpretation
Protein RMSD (ns)0.25 nm0.05 nmStable protein backbone
Ligand RMSD (ns)0.15 nm0.03 nmLigand remains stably bound
Number of H-bonds3.20.8Consistent hydrogen bonding
MM/PBSA Binding Energy-45.2 kcal/mol5.1 kcal/molFavorable binding

Workflow Visualization

MD_Simulation_Workflow Start Start with Docked Complex Prep System Preparation (Force Field, Solvation, Ions) Start->Prep Min Energy Minimization Prep->Min Equil Equilibration (NVT and NPT) Min->Equil Prod Production MD Equil->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds, etc.) Prod->Analysis

Caption: A streamlined workflow for molecular dynamics simulation.

Part 4: Predicting Pharmacokinetics and Safety - ADMET Modeling

A potent drug candidate is of little value if it cannot reach its target in the body or if it has unacceptable toxicity. ADMET prediction is a crucial in silico step to evaluate the "drug-likeness" of a compound early in the discovery process.[6][20][]

The "Why": Rationale for ADMET Prediction

Early ADMET profiling helps to:

  • Identify potential liabilities such as poor absorption, rapid metabolism, or toxicity.[6]

  • Guide chemical modifications to improve the pharmacokinetic profile.

  • Reduce the likelihood of late-stage failures in clinical trials.[20]

Methodology: Leveraging Predictive Models

A wide range of computational models, many of which are available as web servers or commercial software, can predict ADMET properties. These models are typically built using machine learning algorithms trained on large datasets of experimental data.

Key ADMET Properties to Predict:

  • Absorption:

    • Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.

    • Caco-2 Permeability: An in vitro model for intestinal permeability.

    • P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can limit drug absorption.

  • Distribution:

    • Blood-Brain Barrier (BBB) Penetration: Crucial for drugs targeting the central nervous system.

    • Plasma Protein Binding (PPB): Affects the free concentration of the drug.

  • Metabolism:

    • Cytochrome P450 (CYP) Inhibition/Substrate: Predicts interactions with major drug-metabolizing enzymes.

  • Excretion:

    • Renal Clearance: Predicts elimination by the kidneys.

  • Toxicity:

    • hERG Inhibition: A key indicator of potential cardiotoxicity.

    • Ames Mutagenicity: Predicts the potential to cause genetic mutations.

    • Hepatotoxicity: Predicts the potential for liver damage.

Data Presentation: ADMET Profile Summary

The predicted ADMET properties should be summarized in a table for a clear overview of the compound's drug-likeness.

Table 4: Predicted ADMET Profile for a Piperidine Derivative

PropertyPredictionConfidenceDesired Outcome
HIAHighHighHigh
Caco-2 PermeabilityModerateHighModerate to High
BBB PenetrationLowHighTarget Dependent
CYP2D6 InhibitorNoHighNo
hERG InhibitionLow RiskMediumLow Risk
Ames MutagenicityNegativeHighNegative

Logical Relationship Visualization

ADMET_Logic Compound Lead Compound ADMET ADMET Prediction Compound->ADMET Profile Pharmacokinetic & Safety Profile ADMET->Profile Decision Go/No-Go Decision or Lead Optimization Profile->Decision

Caption: The role of ADMET prediction in decision-making.

Conclusion: Integrating In Silico Modeling for a More Efficient Discovery Pipeline

The in silico modeling of this compound and its derivatives provides a powerful, multi-faceted approach to modern drug discovery. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, research teams can make more informed decisions, optimize resources, and ultimately increase the probability of success in bringing novel therapeutics to the clinic. This guide has provided a framework for understanding and implementing these essential computational techniques. The key to success lies not only in the proficient execution of these protocols but also in the thoughtful interpretation of the data within the broader context of a drug discovery project.

References

Methodological & Application

Use of 1-Boc-4-(aminomethyl)-4-ethylpiperidine in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Use of 1-Boc-4-(aminomethyl)-4-ethylpiperidine in Solid-Phase Peptide Synthesis

Abstract

The strategic incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone of modern peptide design, enabling the development of therapeutics with enhanced stability, constrained conformations, and improved pharmacokinetic profiles.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the application of this compound, a unique bifunctional building block, in solid-phase peptide synthesis (SPPS). We delve into the rationale behind its use, focusing on how its rigid piperidine core and gem-diethyl substitution can enforce specific secondary structures, such as β-turns, which are critical for biological activity.[3] The protocols herein are based on the robust tert-butyloxycarbonyl (Boc) protection strategy, with special considerations for optimizing the coupling of this sterically hindered moiety. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks for the rational design of novel peptidomimetics.

Introduction: The Strategic Advantage of Piperidine-Based Scaffolds

Peptides are remarkable therapeutic agents, but their utility can be limited by metabolic instability and conformational flexibility.[1][2] The introduction of NPAAs addresses these challenges by expanding the chemical diversity beyond the canonical 20 amino acids.[2] this compound stands out as a particularly valuable building block. Its structure offers several key advantages:

  • Conformational Rigidity: The piperidine ring acts as a rigid scaffold, pre-organizing the peptide backbone and reducing the entropic penalty of binding to a biological target.[3]

  • Turn Induction: The geometry of the 4-substituted piperidine is well-suited to induce β-turn conformations, which are prevalent in receptor-ligand recognition sites.

  • Enhanced Stability: The incorporation of this non-natural structure can shield adjacent peptide bonds from enzymatic degradation by proteases, thereby extending the in-vivo half-life of the peptide therapeutic.[1]

  • Chemical Handle: While the primary amine is used for peptide elongation, the piperidine nitrogen, after potential deprotection, could serve as a site for further chemical modification.

This guide focuses on the Boc/Bzl protection strategy, a classic and effective method for SPPS.[4] The Boc group provides temporary protection of the α-amino group and is readily removed with moderate acid, while more stable benzyl-based groups protect side chains until the final, strong-acid cleavage step.[5]

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is essential for successful synthesis.

PropertyValueSource
Chemical Name tert-butyl 4-(aminomethyl)-4-ethylpiperidine-1-carboxylateN/A
Molecular Formula C₁₃H₂₆N₂O₂Derived
Molecular Weight 242.36 g/mol Derived
Appearance Typically an oil or low-melting solidGeneral Knowledge
Solubility Soluble in common organic solvents like DCM, DMF, and Chloroform.[6][7][6][7]
Storage Store under inert gas at 2-8 °C. Sensitive to moisture.General Chemical Handling

Core Principles and Workflow Visualization

The incorporation of this compound follows the standard Boc-SPPS cycle of deprotection, neutralization, and coupling. However, its steric bulk necessitates careful selection of coupling reagents to ensure efficient amide bond formation.

cluster_structure Key Building Block cluster_workflow Boc-SPPS Workflow for Incorporation struct A Start: Peptide-Resin (Free Amine) B 1. Coupling - this compound - Activation Reagent (e.g., HATU/DIEA) - Solvent (DMF/DCM) A->B Add Reagents C Wash Step (DMF, DCM, IPA) B->C D Boc-Protected Peptide-Resin C->D Reaction Complete E 2. Deprotection - 25-50% TFA in DCM D->E Remove Boc Group F Wash Step (DCM, IPA) E->F G Peptide-Resin TFA Salt F->G H 3. Neutralization - 10% DIEA in DCM G->H Regenerate Free Amine I Wash Step (DCM, DMF) H->I I->A Ready for Next Amino Acid J Next Cycle or Final Cleavage I->J

Figure 1: The chemical structure of this compound and its incorporation cycle in Boc-SPPS.

The critical step is the coupling reaction, where the sterically hindered primary amine of the building block must react with the resin-bound carboxyl group. The gem-diethyl group at the C4 position significantly increases this steric hindrance compared to an unsubstituted analogue.

G cluster_0 Flexible Peptide Backbone cluster_1 Rigid Scaffold Induces β-Turn A1 AA(n) A2 AA(n+1) A3 AA(n+2) B1 AA(n) B2 4-Et-Piperidine Scaffold B1->B2 B3 AA(n+2) B1->B3 Induced Turn B2->B3

Figure 2: Conceptual diagram of the piperidine scaffold inducing a β-turn.

Detailed Experimental Protocols

These protocols are designed for manual Boc-SPPS. Appropriate adjustments may be required for automated synthesizers.

Protocol 1: Boc Deprotection (Standard Cycle)

This procedure is used to remove the N-terminal Boc group from the growing peptide chain before coupling the next amino acid.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) (10 mL/g resin) for 20 minutes in a reaction vessel.

  • Pre-wash: Drain the solvent and add a solution of 50% trifluoroacetic acid (TFA) in DCM. Agitate for 5 minutes.[8]

  • Deprotection: Drain and add a fresh 50% TFA/DCM solution. Agitate for 20-25 minutes.[8][9]

    • Note: If the peptide sequence contains sensitive residues like Trp or Met, add 0.5% dithioethane (DTE) as a scavenger to the TFA solution to prevent side reactions from the tert-butyl cation formed during deprotection.[5]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (2x), Isopropanol (IPA) (2x), and DCM (2x) to remove residual acid.[8]

  • Neutralization: To convert the amine TFA salt to a free amine, wash the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).[5][10]

  • Final Wash: Wash the resin with DCM (3x) and DMF (3x) to prepare for the coupling step.

Protocol 2: Coupling of this compound

This is the critical step. Due to significant steric hindrance, a high-efficiency coupling reagent is mandatory. Standard carbodiimide reagents like DCC are often inefficient.[11]

Materials:

  • Peptide-resin with a free N-terminal amine (from Protocol 1).

  • This compound (3.0 eq. relative to resin substitution).

  • Activation Reagent (see Table 2).

  • DIEA (6.0 eq.).

  • Anhydrous N,N-Dimethylformamide (DMF).

Procedure:

  • Prepare Amino Acid Solution: In a separate vial, dissolve this compound (3.0 eq.) and the chosen activation reagent (e.g., HATU, 2.9 eq.) in DMF.

  • Activation: Add DIEA (6.0 eq.) to the solution and vortex for 1-2 minutes. This pre-activation step is crucial for forming the active ester.

  • Coupling Reaction: Add the activated amino acid solution to the swollen, neutralized peptide-resin. Agitate the mixture at room temperature.

  • Reaction Monitoring: After 2 hours, take a small sample of resin beads and perform a Kaiser test.

    • Negative Test (beads remain colorless/yellow): The coupling is complete. Proceed to washing.

    • Positive Test (beads turn deep blue): The coupling is incomplete. Continue the reaction, and if necessary, consider a second coupling (recoupling) by draining the solution and repeating steps 1-3 with fresh reagents.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x).

Table 2: Recommended Coupling Reagents for Sterically Hindered Amines

ReagentClassEquivalentsNotes
HATU Uronium Salt2.9Highly efficient, rapid activation. Often the reagent of choice for difficult couplings.[12][13]
HBTU/TBTU Uronium Salt2.9Very popular and effective reagents, slightly less reactive than HATU but highly reliable.[13]
PyAOP/PyBOP Phosphonium Salt2.9Excellent for hindered couplings, generating minimal racemization.[11][12]
COMU Uronium Salt2.9A safer, modern alternative to HOBt/HOAt-based reagents with efficiency comparable to HATU.[13]
Protocol 3: Final Cleavage and Deprotection

This protocol simultaneously cleaves the completed peptide from the resin and removes acid-labile side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the peptide sequence. The following is a general-purpose, strong-acid protocol.

Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. Perform this procedure in a specialized apparatus within a certified fume hood.

Materials:

  • Dried peptide-resin (N-terminal Boc group must be removed first as per Protocol 1).[14]

  • Cleavage Cocktail (e.g., "Low-High" HF procedure for MBHA resin).[14]

  • Scavengers (e.g., p-cresol, p-thiocresol, dimethyl sulfide).

  • Cold diethyl ether.

Procedure:

  • Preparation: Place the dry peptide-resin in the reaction vessel of an HF cleavage apparatus. Add scavengers (e.g., p-cresol, 1.0 mL per gram of resin).

  • Low HF Deprotection: Cool the vessel to 0°C. Condense anhydrous HF (approx. 10 mL/g resin) into the vessel. Stir the mixture at 0°C for 2 hours. This step removes many side-chain protecting groups under milder conditions.[14]

  • HF Evaporation: Remove the HF by vacuum distillation.

  • Washing: Wash the resin with DCM or ethyl acetate to remove scavengers and by-products. Dry the resin under vacuum.

  • High HF Cleavage: Add fresh p-cresol to the resin. Cool the vessel to 0°C and condense a new portion of anhydrous HF. Stir for 1 hour at 0°C. This step cleaves the peptide from the resin.[14]

  • HF Evaporation: Remove the HF by vacuum distillation.

  • Peptide Precipitation: Wash the resin with a minimal amount of TFA to dissolve the crude peptide. Filter to remove the resin beads. Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.

  • Isolation and Purification: Collect the precipitated peptide by centrifugation or filtration. Wash with cold ether several times. Dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase HPLC.

Troubleshooting and Key Considerations

  • Incomplete Coupling: The primary challenge with this compound is incomplete coupling. Always monitor the reaction with a Kaiser test. If recoupling is required, do not hesitate. Extended coupling times (up to 24 hours) may be necessary in some cases.

  • Aggregation: The rigid structure may influence peptide aggregation on-resin. Using solvents like N-methyl-2-pyrrolidone (NMP) instead of DMF or performing couplings at elevated temperatures (40-50°C) can sometimes mitigate this.

  • Purification: The piperidine moiety adds a degree of hydrophobicity and a potential positive charge (at low pH) that will affect the peptide's retention on reverse-phase HPLC. Adjust purification gradients accordingly.

Conclusion

The use of this compound in SPPS is a powerful strategy for creating conformationally defined peptides and peptidomimetics. While its steric bulk presents a synthetic challenge, this can be overcome through the use of modern, high-efficiency coupling reagents and careful reaction monitoring. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully incorporate this and other sterically demanding building blocks, paving the way for the discovery of next-generation peptide-based therapeutics with superior pharmacological properties.

References

Mastering Amine Availability: A Guide to the Deprotection of 1-Boc-4-(aminomethyl)-4-ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amine Deprotection in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its robustness under a wide range of synthetic conditions and its predictable, clean removal under acidic conditions.[1] This application note provides an in-depth guide to the deprotection of the Boc group from 1-Boc-4-(aminomethyl)-4-ethylpiperidine, a key intermediate in the synthesis of various biologically active compounds. Understanding the nuances of this deprotection is critical for researchers aiming to unmask the primary amine for subsequent functionalization, a common step in the development of novel therapeutics.[2]

The presence of the 4,4-disubstituted piperidine core, specifically the ethyl group at the C4 position, can introduce a degree of steric hindrance that may influence the kinetics of the deprotection reaction.[3] Therefore, a careful selection of reagents and optimization of reaction conditions are paramount to achieving high yields and purity of the desired 4-(aminomethyl)-4-ethylpiperidine. This guide will explore the mechanistic underpinnings of acid-catalyzed Boc deprotection, provide detailed, field-proven protocols, and offer insights into reaction monitoring and troubleshooting.

Mechanistic Insight: The Acid-Catalyzed Cascade

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established mechanism.[4][5] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent cleavage of the tert-butyl-oxygen bond. This cleavage results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free primary amine.[4][6] In the acidic reaction medium, the newly liberated amine is protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

A critical consideration during this process is the fate of the electrophilic tert-butyl cation. This cation can potentially alkylate nucleophilic residues on the substrate or other molecules in the reaction mixture, leading to unwanted byproducts.[7] This is particularly relevant when dealing with electron-rich aromatic systems or other sensitive functional groups. While our target molecule, this compound, lacks such susceptible groups, it is a crucial factor to consider in broader synthetic contexts.

Comparative Analysis of Deprotection Reagents

The choice between the two most common reagents for Boc deprotection, Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), is a critical decision point in protocol design.[8] Each reagent presents a unique set of advantages and considerations.

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Conditions 20-50% in Dichloromethane (DCM)[8]; neat TFA4M in 1,4-Dioxane[9]; 1-4M in Methanol or Ethyl Acetate[8]
Reaction Rate Generally rapid (30 minutes to a few hours at room temperature).[8]Can be very fast (e.g., < 30 minutes with 4M HCl in dioxane)[9]
Work-up Requires evaporation of TFA and DCM, followed by neutralization.Often precipitates the hydrochloride salt, which can be isolated by filtration.[4]
Product Form Yields a trifluoroacetate salt, which can sometimes be oily.[8]Typically forms a crystalline hydrochloride salt, aiding in purification.[8]
Handling Corrosive and volatile liquid.Commercially available as a solution in an organic solvent; corrosive.

For this compound, both TFA and HCl are effective. The choice may be guided by the desired salt form of the final product and the scale of the reaction. The formation of a crystalline hydrochloride salt with HCl can be advantageous for isolation and purification.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the deprotection of this compound using both TFA and HCl.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and widely used method for Boc deprotection.[10]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of 0.1–0.5 M.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5–10 eq) dropwise to the stirred solution. A common and effective concentration is a 1:1 (v/v) mixture of TFA and DCM.[11]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1–4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine product will be more polar than the starting material and will have a lower Rf value on TLC.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Work-up and Neutralization:

    • Dissolve the residue in DCM.

    • Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Continue addition until effervescence ceases and the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-(aminomethyl)-4-ethylpiperidine as the free base.

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation Start 1-Boc-4-(aminomethyl)- 4-ethylpiperidine in DCM Add_TFA Add TFA (0°C to RT) Start->Add_TFA 1.0 eq Stir Stir (1-4h) Add_TFA->Stir 5-10 eq Concentrate Concentrate in vacuo Stir->Concentrate Neutralize Dissolve & Neutralize (aq. NaHCO₃) Concentrate->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry (Na₂SO₄) & Filter Extract->Dry Final_Product 4-(aminomethyl)-4-ethylpiperidine (Free Base) Dry->Final_Product

Caption: Workflow for TFA-mediated Boc deprotection.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and often yields a crystalline hydrochloride salt that can be easily isolated.[4][9]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous (optional, as a co-solvent)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane if necessary.

  • Acid Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (3–5 eq) at room temperature.

  • Reaction and Precipitation: Stir the reaction mixture for 1–3 hours. In many cases, the hydrochloride salt of the deprotected product will precipitate from the solution.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Isolation:

    • Method A (Precipitation): If a precipitate forms, add diethyl ether to the mixture to ensure complete precipitation. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 4-(aminomethyl)-4-ethylpiperidine dihydrochloride.

    • Method B (Concentration): If no precipitate forms, remove the solvent and excess HCl under reduced pressure. Triturate the residue with diethyl ether to induce solidification, then filter and dry as in Method A.

  • Conversion to Free Base (Optional): To obtain the free base, suspend the hydrochloride salt in a mixture of DCM and water. Add a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution until the aqueous layer is basic. Separate the organic layer, extract the aqueous layer with DCM, combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

HCl_Deprotection_Workflow cluster_reaction_hcl Reaction cluster_isolation_hcl Isolation Start_HCl 1-Boc-4-(aminomethyl)- 4-ethylpiperidine Add_HCl Add 4M HCl in Dioxane Start_HCl->Add_HCl 1.0 eq Stir_HCl Stir (1-3h) Add_HCl->Stir_HCl 3-5 eq Precipitate Precipitate with Diethyl Ether Stir_HCl->Precipitate Filter_Dry Filter & Dry Precipitate->Filter_Dry Product_HCl Product as HCl Salt Filter_Dry->Product_HCl Free_Base Convert to Free Base (Optional) Product_HCl->Free_Base

Caption: Workflow for HCl-mediated Boc deprotection.

Troubleshooting and Key Considerations

Even with robust protocols, challenges can arise. Below are common issues and practical solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete or Sluggish Reaction - Steric Hindrance: The 4,4-disubstitution may slow the reaction.[7] - Insufficient Acid: Not enough acid to drive the reaction to completion.- Increase Reaction Time: Continue stirring and monitor by TLC/LC-MS. - Increase Temperature: Gently warm the reaction to 40-50 °C, if the substrate is stable. - Increase Acid Concentration: Use a higher concentration of TFA or more equivalents of HCl.[7]
Formation of Side Products - tert-butylation: Although less likely with this substrate, it's a general concern in Boc deprotection.[7]- Use Scavengers: While not typically necessary for this molecule, in other syntheses, scavengers like triethylsilane (TES) or thioanisole can be added to trap the tert-butyl cation.[7]
Difficult Product Isolation - Oily Product: The TFA salt can sometimes be a persistent oil. - Product Solubility: The free base may have some water solubility.- Switch to HCl: The hydrochloride salt is more likely to be a crystalline solid. - Thorough Extraction: When performing the basic work-up, ensure thorough extraction with an organic solvent like DCM or ethyl acetate. Using brine in the final wash can help break emulsions and reduce the water content in the organic layer.

Analytical Monitoring

Effective monitoring is key to a successful deprotection.

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method for tracking the disappearance of the starting material and the appearance of the more polar product. Staining with ninhydrin is highly recommended as it will produce a distinct color (typically purple or blue) with the newly formed primary amine, providing clear evidence of deprotection.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, LC-MS can confirm the conversion and the identity of the product by its molecular weight.

Conclusion

The deprotection of this compound is a critical transformation for advancing synthetic pathways in drug discovery. A thorough understanding of the reaction mechanism, coupled with a judicious choice of acidic reagents and optimized reaction conditions, is essential for achieving high yields of the desired 4-(aminomethyl)-4-ethylpiperidine. Both TFA and HCl-based protocols are highly effective, with the latter often providing the advantage of isolating a crystalline hydrochloride salt. By employing the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and efficiently perform this crucial deprotection step, paving the way for the synthesis of novel and impactful molecules.

References

Application Notes & Protocols: Synthetic Routes to 4-Amino-4-Ethylpiperidine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Amino-4-Alkylpiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, recognized as the most prevalent nitrogen-containing heterocycle in FDA-approved drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of modern drug design. Within this class, the 4-amino-4-alkylpiperidine motif represents a particularly valuable building block. This structure introduces a fully substituted, sp³-rich stereocenter that imparts conformational rigidity and provides a vector for further chemical elaboration.

Molecules incorporating this scaffold have demonstrated significant bioactivity across various therapeutic areas. For instance, 4-substituted-4-aminopiperidine derivatives are key components of potent CCR5 antagonists developed as HIV-1 entry inhibitors and have been explored as N-type calcium channel blockers for the treatment of neuropathic pain. The 4-amino-4-ethylpiperidine core, specifically, offers a balance of lipophilicity and structural complexity, making it an attractive starting point for generating novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.

This document provides detailed, field-proven synthetic protocols for accessing N-protected 4-amino-4-ethylpiperidine, designed for researchers in drug discovery and process development. We will explore two robust and distinct synthetic strategies: a classical rearrangement approach and a modern C-H functionalization equivalent.

Strategic Overview of Synthetic Pathways

The synthesis of a quaternary α-amino center on the piperidine ring requires careful strategic planning. Direct alkylation methods are often challenging and low-yielding. Therefore, indirect approaches that construct the C-N bond are preferred. We present two validated routes starting from common piperidine precursors.

Route 1: The Curtius Rearrangement Pathway

This is a robust, multi-step sequence that builds the target molecule from a commercially available ester, ethyl isonipecotate. The key transformations involve a regioselective alkylation at the C4 position, followed by the conversion of the resulting carboxylic acid into the desired primary amine via a Curtius rearrangement.[1] This rearrangement proceeds through an acyl azide and an isocyanate intermediate, which is then trapped to form a stable, protected amine.[2][3][4]

Causality and Experimental Choices:

  • N-Protection: The piperidine nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group. This is critical for two reasons: it prevents N-alkylation in subsequent steps and deactivates the ring towards unwanted side reactions. The Boc group is stable under the basic conditions of alkylation and saponification but can be readily removed later under acidic conditions.

  • C4-Alkylation: The generation of a carbanion at the C4 position is achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to ensure kinetic control and prevent ester condensation side reactions.

  • Curtius Rearrangement: Diphenylphosphoryl azide (DPPA) is a safe and common reagent for the one-pot conversion of a carboxylic acid to an acyl azide.[2] Upon heating, the acyl azide rearranges to an isocyanate with retention of configuration.[3] Trapping this reactive intermediate with tert-butanol directly installs the Boc-protected primary amine, providing an orthogonally protected final product.

Route 2: The Ritter Reaction Pathway

This route offers a more convergent approach, starting from the readily available N-Boc-4-piperidone. The key steps are the introduction of the ethyl group via a Grignard reaction to form a tertiary alcohol, followed by a Ritter reaction to install the nitrogen functionality.

Causality and Experimental Choices:

  • Grignard Reaction: The addition of ethylmagnesium bromide to the ketone carbonyl is a standard and efficient method to form the C-C bond and generate the required tertiary alcohol precursor, N-Boc-4-ethyl-4-hydroxypiperidine.

  • Ritter Reaction: The Ritter reaction is an excellent method for converting tertiary alcohols into N-alkyl amides. In the presence of a strong acid (e.g., sulfuric acid), the alcohol is protonated and eliminated to form a stable tertiary carbocation at the C4 position. This electrophile is then trapped by the nitrogen of a nitrile solvent (acetonitrile), which acts as the nitrogen source. Subsequent hydrolysis yields an N-acetylated amine.

  • Final Steps: The resulting amide must be hydrolyzed under acidic conditions to yield the free amine, which can then be re-protected if the doubly Boc-protected derivative is desired.

Detailed Experimental Protocols

Protocol 1: Synthesis via Curtius Rearrangement

This protocol is adapted from a validated method for preparing 4-substituted-4-aminopiperidine derivatives.[1]

Protocol_1_Workflow cluster_prep Intermediate Synthesis cluster_main Curtius Rearrangement & Product Formation start Start: Ethyl Isonipecotate step1 Step 1: N-Protection - Add Boc₂O, Base (e.g., NaHCO₃) - Stir at RT start->step1 step2 Step 2: C4-Alkylation - Prepare LDA solution (-78°C) - Add ester solution - Add Ethyl Iodide step1->step2 step3 Step 3: Saponification - Add LiOH in THF/H₂O - Stir at RT step2->step3 intermediate Intermediate: N-Boc-4-ethyl-isonipecotic acid step3->intermediate step4 Step 4: Acyl Azide Formation - Dissolve acid in Toluene - Add TEA, DPPA - Heat to 80°C intermediate->step4 step5 Step 5: Isocyanate Trapping - Add tert-Butanol - Reflux (110°C) overnight step4->step5 step6 Step 6: Work-up & Purification - Aqueous wash (NaHCO₃, brine) - Dry (Na₂SO₄), concentrate - Column Chromatography step5->step6 product Final Product: Doubly Boc-Protected Amine step6->product

Part A: Synthesis of N-Boc-4-ethyl-isonipecotic acid

  • N-Protection: To a solution of ethyl isonipecotate (1 equiv.) in dichloromethane (DCM), add a saturated aqueous solution of NaHCO₃. Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate.

  • C4-Alkylation: Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv.) to a solution of diisopropylamine (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at -78°C under an argon atmosphere. After 30 minutes, add a solution of the N-Boc ester from Step 1 (1 equiv.) in anhydrous THF dropwise. Stir for 1 hour at -78°C. Add ethyl iodide (1.2 equiv.) and continue stirring at -78°C for 2 hours before allowing the mixture to warm slowly to room temperature. Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate (EtOAc), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to obtain tert-butyl 4-(ethoxycarbonyl)-4-ethylpiperidine-1-carboxylate.

  • Saponification: Dissolve the purified ethyl ester (1 equiv.) in a 3:1 mixture of THF and water. Add lithium hydroxide monohydrate (LiOH·H₂O, 3 equiv.) and stir vigorously at room temperature for 12-18 hours. Monitor by TLC until the starting material is consumed. Acidify the mixture to pH ~3 with 1M HCl at 0°C. Extract the product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield N-Boc-4-ethyl-isonipecotic acid as a solid, which can be used without further purification.

Part B: Curtius Rearrangement

  • Reaction Setup: To a solution of N-Boc-4-ethyl-isonipecotic acid (1 equiv.) in anhydrous toluene, add triethylamine (TEA, 1.2 equiv.) followed by diphenylphosphoryl azide (DPPA, 1.1 equiv.).

  • Rearrangement and Trapping: Heat the mixture to 80°C for 2-3 hours (monitor for N₂ evolution). Then, add anhydrous tert-butanol (5 equiv.) and increase the temperature to reflux (~110°C). Maintain reflux for 12-16 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with EtOAc. Wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (eluting with a gradient of EtOAc in hexanes) to afford tert-butyl (1-(tert-butoxycarbonyl)-4-ethylpiperidin-4-yl)carbamate.

Protocol 2: Synthesis via Ritter Reaction

This protocol provides an alternative route starting from N-Boc-4-piperidone.

Part A: Synthesis of tert-Butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate

  • Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of N-Boc-4-piperidone (1 equiv.) in anhydrous THF.

  • Grignard Addition: Cool the solution to 0°C in an ice bath. Add ethylmagnesium bromide (3.0 M solution in diethyl ether, 1.5 equiv.) dropwise via syringe, maintaining the internal temperature below 5°C.

  • Reaction and Work-up: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Cool the flask back to 0°C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Extract the mixture with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is often of sufficient purity for the next step, or it can be purified by column chromatography.

Part B: Ritter Reaction and Final Product Formation

  • Ritter Reaction: To a flask containing acetonitrile (used as both solvent and reagent), add the crude alcohol from Part A (1 equiv.). Cool the mixture to 0°C and slowly add concentrated sulfuric acid (H₂SO₄, 3 equiv.) dropwise, ensuring the temperature does not exceed 10°C. After addition, allow the mixture to stir at room temperature for 4-6 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and basify to pH >10 by the slow addition of concentrated NaOH solution, while cooling in an ice bath. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield crude tert-butyl 4-acetamido-4-ethylpiperidine-1-carboxylate.

  • Amide Hydrolysis: To the crude amide, add a 6M aqueous HCl solution and heat to reflux for 6-8 hours. Cool the solution and concentrate in vacuo to obtain the crude amine hydrochloride salt.

  • Final Boc Protection: Dissolve the crude salt in DCM and water. Add NaHCO₃ until the solution is basic (pH ~8-9). Add Boc₂O (1.1 equiv.) and stir at room temperature overnight. Work up as described in Protocol 1, Part A, Step 1, followed by purification to yield the final product.

Data Summary and Comparison

ParameterRoute 1: Curtius RearrangementRoute 2: Ritter Reaction
Starting Material Ethyl IsonipecotateN-Boc-4-piperidone
Key Reactions α-Alkylation, Saponification, Curtius RearrangementGrignard Addition, Ritter Reaction, Hydrolysis
Nitrogen Source Diphenylphosphoryl Azide (DPPA)Acetonitrile
Overall Steps 4 (to doubly Boc-protected)4 (to doubly Boc-protected)
Key Advantages Well-established for this scaffold[1]; avoids handling organometallics; high functional group tolerance.Convergent; uses readily available starting materials; builds complexity quickly.
Potential Challenges Requires strong base (LDA) at cryogenic temperatures; handling of azides (DPPA is relatively safe).Strongly acidic/basic conditions may not be suitable for sensitive substrates; potential for elimination side products.
Typical Overall Yield Good to ExcellentModerate to Good

References

Application Notes and Protocols: 4,4-Disubstituted Piperidines as Versatile Scaffolds for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4,4-Disubstituted Piperidine Scaffold in Antiviral Drug Discovery

The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates the continuous exploration of new chemical scaffolds in drug discovery.[1] The piperidine ring, a ubiquitous heterocyclic motif in pharmaceuticals, has proven to be a privileged scaffold. Its 4,4-disubstituted derivatives, in particular, offer a unique three-dimensional architecture that allows for precise spatial orientation of functional groups, making them ideal candidates for targeting specific viral proteins. This guide provides an in-depth exploration of the application of 4,4-disubstituted piperidines as a promising class of antiviral agents, with a focus on their synthesis, mechanism of action, and protocols for their evaluation. These compounds have demonstrated significant potential against a range of viruses, including influenza and coronaviruses, by interfering with critical stages of the viral life cycle.[2][3]

Synthetic Strategy: The Power of Multi-Component Reactions

A key advantage of the 4,4-disubstituted piperidine scaffold is its amenability to efficient and diverse synthesis, most notably through the Ugi four-component reaction (Ugi-4CR).[3][4] This one-pot reaction allows for the rapid generation of a library of structurally diverse compounds from commercially available starting materials, which is crucial for exploring structure-activity relationships (SAR).[1][5]

General Synthetic Workflow using Ugi-4CR

The Ugi-4CR involves the reaction of an N-substituted 4-piperidone, a primary amine, an isocyanide, and a carboxylic acid to yield a 1,4,4-trisubstituted piperidine derivative. This versatility allows for systematic modifications at multiple positions to optimize antiviral activity and pharmacokinetic properties.[3][5]

Ugi_4CR_Workflow cluster_reactants Starting Materials N-substituted 4-piperidone N-substituted 4-piperidone One-Pot Reaction One-Pot Reaction N-substituted 4-piperidone->One-Pot Reaction Primary Amine Primary Amine Primary Amine->One-Pot Reaction Isocyanide Isocyanide Isocyanide->One-Pot Reaction Carboxylic Acid Carboxylic Acid Carboxylic Acid->One-Pot Reaction 4,4-Disubstituted Piperidine Library 4,4-Disubstituted Piperidine Library One-Pot Reaction->4,4-Disubstituted Piperidine Library Ugi-4CR

Caption: General workflow for the synthesis of a 4,4-disubstituted piperidine library via the Ugi four-component reaction.

Application I: Inhibition of Influenza Virus Entry

A significant application of N-benzyl 4,4-disubstituted piperidines is their role as potent inhibitors of influenza A virus, particularly the H1N1 subtype.[4] These compounds act as entry inhibitors by targeting the viral hemagglutinin (HA) protein, which is essential for the virus to enter host cells.[2]

Mechanism of Action: Targeting Hemagglutinin-Mediated Membrane Fusion

The mechanism of inhibition involves the binding of the 4,4-disubstituted piperidine scaffold to a novel site on the HA2 subunit of the hemagglutinin protein, near the fusion peptide.[1][2] This interaction prevents the low pH-induced conformational changes in HA that are necessary for the fusion of the viral and endosomal membranes, thus trapping the virus in the endosome and preventing the release of its genetic material into the cytoplasm.[4] Computational studies have revealed that key interactions include π-stacking between the N-benzylpiperidine moiety and specific phenylalanine and tyrosine residues, as well as a salt bridge formation.[2]

Influenza_Inhibition cluster_virus Influenza Virus cluster_cell Host Cell Virus Virus Endosome Endosome Virus->Endosome Endocytosis HA Protein HA Protein HA Protein->Endosome Blocks Fusion Cytoplasm Cytoplasm Endosome->Cytoplasm Membrane Fusion & Viral RNA Release 4,4-Disubstituted Piperidine 4,4-Disubstituted Piperidine 4,4-Disubstituted Piperidine->HA Protein Binds to HA2 subunit

Caption: Mechanism of influenza virus entry inhibition by 4,4-disubstituted piperidines.

Structure-Activity Relationship (SAR) Insights for Anti-Influenza Activity

Systematic modifications of the 4,4-disubstituted piperidine scaffold have provided valuable insights into the structural requirements for potent anti-influenza activity.

Compound IDR1 (N-substituent)R2, R3 (4,4-substituents)EC50 (µM) vs. H1N1CC50 (µM)Selectivity Index (SI)Reference
Hit 1 BenzylVaried dipeptide mimicsLow µM range>100-[3]
Cpd 2 Fluorinated BenzylVaried dipeptide mimicsPotent (low µM)>100High[3]
11e tert-Butoxycarbonyl4-(quinolin-4-yloxy)0.05 - 0.10>16000>160,000[6]

Data synthesized from multiple sources for illustrative SAR analysis.

Application II: Targeting Coronavirus Replication

The versatility of the 4,4-disubstituted piperidine scaffold has also been demonstrated in the development of inhibitors against coronaviruses, including SARS-CoV-2.[3][7] Unlike their action against influenza, these compounds target a different stage of the coronavirus life cycle.

Mechanism of Action: Inhibition of the Main Protease (Mpro)

For coronaviruses, certain 1,4,4-trisubstituted piperidines act as non-covalent inhibitors of the viral main protease (Mpro or 3CLpro).[3][8] Mpro is a crucial enzyme for the cleavage of viral polyproteins into functional proteins required for viral replication.[7] By binding to the active site of Mpro, these piperidine derivatives block its proteolytic activity, thereby halting the viral replication process.[3][8] Time-of-addition experiments have confirmed that these compounds act at a post-entry stage, consistent with the inhibition of viral polyprotein processing.[7][8]

Mpro_Inhibition Viral RNA Viral RNA Polyprotein pp1a pp1ab Viral RNA->Polyprotein Translation Functional Viral Proteins Functional Viral Proteins Polyprotein->Functional Viral Proteins Cleavage by Mpro Mpro (3CLpro) Mpro (3CLpro) Viral Replication Viral Replication Functional Viral Proteins->Viral Replication 4,4-Disubstituted Piperidine 4,4-Disubstituted Piperidine 4,4-Disubstituted Piperidine->Mpro (3CLpro) Inhibits

Caption: Inhibition of coronavirus replication via targeting the main protease (Mpro).

SAR Insights for Anti-Coronavirus Activity

A library of 63 analogues was evaluated against human coronavirus 229E, with the most potent compounds also showing activity against SARS-CoV-2.[3][7]

Compound IDR5 (Amino Acid component)EC50 (µM) vs. HCoV-229EEC99 (µM) vs. SARS-CoV-2CC50 (µM)Selectivity Index (SI)Reference
33 Phenylalanine4.610.4>100>22[7][9]
34 4-F-Phenylalanine5.110.3>100>20[7][9]
52 4-Me-Phenylalanine4.73.9>100>21[7][9]
60 Phenylalanine4.05.2>100>25[7][9]

Data extracted from studies on 1,4,4-trisubstituted piperidines.[7][9]

Application III: HIV Entry Inhibition

The 4,4-disubstituted piperidine scaffold has also been explored for developing HIV entry inhibitors. Certain derivatives function as CD4-mimetic compounds, binding to the HIV-1 envelope glycoprotein gp120 in the "Phe43 cavity".[10][11] This interaction prevents the initial attachment of the virus to the CD4 receptor on host cells.[10] Structure-based design has led to piperidine analogs that can form a salt bridge with Asp368 of gp120, a key interaction for potent inhibition.[10][11] Some pyrazolo-piperidine compounds have even shown dual inhibition of both CCR5/CXCR4 co-receptor-mediated entry and reverse transcriptase activity.[12]

Experimental Protocols

Protocol 1: Synthesis of a 4,4-Disubstituted Piperidine Library via Ugi-4CR

Objective: To generate a diverse library of 4,4-disubstituted piperidines for antiviral screening.

Materials:

  • N-substituted 4-piperidone (e.g., 1-benzyl-4-piperidone) (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.0 eq)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)

  • Carboxylic acid (e.g., various natural or unnatural amino acids) (1.0 eq)

  • Methanol (anhydrous)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • To a round-bottom flask, add the N-substituted 4-piperidone (1.0 eq), the primary amine (1.0 eq), the carboxylic acid (1.0 eq), and anhydrous methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure 4,4-disubstituted piperidine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Antiviral Screening using a Cytopathic Effect (CPE) Reduction Assay

Objective: To determine the in vitro antiviral efficacy and cytotoxicity of the synthesized compounds.[13]

Materials:

  • Host cell line appropriate for the target virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza, Vero E6 cells for coronaviruses).[6][13]

  • Target virus stock with a known titer.

  • 96-well cell culture plates.

  • Cell culture medium (e.g., MEM with 2% FBS).[13]

  • Synthesized 4,4-disubstituted piperidine compounds dissolved in DMSO.

  • Positive control antiviral drug (e.g., Oseltamivir for influenza, Remdesivir for SARS-CoV-2).

  • Cell viability reagent (e.g., Neutral Red or MTS).[7][13]

  • Plate reader.

Procedure:

  • Cell Plating: Seed the 96-well plates with the host cells to form a confluent monolayer overnight.[13]

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. Typically, eight half-log10 concentrations are used, starting from a high concentration (e.g., 100 µM).[13]

  • Cytotoxicity Assay (CC50 Determination):

    • Add the compound dilutions to a plate with uninfected cells.

    • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

    • Assess cell viability using a suitable reagent (e.g., Neutral Red).

    • Calculate the 50% cytotoxic concentration (CC50) using regression analysis.[13]

  • Antiviral Assay (EC50 Determination):

    • Remove the growth medium from the cell monolayer and infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the serial dilutions of the test compounds.

    • Include virus control (no compound) and cell control (no virus, no compound) wells.

    • Incubate the plates until >80% cytopathic effect is observed in the virus control wells.[13]

    • Quantify cell viability (protection from CPE) using a suitable reagent.

    • Calculate the 50% effective concentration (EC50) by regression analysis.[13]

  • Calculate Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising safety and efficacy profile.

Conclusion and Future Directions

The 4,4-disubstituted piperidine scaffold represents a highly versatile and promising platform for the development of novel antiviral agents. The efficiency of their synthesis, coupled with their demonstrated ability to inhibit diverse viruses like influenza, coronaviruses, and HIV through distinct mechanisms, underscores their potential.[2][3][10] Future research should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and on expanding the scope of their antiviral activity against other viral families. The continued exploration of SAR through the synthesis of diverse libraries will be crucial in identifying next-generation antiviral candidates with enhanced potency and broader-spectrum activity.

References

Application Note & Protocols: The Strategic Use of 1-Boc-4-(aminomethyl)-4-ethylpiperidine in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Neurokinin-1 Receptor

The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary target for the neuropeptide Substance P.[1][2] This interaction is a critical component of several physiological and pathophysiological processes, including pain transmission, inflammation, and the regulation of mood and emesis.[3] The central role of the Substance P/NK1 receptor system in the emetic reflex, particularly in the brainstem's chemoreceptor trigger zone, has made it a prime target for therapeutic intervention.[4][5]

The development of non-peptide NK1 receptor antagonists marked a significant breakthrough in pharmacology, offering orally bioavailable drugs with favorable pharmacokinetic profiles.[3][6] These antagonists function by competitively blocking the binding of Substance P to the NK1 receptor, thereby inhibiting the downstream signaling cascade that leads to nausea and vomiting.[2][3] This mechanism has proven highly effective, leading to the approval of drugs like Aprepitant for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[2][7] The therapeutic potential of NK1 antagonists also extends to other areas, including depression, anxiety, and other substance P-mediated conditions.[1][3]

At the heart of many potent NK1 antagonists lies a substituted piperidine scaffold. This heterocyclic motif is a privileged structure in medicinal chemistry, prized for its ability to confer favorable properties such as aqueous solubility, metabolic stability, and the correct three-dimensional orientation to engage with biological targets. This guide focuses on a key building block for the synthesis of these important therapeutics: 1-Boc-4-(aminomethyl)-4-ethylpiperidine .

The Precursor: this compound

This specific precursor is a highly versatile building block designed for the efficient construction of complex molecular architectures typical of NK1 antagonists. Its structure is strategically designed with three key features:

  • The Boc-Protected Piperidine Nitrogen: The tert-butyloxycarbonyl (Boc) group serves as an acid-labile protecting group for the piperidine nitrogen. This ensures that the nitrogen remains unreactive during initial coupling reactions at the primary amine, preventing self-condensation or other side reactions. Its clean, traceless removal under acidic conditions is a cornerstone of modern synthetic strategy.

  • The Primary Aminomethyl Group: This exocyclic primary amine at the C4 position is the primary reactive handle. It provides a nucleophilic site for the introduction of diverse functionalities, most commonly through amide bond formation or reductive amination, allowing for the systematic exploration of the chemical space required for potent receptor binding.

  • The 4-Ethyl Group: The presence of a geminal ethyl group at the C4 position introduces a degree of conformational rigidity to the piperidine ring. This pre-organization can be crucial for optimizing the binding affinity of the final antagonist to the NK1 receptor by reducing the entropic penalty upon binding. Furthermore, this substitution can block potential sites of metabolism, enhancing the pharmacokinetic profile of the resulting drug candidate.

Physicochemical & Spectroscopic Data

A summary of the key properties of the precursor is provided below. This data is essential for reaction planning, characterization, and quality control.

PropertyValueSource
CAS Number 144222-22-0[8][9]
Molecular Formula C₁₁H₂₂N₂O₂[8][10]
Molecular Weight 214.30 g/mol [8]
Appearance Colorless Liquid[9]
Boiling Point 237-238 °C[8]
Density 1.013 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.473[8]
¹H NMR Spectrum available[11]
Purity Typically ≥97%[8]

Synthetic Strategy & Workflow

The general strategy for utilizing this compound involves a sequential, three-stage process to build the final NK1 antagonist. This workflow is designed for modularity, allowing researchers to readily synthesize a library of analogs by varying the components at each stage.

G cluster_0 Stage 1: Core Elaboration cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Final Functionalization A 1-Boc-4-(aminomethyl)- 4-ethylpiperidine (Precursor) B Amide Coupling or Reductive Amination (with R1-COOH or R1-CHO) A->B Primary Amine Reactivity C Boc-Protected Intermediate B->C D Acid-Mediated Boc Removal (TFA) C->D C->D E Piperidine Salt Intermediate F N-Alkylation or N-Arylation (with R2-X) E->F Piperidine N Reactivity E->F G Final NK1 Antagonist F->G

Caption: General synthetic workflow for NK1 antagonists.

Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should optimize conditions based on the specific substrates used.

Protocol 1: Stage 1 - Amide Coupling with a Carboxylic Acid

This protocol describes the formation of an amide bond, a common linkage in NK1 antagonists, by coupling the primary amine of the precursor with a carboxylic acid.

  • Principle & Causality: This reaction utilizes a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid. The activated species (an acyl-oxy-pyridinium ester) is highly electrophilic and susceptible to nucleophilic attack by the primary amine of the piperidine precursor. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the acidic byproducts and maintain a favorable reaction pH without competing in the reaction. Anhydrous conditions are critical to prevent hydrolysis of the activated intermediate.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Target Carboxylic Acid (R¹-COOH) (1.1 eq)

    • HATU (1.2 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aq. NaHCO₃, Brine, H₂O

    • Anhydrous MgSO₄ or Na₂SO₄

    • Silica gel for column chromatography

  • Step-by-Step Methodology:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Stir the solution for 5 minutes at room temperature to allow for pre-activation.

    • Add DIPEA (3.0 eq) to the solution, followed by the dropwise addition of a solution of this compound (1.0 eq) in anhydrous DMF.

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting amine.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aq. LiCl (to remove DMF), saturated aq. NaHCO₃ (to remove unreacted acid and acidic byproducts), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the pure Boc-protected intermediate.

Protocol 2: Stage 2 - Boc Deprotection

This protocol details the removal of the Boc protecting group to liberate the piperidine nitrogen for subsequent functionalization.

  • Principle & Causality: The Boc group is designed to be stable to a wide range of reaction conditions but is highly labile to strong acid. Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the carbamate, which facilitates the collapse of the protecting group into gaseous isobutylene and carbon dioxide, and the protonated amine. This mechanism is efficient and typically proceeds to completion at room temperature, leaving a clean trifluoroacetate salt of the piperidine.

  • Materials & Reagents:

    • Boc-Protected Intermediate (from Protocol 1) (1.0 eq)

    • Trifluoroacetic Acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aq. NaHCO₃

    • Diethyl ether

  • Step-by-Step Methodology:

    • Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of TFA (typically 5-10 equivalents, or a 25-50% v/v solution of TFA in DCM).

    • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Self-Validation: Monitor the reaction by TLC or LC-MS. A successful reaction will show the complete disappearance of the starting material and the appearance of a more polar product with the corresponding mass loss (100.12 Da).

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can aid in removing residual TFA.

    • The resulting crude material is the piperidine trifluoroacetate salt, which can often be used directly in the next step or neutralized by partitioning between DCM and saturated aq. NaHCO₃ to obtain the free base.

Protocol 3: Stage 3 - N-Alkylation of the Piperidine Nitrogen

This final stage introduces the second key pharmacophoric element (R²) onto the piperidine nitrogen, completing the core structure of the NK1 antagonist.

  • Principle & Causality: This is a standard bimolecular nucleophilic substitution (S_N2) reaction. The deprotected piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., a substituted benzyl bromide, R²-X). An inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the hydrohalic acid (HX) formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for this transformation, effectively solvating the base and reagents.

  • Materials & Reagents:

    • Piperidine Salt Intermediate (from Protocol 2) (1.0 eq)

    • Alkyl/Benzyl Halide (R²-X) (1.1 eq)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2-3 eq)

    • Anhydrous Acetonitrile (MeCN) or DMF

    • Potassium Iodide (KI) (catalytic, optional)

  • Step-by-Step Methodology:

    • To a solution of the piperidine intermediate (1.0 eq, either as the free base or the salt) in anhydrous acetonitrile, add the alkyl halide (1.1 eq) and potassium carbonate (3.0 eq).

    • Expert Insight: If using a less reactive halide (e.g., a chloride), adding a catalytic amount of KI can accelerate the reaction via the Finkelstein reaction, transiently forming the more reactive alkyl iodide.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

    • Self-Validation: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by either silica gel column chromatography or preparative HPLC to obtain the final NK1 antagonist.

Characterization of the Final Product

Thorough characterization is mandatory to confirm the structure and purity of the synthesized antagonist.

Analysis TechniqueExpected Result & Interpretation
¹H & ¹³C NMR Confirms the complete molecular structure. Key signals to observe: disappearance of the Boc singlet (~1.4 ppm), appearance of signals for the R¹ and R² groups, and characteristic shifts for the piperidine and ethyl protons.
LC-MS Provides purity assessment and confirms the molecular weight of the final compound.
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass, confirming the elemental composition of the molecule to within a few parts per million.
FT-IR Spectroscopy Confirms the presence of key functional groups, such as the amide carbonyl (~1650 cm⁻¹).
Chiral HPLC If any stereocenters are present, this analysis is crucial to determine the enantiomeric or diastereomeric purity.

Mechanism of Action: How NK1 Antagonists Work

The final synthesized compounds are designed to competitively inhibit the signaling cascade initiated by Substance P.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling SP Substance P NK1R NK1 Receptor SP->NK1R binds Gq Gq/11 NK1R->Gq activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Gq->PLC activates Emesis Emetic Signal Transmission Ca->Emesis PKC->Emesis Antagonist NK1 Antagonist Antagonist->NK1R BLOCKS

Caption: NK1 receptor signaling and antagonist inhibition.

Substance P binding to the NK1 receptor activates the Gq alpha subunit of the associated G-protein.[2] This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C, respectively, culminating in neuronal excitation and the transmission of the emetic signal.[4] The synthesized NK1 antagonist physically occupies the receptor's binding pocket, preventing Substance P from docking and thereby halting this entire signaling cascade.[2]

Conclusion

This compound is a high-value, strategically designed precursor for the synthesis of NK1 receptor antagonists. Its protected nitrogen, reactive primary amine, and conformationally restricting ethyl group provide a robust platform for medicinal chemists. The protocols outlined in this guide offer a reliable and logical pathway for the elaboration of this building block into novel and potent drug candidates, facilitating the ongoing development of therapeutics for CINV, PONV, and other Substance P-mediated disorders.

References

Application Notes & Protocols: Incorporation of 4,4-Disubstituted Piperidines in Analgesic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4,4-Disubstituted Piperidine Scaffold in Analgesia

The piperidine nucleus is a cornerstone in the architecture of numerous clinically significant analgesic agents. Its prevalence is not coincidental but rather a testament to its optimal physicochemical properties that facilitate favorable interactions with key biological targets, particularly opioid receptors. The structural activity relationship (SAR) of foundational opioids like morphine has unequivocally demonstrated that the piperidine ring is essential for analgesic activity. Consequently, medicinal chemists have extensively explored modifications of this scaffold to enhance potency, selectivity, and safety profiles, aiming to mitigate the severe adverse effects associated with traditional opioids, such as tolerance, dependence, and respiratory depression.

Among the various modifications, the introduction of geminal substituents at the 4-position of the piperidine ring has emerged as a particularly fruitful strategy. This 4,4-disubstitution pattern offers a unique three-dimensional arrangement that can profoundly influence receptor binding and functional activity. By strategically installing different substituents at this position, researchers can fine-tune the lipophilicity, polarity, and steric bulk of the molecule, thereby modulating its interaction with the binding pockets of opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes. This guide provides a detailed exploration of the synthesis, characterization, and pharmacological evaluation of 4,4-disubstituted piperidines as potent analgesic candidates.

PART 1: Synthetic Strategies for 4,4-Disubstituted Piperidines

The efficient construction of the 4,4-disubstituted piperidine core is a critical first step in the discovery pipeline. Several synthetic routes have been developed, each with its own advantages and limitations. The choice of a particular synthetic pathway often depends on the nature of the desired substituents at the 4-position and the overall complexity of the target molecule.

General Synthetic Approach via 4-Piperidones

A common and versatile approach commences with a commercially available N-protected 4-piperidinone. This strategy allows for the sequential introduction of the two substituents at the 4-position.

Protocol 1: Synthesis of a 4-Alkyl-4-aryl-piperidine Derivative

This protocol outlines a general procedure for the synthesis of a 4-alkyl-4-aryl-piperidine, a common motif in potent analgesics.

Step 1: Grignard Addition to N-Benzyl-4-piperidinone

  • To a solution of N-benzyl-4-piperidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the desired aryl magnesium bromide (e.g., phenylmagnesium bromide, 1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.

Step 2: Dehydration to the Tetrahydropyridine Intermediate

  • Dissolve the crude tertiary alcohol from the previous step in a suitable solvent such as toluene or benzene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Reduction of the Enamine

  • Dissolve the crude tetrahydropyridine intermediate in a suitable solvent like methanol or ethanol.

  • Add a reducing agent such as sodium borohydride (NaBH₄) in portions at 0 °C.

  • Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

  • Carefully add water to quench the excess reducing agent.

  • Remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to give the crude 4-aryl-1,2,3,6-tetrahydropyridine.

Step 4: Introduction of the Second Substituent (Alkylation)

  • This step can be achieved through various methods, including catalytic hydrogenation to the 4-arylpiperidine followed by N-alkylation and subsequent C4-alkylation. A more direct approach involves conjugate addition to the enamine intermediate, though this can be more challenging.

Causality Behind Experimental Choices:

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction is highly effective for introducing aryl or alkyl groups onto the carbonyl carbon of the 4-piperidinone. The use of anhydrous conditions is critical as Grignard reagents are highly reactive with water.

  • Dehydration: The acid-catalyzed dehydration of the tertiary alcohol is a standard method to introduce a double bond, leading to the thermodynamically stable tetrahydropyridine. The azeotropic removal of water drives the equilibrium towards product formation.

  • Reduction: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the enamine double bond without affecting other functional groups that might be present.

Alternative Synthetic Routes

While the 4-piperidinone-based approach is widely used, other methods have been developed to access 4,4-disubstituted piperidines. These include intramolecular cyclization strategies and multicomponent reactions. Recent advancements have also focused on more efficient and stereoselective methods to construct these scaffolds.

Diagram 1: General Synthetic Workflow

G Start N-Protected 4-Piperidinone Step1 Grignard Addition (R1-MgX) Start->Step1 Intermediate1 Tertiary Alcohol Step1->Intermediate1 Step2 Acid-Catalyzed Dehydration Intermediate1->Step2 Intermediate2 Tetrahydropyridine Step2->Intermediate2 Step3 Reduction (e.g., NaBH4) Intermediate2->Step3 Intermediate3 4-Substituted Piperidine Step3->Intermediate3 Step4 Introduction of R2 Intermediate3->Step4 Final 4,4-Disubstituted Piperidine Step4->Final G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Binding Assay Radioligand Binding Assay (Determine Ki) Functional Assay [35S]GTPγS Assay (Determine EC50/Kb) Binding Assay->Functional Assay Acute Pain Acute Pain Models (Hot Plate, Tail Flick) Functional Assay->Acute Pain Chronic Pain Chronic Pain Models (Neuropathic, Inflammatory) Acute Pain->Chronic Pain Side Effects Side Effect Profiling (Sedation, Respiratory Depression) Chronic Pain->Side Effects Synthesized Compound Synthesized Compound Synthesized Compound->Binding Assay G Design Design Synthesis Synthesis Design->Synthesis Hypothesis In Vitro Testing In Vitro Testing Synthesis->In Vitro Testing New Analogs In Vivo Testing In Vivo Testing In Vitro Testing->In Vivo Testing Active Compounds SAR Analysis SAR Analysis In Vivo Testing->SAR Analysis Efficacy & Safety Data SAR Analysis->Design New Insights

Optimizing PROTAC Design: A Technical Guide to a Novel Gem-Disubstituted Piperidine Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][2] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical and pharmacokinetic properties.[1][2][3][4]

This guide provides an in-depth technical overview of the application of 1-Boc-4-(aminomethyl)-4-ethylpiperidine , a novel building block for the synthesis of PROTAC linkers. We will explore the scientific rationale for its use, particularly the role of the gem-disubstituted piperidine core in imparting conformational rigidity, and provide detailed, field-proven protocols for its incorporation into PROTACs.

The Rationale for a Rigidified Linker: The Gem-Dialkyl Effect

The conformational flexibility of a PROTAC linker is a double-edged sword. While a flexible linker may allow for easier initial formation of the ternary complex, high flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the complex and leading to inefficient ubiquitination.[5] Consequently, there is a growing trend in PROTAC design to incorporate rigid motifs into the linker to pre-organize the molecule into a bioactive conformation, thereby enhancing the stability of the ternary complex and improving degradation efficiency.[3][6][][8]

Saturated heterocycles, such as piperidine and piperazine, are frequently incorporated into PROTAC linkers to introduce this desired rigidity.[3][6][][8] The use of a gem-disubstituted piperidine , such as the 4,4-diethyl motif in this compound, is a sophisticated strategy to further constrain the conformational freedom of the linker. This is due to the Thorpe-Ingold effect , or gem-dialkyl effect, where the presence of two substituents on the same carbon atom restricts the bond angles and rotational freedom of the ring, leading to a more defined three-dimensional structure.[9] This pre-organization is hypothesized to lower the entropic cost of ternary complex formation, leading to enhanced potency and selectivity of the resulting PROTAC.

Physicochemical Properties of 1-Boc-4-(aminomethyl)piperidine

A thorough understanding of the building block's properties is essential for successful synthesis and formulation.

PropertyValueSource
CAS Number 144222-22-0[1][10]
Molecular Formula C₁₁H₂₂N₂O₂[1][10]
Molecular Weight 214.30 g/mol [10]
Boiling Point 237-238 °C[1][10]
Density 1.013 g/mL at 25 °C[1][10]
Refractive Index n20/D 1.473[1][10]
Solubility Soluble in chloroform and methanol.[1][11]

Experimental Protocols: Synthesis of a PROTAC Linker using this compound

The primary amine of this compound serves as a versatile handle for conjugation to a POI ligand or an E3 ligase ligand via amide bond formation. The following protocols provide detailed, step-by-step methodologies for this key transformation.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and low rate of racemization, particularly with sterically hindered substrates.

Diagram of the Reaction Workflow:

HATU_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Reactant1 POI/E3 Ligand-COOH Activation Activate Carboxylic Acid (15-20 min, RT) Reactant1->Activation Reactant2 1-Boc-4-(aminomethyl)- 4-ethylpiperidine Coupling Add Amine & Couple (4-12 h, RT) Reactant2->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation DMF Anhydrous DMF DMF->Activation Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Chromatography Workup->Purification Product Boc-Protected PROTAC Intermediate Purification->Product

Caption: Workflow for HATU-mediated amide bond formation.

Materials and Reagents:

  • POI or E3 Ligase Ligand with a carboxylic acid functionality (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

  • Reagents for workup and purification (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the piperidine building block to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected PROTAC intermediate.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation.

Diagram of the Reaction Workflow:

EDC_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Reactant1 POI/E3 Ligand-COOH Mixing Combine Reactants & Reagents Reactant1->Mixing Reactant2 1-Boc-4-(aminomethyl)- 4-ethylpiperidine Reactant2->Mixing EDC EDC·HCl EDC->Mixing HOBt HOBt HOBt->Mixing Base DIPEA or TEA Base->Mixing Solvent Anhydrous DCM/DMF Solvent->Mixing Reaction Stir at 0 °C to RT (4-24 h) Mixing->Reaction Workup Aqueous Workup Reaction->Workup Purification Chromatography Workup->Purification Product Boc-Protected PROTAC Intermediate Purification->Product

Caption: Workflow for EDC/HOBt-mediated amide bond formation.

Materials and Reagents:

  • POI or E3 Ligase Ligand with a carboxylic acid functionality (1.0 eq)

  • This compound (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • DIPEA or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Reagents for workup and purification

Procedure:

  • Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DCM or DMF.

  • Add this compound (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Subsequent Steps in PROTAC Synthesis

The Boc-protected intermediate synthesized in the protocols above is a key stepping stone in the assembly of the final PROTAC. The subsequent steps typically involve:

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the piperidine nitrogen.

  • Second Coupling Reaction: The newly deprotected secondary amine on the piperidine ring is then coupled to the second component of the PROTAC (either the POI ligand or the E3 ligase ligand, depending on the synthetic strategy) using similar amide bond formation protocols.

Diagram of the Overall PROTAC Synthesis Strategy:

PROTAC_Synthesis Start1 POI Ligand-COOH Step1 Amide Coupling (Protocol 1 or 2) Start1->Step1 Start2 1-Boc-4-(aminomethyl)- 4-ethylpiperidine Start2->Step1 Start3 E3 Ligase Ligand-NH₂ Step3 Final Amide Coupling Start3->Step3 Intermediate1 POI Ligand-Linker(Boc)-NH₂ Step1->Intermediate1 Step2 Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 POI Ligand-Linker-NH₂ Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Caption: A representative modular synthesis of a PROTAC.

Conclusion and Future Perspectives

The rational design of PROTAC linkers is paramount to unlocking the full therapeutic potential of targeted protein degradation. The incorporation of rigid motifs, such as the gem-disubstituted piperidine core of this compound, offers a promising strategy to pre-organize the PROTAC molecule, potentially leading to enhanced ternary complex stability and improved degradation efficacy. The protocols detailed herein provide a robust framework for the seamless integration of this novel building block into PROTAC synthesis workflows. As our understanding of the complex interplay between linker conformation and PROTAC activity deepens, the development of sophisticated, conformationally constrained linkers will undoubtedly accelerate the discovery of next-generation protein degraders with superior potency, selectivity, and drug-like properties.

References

Application Notes and Protocols: N-Alkylation of 4-(Aminomethyl)-4-ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of FDA-approved pharmaceuticals.[1] Functionalization of the piperidine nitrogen via N-alkylation is a critical transformation for modulating the pharmacological profile of drug candidates.[2] This guide provides a comprehensive overview and detailed experimental protocols for the N-alkylation of 4-(aminomethyl)-4-ethylpiperidine, a versatile building block in drug discovery. Due to the presence of both a primary and a secondary amine, selective alkylation presents a unique synthetic challenge.[3] This document explores two primary strategies to achieve controlled N-alkylation: direct alkylation and reductive amination, with a focus on reaction mechanisms, procedural details, and product characterization.

Introduction: The Significance of N-Alkylated Piperidines

N-alkylated piperidine derivatives are prevalent structural motifs in a wide array of bioactive molecules and pharmaceutical agents.[1] The substituent on the piperidine nitrogen plays a crucial role in defining the molecule's interaction with biological targets, influencing properties such as receptor affinity, selectivity, and pharmacokinetic parameters. The ability to precisely install various alkyl groups on the piperidine nitrogen is therefore a fundamental tool in the drug discovery and development process.[4]

4-(Aminomethyl)-4-ethylpiperidine presents an interesting case due to its two distinct nucleophilic centers: a primary amine on the exocyclic methyl group and a secondary amine within the piperidine ring. The secondary amine is generally more nucleophilic, offering a degree of inherent selectivity.[3] However, reaction conditions must be carefully controlled to prevent undesired side reactions, such as dialkylation.

Mechanistic Considerations: Pathways to N-Alkylation

Two principal synthetic routes are commonly employed for the N-alkylation of amines: direct alkylation with alkyl halides and reductive amination.

Direct N-Alkylation

This method involves the direct reaction of the amine with an alkylating agent, typically an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism (SN2). A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH).[2]

A significant challenge with direct alkylation of primary and secondary amines is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts.[5] Careful control of stoichiometry and reaction conditions is essential to favor mono-alkylation.[6][7]

Reductive Amination

Reductive amination is a highly versatile and controlled method for N-alkylation.[6] It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[8][9] This one-pot procedure is widely favored in medicinal chemistry for its efficiency and broad substrate scope.[6]

A key advantage of reductive amination is the avoidance of over-alkylation issues commonly associated with direct alkylation.[8] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective and mild, allowing for the selective reduction of the imine in the presence of the carbonyl starting material.[6][8]

Experimental Protocols

Method 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of 4-(aminomethyl)-4-ethylpiperidine.

Materials:

Reagent/MaterialGradeSupplier
4-(Aminomethyl)-4-ethylpiperidine≥95%Commercially Available
Alkyl Halide (e.g., Benzyl Bromide)Reagent GradeCommercially Available
Anhydrous Potassium Carbonate (K₂CO₃)≥99%Commercially Available
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Commercially Available
Diethyl EtherACS GradeCommercially Available
Saturated Aqueous Sodium BicarbonateLaboratory PreparedN/A
Brine (Saturated Aqueous NaCl)Laboratory PreparedN/A
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available

Step-by-Step Protocol:

  • To a stirred solution of 4-(aminomethyl)-4-ethylpiperidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).[2]

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture at room temperature.[2]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.[2]

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated product.

Workflow Diagram:

G reagents 4-(aminomethyl)-4-ethylpiperidine Alkyl Halide, K₂CO₃, DMF reaction Stir at RT (12-24h) reagents->reaction 1. Reaction Setup workup Water Quench Et₂O Extraction reaction->workup 2. Workup purification Column Chromatography workup->purification 3. Purification product N-Alkyl-4-(aminomethyl)- 4-ethylpiperidine purification->product 4. Final Product

Caption: Workflow for Direct N-Alkylation.

Method 2: Reductive Amination

This protocol provides a general procedure for the N-alkylation of 4-(aminomethyl)-4-ethylpiperidine via reductive amination.

Materials:

Reagent/MaterialGradeSupplier
4-(Aminomethyl)-4-ethylpiperidine≥95%Commercially Available
Aldehyde or KetoneReagent GradeCommercially Available
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Aqueous Sodium BicarbonateLaboratory PreparedN/A
Brine (Saturated Aqueous NaCl)Laboratory PreparedN/A
Anhydrous Sodium Sulfate (Na₂SO₄)≥99%Commercially Available

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 4-(aminomethyl)-4-ethylpiperidine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in dichloromethane (DCM).[6]

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.[6]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.[6]

  • Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[6]

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]

  • Extract the aqueous layer with DCM.[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.[6]

Workflow Diagram:

G reagents 4-(aminomethyl)-4-ethylpiperidine Aldehyde/Ketone, DCM imine_formation Imine Formation (Stir at RT, 1-2h) reagents->imine_formation 1. Reactant Prep reduction In Situ Reduction (Add NaBH(OAc)₃) imine_formation->reduction 2. Reduction workup NaHCO₃ Quench DCM Extraction reduction->workup 3. Workup purification Column Chromatography workup->purification 4. Purification product N-Alkyl-4-(aminomethyl)- 4-ethylpiperidine purification->product 5. Final Product

Caption: Workflow for Reductive Amination.

Product Characterization

The structure and purity of the synthesized N-alkylated 4-(aminomethyl)-4-ethylpiperidine should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the protons of the introduced alkyl group. A shift in the signals of the protons alpha to the piperidine nitrogen is also expected.
¹³C NMR Appearance of new signals for the carbons of the alkyl group. The chemical shifts of the piperidine ring carbons, particularly C2 and C6, will be influenced by the nature of the N-alkyl substituent.[10]
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the N-alkylated product should be observed.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the final compound.

Note on NMR Spectroscopy: The conformational dynamics of the piperidine ring and restricted rotation around the N-C(alkyl) bond can sometimes lead to broadened signals in the NMR spectra.[11] Temperature-dependent NMR studies may be necessary for full characterization.[12]

Troubleshooting and Key Considerations

  • Over-alkylation in Direct Alkylation: To minimize the formation of di-alkylated byproducts, it is crucial to use a slight excess of the amine or to add the alkyl halide slowly to the reaction mixture.[7]

  • Low Reactivity: If the direct alkylation is sluggish, gentle heating can be applied. However, this may also increase the likelihood of side reactions.

  • Purification: The basic nature of the product amine may require the use of a solvent system containing a small amount of a basic modifier (e.g., triethylamine) during column chromatography to prevent streaking.

  • Protecting Group Strategy: For complex substrates or when absolute selectivity is required, protection of the primary amine with a group like tert-butoxycarbonyl (Boc) prior to N-alkylation of the piperidine nitrogen is a robust strategy.[3] The Boc group can then be removed under acidic conditions.

Conclusion

The N-alkylation of 4-(aminomethyl)-4-ethylpiperidine is a key transformation for the synthesis of novel compounds with potential therapeutic applications. Both direct alkylation and reductive amination are effective methods to achieve this transformation. The choice of method will depend on the specific alkyl group to be introduced, the desired scale of the reaction, and the required level of selectivity. The protocols provided herein offer a solid foundation for researchers to successfully synthesize and characterize these valuable N-alkylated piperidine derivatives.

References

Application Note: A Robust and Scalable Multi-Kilogram Synthesis of 1-Boc-4-(aminomethyl)-4-ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,4-disubstituted piperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous pharmaceutical agents and clinical candidates.[1][2] This application note details a high-yield, scalable, and robust two-step synthetic protocol for the production of 1-Boc-4-(aminomethyl)-4-ethylpiperidine, a key building block for drug development. The synthesis commences with the commercially available 1-Boc-4-piperidone, proceeding through a key α-alkylation of an activated nitrile intermediate, followed by a safe and efficient catalytic reduction. This guide provides in-depth procedural details, explains the rationale behind key experimental choices, outlines critical process parameters for scale-up, and includes a thorough safety assessment to ensure reliable and safe implementation in a research or manufacturing environment.

Introduction & Strategic Overview

This compound is a valuable bifunctional building block, featuring a protected piperidine nitrogen, a primary amine for further derivatization, and a quaternary carbon center that can impart desirable pharmacokinetic properties to a final active pharmaceutical ingredient (API). The development of a cost-effective and scalable synthesis is therefore of significant interest to the pharmaceutical industry.[3]

The synthetic strategy outlined herein was designed for scalability, prioritizing operational safety, the use of readily available reagents, and straightforward purification procedures. The chosen pathway avoids the use of highly toxic reagents like diethylaluminum cyanide and circumvents the challenges associated with methods like the Curtius rearrangement at a large scale.[3]

The overall transformation is a two-step process:

  • Step 1: Synthesis of 1-Boc-4-cyano-4-ethylpiperidine: This step involves the conversion of 1-Boc-4-piperidone to an intermediate α-aminonitrile, which is then deprotonated and alkylated with an ethyl group. A more direct and controllable approach for scale-up, which we will detail, is the alkylation of a pre-formed cyanopiperidine derivative. For the purpose of this note, we will focus on a robust sequence starting from 1-Boc-4-piperidone, converting it to 1-Boc-4-cyanopiperidine, followed by α-alkylation.

  • Step 2: Nitrile Reduction: The resulting 4,4-disubstituted cyanopiperidine is reduced to the target primary amine, this compound, via catalytic hydrogenation. This method is preferred for large-scale operations over metal hydride reductions due to superior safety, easier work-up, and reduced pyrophoric risk.

Overall Synthetic Scheme

G A 1-Boc-4-piperidone B 1-Boc-4-cyano-4-ethylpiperidine A->B  Step 1:  a) TosMIC, NaCN or similar  b) LDA, Ethyl Iodide C This compound B->C  Step 2:  H₂, Raney Ni or PtO₂

Caption: High-level overview of the two-step synthetic pathway.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood or appropriate chemical manufacturing facility. A thorough risk assessment should be conducted before commencing any work.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS Number
1-Boc-4-piperidone≥98%Sigma-Aldrich79099-07-3
Tosylmethyl isocyanide (TosMIC)≥97%Sigma-Aldrich36635-61-7
Sodium Cyanide (NaCN)≥98%Sigma-Aldrich143-33-9
Diisopropylamine≥99.5%Sigma-Aldrich108-18-9
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich109-72-8
Ethyl Iodide≥99%Sigma-Aldrich75-03-6
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9
Raney® Nickel (Raney Ni)Slurry in waterSigma-Aldrich7440-02-0
Hydrogen (H₂) GasHigh PurityIndustrial Supplier1333-74-0
Ethanol (EtOH)AnhydrousSigma-Aldrich64-17-5
Celite® 545N/ASigma-Aldrich61790-53-2

Equipment:

  • Temperature-controlled glass-lined reactor (or multi-neck round-bottom flasks for lab scale) with overhead mechanical stirring.

  • Inert atmosphere capability (Nitrogen or Argon).

  • Addition funnels and thermocouple/temperature probe.

  • Parr-type hydrogenator or equivalent high-pressure reactor.

  • Filtration apparatus (Büchner funnel or filter press).

Step 1: Synthesis of 1-Boc-4-cyano-4-ethylpiperidine

This procedure is adapted from established methods for the α-alkylation of nitriles. The initial formation of 1-Boc-4-cyanopiperidine from 1-Boc-4-piperidone can be achieved via several literature methods, such as using TosMIC or a Strecker-type reaction. This protocol begins from the pre-formed 1-Boc-4-cyanopiperidine.

Rationale: The α-proton of the cyanopiperidine is acidic and can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). LDA is chosen over other bases like sodium hydride because it is soluble, provides rapid and clean deprotonation at low temperatures, and minimizes side reactions. The reaction is conducted at -78 °C to control the exotherm of the deprotonation and to prevent undesired side reactions of the resulting anion.

Protocol:

  • Reactor Setup: Equip a dry 20 L reactor with a mechanical stirrer, a thermocouple, an addition funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the procedure.

  • LDA Preparation: Charge the reactor with anhydrous tetrahydrofuran (THF, 8 L) and diisopropylamine (1.25 L, 8.9 mol, 1.2 eq). Cool the solution to -10 °C using an appropriate cooling bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 3.4 L, 8.5 mol, 1.15 eq) via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 0 °C.

  • Stir the resulting pale yellow LDA solution at 0 °C for 30 minutes.

  • Deprotonation: Cool the LDA solution to -78 °C (acetone/dry ice bath).

  • In a separate vessel, dissolve 1-Boc-4-cyanopiperidine (1.55 kg, 7.4 mol, 1.0 eq) in anhydrous THF (4 L).

  • Add the solution of 1-Boc-4-cyanopiperidine to the LDA solution dropwise over 90 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting anion solution at -78 °C for 1 hour.

  • Alkylation: Add ethyl iodide (0.65 L, 8.1 mol, 1.1 eq) to the reaction mixture dropwise over 1 hour, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up and Isolation: Cool the reaction mixture to 0 °C. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 L).

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 3 L).

  • Combine all organic layers, wash with brine (4 L), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or, for large-scale, by vacuum distillation to yield 1-Boc-4-cyano-4-ethylpiperidine as a colorless oil.

Step 2: Catalytic Reduction to this compound

Rationale: Catalytic hydrogenation is a clean, efficient, and highly scalable method for nitrile reduction. Raney® Nickel is a cost-effective and highly active catalyst for this transformation. The reaction is performed under a hydrogen atmosphere at elevated pressure to ensure a sufficient rate of reaction. Ethanol is a suitable solvent that readily dissolves the substrate and is compatible with the reaction conditions.

Protocol:

  • Reactor Setup: To a high-pressure hydrogenation reactor (e.g., a Parr autoclave), add a solution of 1-Boc-4-cyano-4-ethylpiperidine (1.0 kg, 4.2 mol, 1.0 eq) in anhydrous ethanol (10 L).

  • Catalyst Addition: Under a stream of nitrogen, carefully add Raney® Nickel (100 g, ~10% w/w), pre-washed with ethanol, as a slurry.

    • Safety Note: Raney® Nickel is pyrophoric when dry and must be handled with extreme care, always kept wet with solvent.[4]

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 100 psi (approx. 7 bar).

  • Begin vigorous stirring and heat the reaction mixture to 50 °C. The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® 545 to remove the Raney® Nickel catalyst. Wash the filter cake thoroughly with ethanol (3 x 1 L).

    • Safety Note: Do not allow the filter cake containing Raney® Nickel to dry, as it can ignite spontaneously in air. Quench the filter cake immediately after use by submerging it in a large volume of water.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting crude oil is typically of high purity (>95%). If necessary, it can be further purified by vacuum distillation or crystallization to yield this compound as a clear, viscous oil or a low-melting solid.

Data Summary and Characterization

StepStarting MaterialReagentsProductTypical YieldPurity (HPLC)
1 1-Boc-4-cyanopiperidineLDA, Ethyl Iodide1-Boc-4-cyano-4-ethylpiperidine75-85%>97%
2 1-Boc-4-cyano-4-ethylpiperidineH₂, Raney® NiThis compound90-98%>98%

Characterization of Final Product:

  • ¹H NMR (CDCl₃, 400 MHz): Consistent with the structure of this compound.

  • ¹³C NMR (CDCl₃, 100 MHz): Consistent with the structure.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₃H₂₇N₂O₂ [M+H]⁺: 243.21; found: 243.2.

  • Appearance: Colorless to pale yellow oil or low-melting solid.

Process Safety Assessment

Scaling up chemical reactions introduces challenges beyond simple multiplication of quantities. A thorough safety assessment is mandatory.

G cluster_0 Step 1 Hazards cluster_1 Step 2 Hazards reagents1 n-Butyllithium Pyrophoric, Flammable Reacts violently with water mitigation Mitigation Strategy: - Conduct in properly grounded equipment. - Use inert atmosphere (N₂/Ar). - Strict temperature control. - Controlled quenching procedures. - Proper PPE (gloves, goggles, lab coat). - Ensure adequate ventilation. reagents1->mitigation reagents2 Ethyl Iodide Toxic, Lachrymator Alkylating agent process1 Cryogenic Temps (-78°C) Frostbite hazard Requires specialized equipment reagents3 Raney® Nickel Pyrophoric when dry Must be handled as a slurry reagents4 Hydrogen Gas Highly Flammable Forms explosive mixtures with air reagents4->mitigation process2 High Pressure Risk of reactor failure Requires certified pressure vessel

Caption: Key hazards and general mitigation strategies for the scale-up process.

  • n-Butyllithium: Highly pyrophoric and reacts violently with water and protic solvents. Must be handled under a strict inert atmosphere. All transfers should be done via cannula or a pressure-equalizing dropping funnel.[4]

  • Cryogenic Temperatures: Handling large volumes at -78 °C requires a reliable cooling system (e.g., cryo-cooler or large dry ice/acetone baths). Personnel must be protected from frostbite.

  • Hydrogen Gas: Flammable and forms explosive mixtures with air (4-75% by volume). The hydrogenation area must be well-ventilated and free of ignition sources. Use spark-proof equipment.[5][6]

  • Raney® Nickel Catalyst: Pyrophoric when dry. It must be stored and handled as a slurry in water or a suitable solvent. The filter cake from the reaction must not be allowed to dry and should be immediately quenched in water.[7][8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4-disubstituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important scaffolds. The 4,4-disubstituted piperidine motif is a prevalent core in numerous pharmaceuticals, making its efficient synthesis a critical aspect of drug discovery and development.[1][2][3] This resource provides troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific experimental issues.

I. Troubleshooting Guide: Navigating Synthesis Roadblocks

This section addresses common problems encountered during the synthesis of 4,4-disubstituted piperidines, offering explanations for the underlying chemical principles and actionable solutions.

Challenge 1: Low Yields in Dieckmann Condensation for Piperidone Formation

Question: I am attempting an intramolecular Dieckmann condensation to form a 4,4-disubstituted piperidone precursor, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in Dieckmann condensations for piperidone synthesis are a frequent issue, often stemming from the reaction's equilibrium nature and susceptibility to side reactions.[4][5][6][7]

Underlying Causes:

  • Unfavorable Equilibrium: The Dieckmann condensation is a reversible reaction.[7] If the resulting β-keto ester is not sufficiently acidic to be deprotonated by the base, the equilibrium can shift back towards the starting diester, leading to low product yield.

  • Side Reactions: The strongly basic conditions required for the condensation can promote side reactions such as intermolecular Claisen condensation, elimination, and hydrolysis of the ester groups, especially with prolonged reaction times or elevated temperatures.[4][8]

  • Steric Hindrance: The presence of substituents on the carbon chain can sterically hinder the intramolecular cyclization, slowing down the desired reaction and allowing side reactions to become more competitive.

Troubleshooting Strategies:

StrategyRationale
Choice of Base Use a non-nucleophilic, sterically hindered base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) to minimize side reactions like transesterification.[4]
Reaction Conditions Run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress side reactions.[9] Monitor the reaction closely by TLC or LC-MS to avoid unnecessary heating and prolonged reaction times.
Solvent Selection Use an aprotic solvent like THF or toluene to avoid proton sources that can interfere with the enolate formation.[4]
Driving the Equilibrium If the product β-keto ester is not readily deprotonated, consider using a stronger base or a slight excess of the base to shift the equilibrium towards the product.
Challenge 2: Inefficient Dialkylation of 4-Piperidone

Question: I am struggling to introduce two different substituents at the 4-position of a piperidone via sequential alkylation. The second alkylation step is either very slow or results in a mixture of products. Why is this happening and what can I do?

Answer:

Sequential dialkylation of 4-piperidones presents significant challenges due to changes in steric hindrance and enolate reactivity after the first alkylation.[10]

Underlying Causes:

  • Increased Steric Hindrance: The introduction of the first alkyl group increases steric congestion around the C4 position, making it more difficult for the second electrophile to approach.

  • Enolate Formation: The formation of the second enolate can be sluggish due to the increased steric bulk. Furthermore, if the first substituent is electron-withdrawing, it can decrease the acidity of the remaining α-proton, making deprotonation more difficult.

  • Competing Reactions: Under the basic conditions used for alkylation, side reactions such as self-condensation of the starting piperidone or elimination can occur.

Troubleshooting Strategies:

StrategyRationale
Stronger Base/Higher Temperature For the second alkylation, a stronger base (e.g., LDA) or higher temperatures may be necessary to facilitate enolate formation. However, this must be balanced against the risk of side reactions.
Alternative Synthetic Routes Consider alternative strategies that avoid sequential alkylation, such as aza-Michael additions or cycloaddition reactions, which can construct the 4,4-disubstituted ring in a more controlled manner.[11][12][13]
Protecting Group Strategy The choice of N-protecting group can influence the reactivity of the piperidone. Bulky protecting groups can exacerbate steric hindrance.
Challenge 3: Poor Stereoselectivity in the Synthesis of 4,4-Disubstituted Piperidines with a Chiral Center at C4

Question: My synthesis of a 4,4-disubstituted piperidine with two different substituents at C4 is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?

Answer:

Achieving high stereoselectivity in the formation of a quaternary stereocenter at the C4 position of a piperidine ring is a common and significant challenge. The stereochemical outcome is often determined by the transition state energies of the competing diastereomeric pathways.

Underlying Causes:

  • Low Energy Barrier for Diastereomeric Transition States: If the energy difference between the transition states leading to the two diastereomers is small, a mixture of products will be formed.

  • Reaction Mechanism: The mechanism of the key bond-forming step plays a crucial role. For example, a stepwise mechanism may offer less stereocontrol than a concerted one.

Troubleshooting Strategies:

StrategyRationale
Chiral Auxiliaries or Catalysts The use of chiral auxiliaries on the nitrogen or chiral catalysts can create a chiral environment that favors the formation of one diastereomer over the other.[11]
Substrate Control The inherent stereochemistry of the starting materials can be used to direct the stereochemical outcome of the cyclization.
Reaction Conditions Lowering the reaction temperature can often enhance stereoselectivity by amplifying the small energy differences between diastereomeric transition states.
Choice of Reagents The size and nature of the reagents can influence the steric interactions in the transition state, thereby affecting the diastereoselectivity.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of 4,4-disubstituted piperidines.

Q1: What is the best N-protecting group for the synthesis of 4,4-disubstituted piperidines?

The choice of the N-protecting group is critical and depends on the subsequent reaction conditions.[14][15]

  • Boc (tert-Butoxycarbonyl): Widely used due to its stability under a range of conditions and ease of removal with acid (e.g., TFA or HCl in dioxane).[14] It is a good choice for reactions involving nucleophiles or mild bases.

  • Cbz (Carboxybenzyl): Stable to acidic and basic conditions, and typically removed by catalytic hydrogenation. This makes it orthogonal to the Boc group.[14]

  • Fmoc (9-Fluorenylmethoxycarbonyl): Removed under mild basic conditions (e.g., piperidine in DMF), making it orthogonal to both Boc and Cbz groups.[15][16]

Q2: I am having trouble purifying my 4,4-disubstituted piperidine product. What are some common purification challenges and solutions?

Purification of 4,4-disubstituted piperidines can be challenging due to their basic nature and potential for similar polarity to starting materials and byproducts.

  • Column Chromatography: Silica gel is commonly used, but tailing can be an issue due to the basicity of the piperidine nitrogen. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape.

  • Acid-Base Extraction: The basicity of the piperidine can be exploited for purification. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to re-extract the product into an organic solvent.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

Q3: My aza-Michael addition to form the piperidine ring is very slow. How can I accelerate it?

Slow aza-Michael additions are often due to the low nucleophilicity of the amine or the low electrophilicity of the Michael acceptor.[12][13][17]

  • Lewis Acid Catalysis: The addition of a Lewis acid can activate the Michael acceptor, making it more electrophilic.[12]

  • Brønsted Acid Catalysis: A Brønsted acid can protonate the Michael acceptor, increasing its reactivity.

  • Base Catalysis: A base can deprotonate the amine, increasing its nucleophilicity. However, care must be taken to avoid side reactions.

  • Higher Temperatures: Increasing the reaction temperature can increase the reaction rate, but this may also lead to side products.

III. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key synthetic transformations used to prepare 4,4-disubstituted piperidines.

Protocol 1: Dieckmann Condensation for Piperidone Synthesis

This protocol describes a general procedure for the intramolecular Dieckmann condensation of a diester to form a β-keto ester, a precursor to 4,4-disubstituted piperidones.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Solvent Addition: Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, then add anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C and add a solution of the diester (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination for Piperidine Synthesis

This protocol outlines a general procedure for the synthesis of a 4,4-disubstituted piperidine via reductive amination of a ketone with a primary amine.[18]

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve the ketone (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane). Add a catalytic amount of acetic acid.

  • Reaction: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.[19][20]

  • Reaction: Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or LC-MS).

  • Quenching: Quench the reaction by the slow addition of water.

  • Work-up: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the desired piperidine derivative by column chromatography or crystallization.

IV. Visualizing Synthetic Pathways and Troubleshooting

Diagrams can help clarify complex reaction sequences and decision-making processes in troubleshooting.

Diagram 1: General Synthetic Strategies for 4,4-Disubstituted Piperidines

G cluster_start Starting Materials cluster_methods Key Synthetic Methods cluster_product Product 4-Piperidone 4-Piperidone Sequential Alkylation Sequential Alkylation 4-Piperidone->Sequential Alkylation Pyridine Derivatives Pyridine Derivatives Cycloaddition Cycloaddition Pyridine Derivatives->Cycloaddition Acyclic Precursors Acyclic Precursors Dieckmann Condensation Dieckmann Condensation Acyclic Precursors->Dieckmann Condensation Aza-Michael Addition Aza-Michael Addition Acyclic Precursors->Aza-Michael Addition Reductive Amination Reductive Amination Acyclic Precursors->Reductive Amination 4,4-Disubstituted Piperidine 4,4-Disubstituted Piperidine Sequential Alkylation->4,4-Disubstituted Piperidine Dieckmann Condensation->4,4-Disubstituted Piperidine Aza-Michael Addition->4,4-Disubstituted Piperidine Reductive Amination->4,4-Disubstituted Piperidine Cycloaddition->4,4-Disubstituted Piperidine

Caption: Key synthetic routes to 4,4-disubstituted piperidines.

Diagram 2: Troubleshooting Workflow for Low Yield in a Cyclization Reaction

G Start Low Yield in Cyclization Check_SM Verify Starting Material Purity Start->Check_SM Check_Conditions Review Reaction Conditions (Temp, Time, Conc.) Check_SM->Check_Conditions Purity OK Purify_SM Purify Starting Material Check_SM->Purify_SM Impure Check_Reagents Assess Reagent Quality (Base, Solvent) Check_Conditions->Check_Reagents Conditions OK Optimize_Conditions Optimize Conditions (Lower Temp, Shorter Time) Check_Conditions->Optimize_Conditions Suboptimal Change_Reagents Change Base or Solvent Check_Reagents->Change_Reagents Degraded/Incorrect Analyze_Byproducts Identify Byproducts (LC-MS, NMR) Check_Reagents->Analyze_Byproducts Reagents OK Optimize_Conditions->Start Change_Reagents->Start Purify_SM->Start Redesign_Strategy Consider Alternative Synthetic Route Analyze_Byproducts->Redesign_Strategy Side Reactions Identified Success Improved Yield Analyze_Byproducts->Success Minor Impurities Redesign_Strategy->Success

Caption: A decision-making flowchart for troubleshooting low-yield cyclization reactions.

V. References

  • Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis. --INVALID-LINK--

  • Barron, B., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. --INVALID-LINK--

  • Bates, R. W. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Bates, R. W. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Contente, M. L., et al. (2018). Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. Journal of the American Chemical Society. --INVALID-LINK--

  • Benchchem. A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine. --INVALID-LINK--

  • ResearchGate. The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF. --INVALID-LINK--

  • BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide. --INVALID-LINK--

  • Alam, M., et al. (1969). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. --INVALID-LINK--

  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Alfa Chemistry. Dieckmann Condensation. --INVALID-LINK--

  • Palani, A., et al. (2001). Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Grokipedia. Dieckmann condensation. --INVALID-LINK--

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. --INVALID-LINK--

  • Wikipedia. Protecting group. --INVALID-LINK--

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Matassini, C., et al. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. --INVALID-LINK--

  • Sciencemadness.org. N-alkylation of 4-piperidone. --INVALID-LINK--

  • Sciencemadness.org. N-alkylation of 4-piperidone. --INVALID-LINK--

  • Reddit. Experimental Help for Dieckmann Condensation. --INVALID-LINK--

  • de Bruin, B., et al. (2021). [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. ChemRxiv. --INVALID-LINK--

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. --INVALID-LINK--

  • Chemi-con. Synthesis of cis- or trans-3,4-Disubstituted Piperidines. --INVALID-LINK--

  • Wikipedia. Dieckmann condensation. --INVALID-LINK--

  • ResearchGate. Inter- and Intramolecular [4+2]-Cycloaddition Reactions with 4,4-Disubstituted N-Silyl-1,4-dihydropyridines as Precursors for N-Protonated 2-Azabutadiene Intermediates. --INVALID-LINK--

  • Organic Chemistry Portal. Dieckmann Condensation. --INVALID-LINK--

  • Scripps Research. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. --INVALID-LINK--

  • Albericio, F., et al. (2005). NEW PROTECTING GROUPS FOR THE SYNTHESIS OF COMPLEX PEPTIDES. Tetrahedron Letters. --INVALID-LINK--

  • de Bruin, B., et al. (2021). [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines. Chemistry – A European Journal. --INVALID-LINK--

  • Zaragoza, F. (2022). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. --INVALID-LINK--

  • De la Guardia, A., et al. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Viruses. --INVALID-LINK--

  • Bakulina, O., & Nenajdenko, V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane. --INVALID-LINK--

  • Overman, L. E., & Wolfe, J. P. (2006). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • ResearchGate. 28 questions with answers in PIPERIDINES | Science topic. --INVALID-LINK--

  • Wang, Y., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal. --INVALID-LINK--

  • ResearchGate. Alkylation Strategy on piperidine‐4 carboxylate. --INVALID-LINK--

  • Overman, L. E., & Wolfe, J. P. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry. --INVALID-LINK--

  • Liu, Y., et al. (2023). Enantioselective Construction of 1,3-Stereogenic Centers via 1,3-Borylamination of Conjugated Dienes. Journal of the American Chemical Society. --INVALID-LINK--

  • DTIC. Piperidine Synthesis. --INVALID-LINK--

  • Zaragoza, F. (2022). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. --INVALID-LINK--

  • El-Sayed, M., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Scientific Reports. --INVALID-LINK--

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 4,4-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and drug development professionals. This guide is designed to provide in-depth, practical solutions to a common and often frustrating challenge in synthetic chemistry: steric hindrance in reactions involving 4,4-disubstituted piperidines. The unique substitution pattern of these molecules presents significant hurdles to achieving desired reactivity. This resource offers troubleshooting guides and frequently asked questions to help you navigate these complexities.

The Challenge: Understanding Steric Hindrance in 4,4-Disubstituted Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals.[1][2][3][4] However, the presence of two substituents at the C4 position introduces significant steric bulk. This bulk can impede the approach of reagents to the nitrogen atom, as well as influence the conformation of the piperidine ring itself, thereby affecting reactivity at other positions.[5][6] This guide will focus on practical strategies to overcome these steric barriers in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why are N-arylations of 4,4-disubstituted piperidines so challenging?

A: The primary difficulty lies in the steric congestion around the nitrogen atom. In transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the bulky 4,4-disubstituents hinder the approach of the aryl halide and the palladium catalyst to the nitrogen nucleophile.[7][8][9] This can lead to slow reaction rates, low yields, or complete lack of reactivity.

Q2: What are the initial steps to troubleshoot a failed N-arylation reaction?

A: When an N-arylation of a 4,4-disubstituted piperidine fails, a systematic approach to troubleshooting is crucial. Consider the following:

  • Catalyst System: The choice of palladium precursor, ligand, and base is critical. For sterically hindered amines, bulky, electron-rich phosphine ligands are often necessary to promote the reaction.[7][8]

  • Reaction Conditions: Temperature and solvent can have a significant impact. Higher temperatures are often required to overcome the activation energy barrier imposed by steric hindrance.

  • Substrate Purity: Ensure the piperidine starting material and the aryl halide are free of impurities that could poison the catalyst.

Q3: Can you recommend specific catalyst systems for Buchwald-Hartwig amination of hindered piperidines?

A: Yes, several catalyst systems have been developed that show improved performance with sterically hindered secondary amines.[7][9][10]

Catalyst System ComponentExamplesRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective sources of palladium(0) in the catalytic cycle.[8]
Ligand Buchwald ligands (e.g., RuPhos, BrettPhos), Josiphos ligandsThese bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the reductive elimination step.[9]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can influence the reaction outcome.[8][10]
Solvent Toluene, DioxaneAprotic, non-polar solvents are generally preferred.
Q4: Are there alternatives to the Buchwald-Hartwig amination for these substrates?

A: While the Buchwald-Hartwig amination is a powerful tool, other methods can be considered:

  • Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-N bonds.[11][12][13] While it often requires harsh conditions (high temperatures), modern ligand systems have improved its scope and applicability to hindered substrates.[11][14]

  • Nucleophilic Aromatic Substitution (SNA_r_): If the aryl halide is sufficiently activated with electron-withdrawing groups, direct nucleophilic substitution may be possible, although this is often challenging with hindered amines.

Q5: How does the choice of protecting group on the piperidine nitrogen affect reactivity?

A: The choice of a nitrogen protecting group is critical. A bulky protecting group can exacerbate steric hindrance. For reactions at other positions on the piperidine ring, the protecting group can influence the ring's conformation and the accessibility of C-H bonds for functionalization.[15][16] Common protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are often used.[17] The ease of removal under specific conditions is also a key consideration.[17][18][19]

Troubleshooting Guides

Guide 1: Optimizing Buchwald-Hartwig Amination for 4,4-Disubstituted Piperidines

This guide provides a systematic workflow for optimizing this challenging cross-coupling reaction.

Buchwald_Hartwig_Optimization Start Start: Failed N-Arylation Ligand Screen Ligands (e.g., RuPhos, BrettPhos, Josiphos) Start->Ligand Initial Step Base Screen Bases (NaOtBu, K3PO4, Cs2CO3) Ligand->Base If no improvement Solvent Screen Solvents (Toluene, Dioxane, THF) Base->Solvent If still low yield Temperature Increase Temperature (up to 120 °C) Solvent->Temperature If reaction is slow Concentration Vary Concentration Temperature->Concentration Fine-tuning Alternative Consider Alternative Reactions (Ullmann, SNAr) Temperature->Alternative If no reaction Success Successful Coupling Concentration->Success Optimized Buchwald_Hartwig_Cycle A Pd(0)L_n B [Ar-Pd(II)(X)L_n] A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)(NR_2)L_n] B->C Amine Coordination & Deprotonation (HNR_2, Base) C->A Reductive Elimination D Ar-NR_2 C->D

References

Technical Support Center: Purification of 1-Boc-4-(aminomethyl)-4-ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Boc-4-(aminomethyl)-4-ethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this versatile building block. As a substituted piperidine, its purification presents unique challenges, primarily due to the basicity of the free aminomethyl group, which can lead to issues like tailing during chromatography and difficulties in crystallization. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you achieve high purity for your downstream applications.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: My final product is an oil or a waxy solid, but I need a crystalline material. How can I induce crystallization?

Answer:

Obtaining this compound as an oil is a common issue, often due to residual solvents or minor impurities inhibiting lattice formation. The 4-ethyl group can also disrupt crystal packing compared to its non-ethylated analog. Here’s a systematic approach to induce crystallization:

  • Initial Cleanup: First, ensure that all volatile impurities and solvents are removed. Heat the oil under high vacuum at a moderate temperature (e.g., 40-60 °C) to remove any residual solvents like dichloromethane, ethyl acetate, or methanol[1].

  • Solvent-Antisolvent Precipitation: This is often the most effective method. Dissolve your oily product in a minimal amount of a good solvent in which it is highly soluble (e.g., methanol, chloroform, or dichloromethane)[2][3]. Then, slowly add a non-polar "anti-solvent" in which the compound is insoluble (e.g., n-pentane, n-hexane, or diethyl ether) with vigorous stirring until the solution becomes persistently cloudy. Let it stand, often at a reduced temperature (0-4 °C), to allow crystals to form[1][4].

  • Pulping/Trituration: If the product is a thick oil or amorphous solid, add a weak polar or non-polar solvent (like diethyl ether or hexane) and stir or sonicate the mixture[5][6]. This process, known as pulping, can wash away soluble impurities and induce the solid to form a crystalline powder. The resulting solid can then be collected by filtration.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a "seed crystal" to the supersaturated solution to initiate crystallization[5][6].

Causality: The principle behind these methods is to create a supersaturated state from which the compound has no choice but to precipitate. The slow addition of an anti-solvent or gradual cooling reduces the solubility slowly, allowing molecules to align into an ordered crystal lattice rather than crashing out as an amorphous solid.

Question 2: I see significant tailing and poor separation on my silica gel flash chromatography column. What's causing this and how can I fix it?

Answer:

This is the most common problem when purifying basic amines on standard silica gel. The free primary amine in your compound is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to severe tailing, poor resolution, and potential loss of product on the column.

Here is a workflow to resolve this issue:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-2% triethylamine to your mobile phase (e.g., Dichloromethane/Methanol/Triethylamine)[7]. This is the industry-standard approach for basic amines.

    • Ammonia: A solution of 7N ammonia in methanol can be used as the polar component of the mobile phase (e.g., Dichloromethane with 1-10% of 7N NH3 in MeOH).

  • Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative to standard silica gel.

    • Deactivated Silica: Use silica gel that has been "end-capped" or treated to reduce the number of acidic silanol groups.

    • Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative for purifying basic compounds, as it lacks the acidic character of silica.

    • Reverse-Phase Chromatography (C18): If the compound has sufficient hydrophobic character, reverse-phase chromatography using a mobile phase like water/acetonitrile with a modifier (e.g., 0.1% TFA or formic acid) can be effective[8][9]. Note that after purification with an acidic modifier, an acid-base workup will be required to isolate the free base.

Troubleshooting Chromatography Issues

G start Problem: Tailing on Silica Column decision1 Is adding a basic modifier feasible? start->decision1 process1 Add 1-2% Triethylamine (TEA) or Ammonia in MeOH to eluent decision1->process1 Yes process2 Switch to a different stationary phase decision1->process2 No decision2 Is separation still poor? process1->decision2 decision2->process2 Yes end Resolution Achieved decision2->end No option1 Basic or Neutral Alumina process2->option1 option2 Reverse-Phase C18 Silica process2->option2 end_fail Consider derivatization or alternative purification process2->end_fail If all else fails option1->end option2->end G crude Crude Reaction Mixture workup Aqueous Acid-Base Work-up (e.g., wash with NaHCO₃, Brine) crude->workup dry Dry Organic Layer & Concentrate workup->dry purity_check Assess Purity (TLC/LC-MS) dry->purity_check chromatography Flash Column Chromatography (with basic modifier) purity_check->chromatography <85% Pure crystallize Crystallization / Precipitation purity_check->crystallize >85% Pure dry_fractions Concentrate Pure Fractions chromatography->dry_fractions Combine & Concentrate Pure Fractions final_product Pure Product crystallize->final_product dry_fractions->final_product

References

Byproduct formation in the synthesis of 1-Boc-4-(aminomethyl)-4-ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-4-(aminomethyl)-4-ethylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of this synthesis and minimize byproduct formation.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.

Question 1: My nitrile reduction is sluggish or incomplete, resulting in low yields of the desired amine. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete reduction of the precursor, 1-Boc-4-cyano-4-ethylpiperidine, is a frequent challenge. The root cause often lies in the activity of the catalyst, the purity of the starting materials, or suboptimal reaction conditions.

Potential Causes and Step-by-Step Solutions:

  • Catalyst Inactivity: The catalyst, whether it's Raney Nickel, Palladium on carbon (Pd/C), or a Platinum(IV) oxide (PtO₂), can lose activity due to improper handling, storage, or poisoning.[1]

    • Troubleshooting:

      • Use Fresh Catalyst: Always use fresh, high-quality catalyst for each reaction.

      • Proper Handling: Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation by atmospheric oxygen and moisture.

      • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes drive the reaction to completion.

  • Sub-optimal Reaction Conditions: Hydrogen pressure, temperature, and solvent choice are critical parameters for a successful reduction.

    • Troubleshooting:

      • Increase Hydrogen Pressure: If using a Parr shaker or a similar hydrogenation apparatus, increasing the hydrogen pressure can enhance the reaction rate.

      • Elevate Temperature: Gently warming the reaction mixture may be necessary, but be cautious as excessive heat can lead to side product formation.[2]

      • Solvent Selection: Ensure your solvent is anhydrous and appropriate for the chosen catalyst system. Methanol or ethanol are commonly used for these reductions.

  • Starting Material Purity: Impurities in the 1-Boc-4-cyano-4-ethylpiperidine can act as catalyst poisons.

    • Troubleshooting:

      • Purify the Starting Material: If you suspect impurities, purify the nitrile precursor by column chromatography or recrystallization before the reduction step.

Question 2: I'm observing a significant amount of a secondary amine byproduct. What is this impurity and how can I prevent its formation?

Answer:

The formation of a secondary amine, specifically the dimer where two piperidine units are linked by an aminomethyl bridge, is a common byproduct during nitrile reduction. This occurs when the initially formed primary amine attacks an intermediate imine species.

Mechanism of Dimer Formation:

DimerFormation

Strategies to Minimize Dimer Formation:

  • Ammonia Addition: The presence of ammonia can suppress dimer formation by competing with the primary amine in reacting with the imine intermediate.

    • Protocol: Use a solution of ammonia in methanol as the reaction solvent.

  • Acidic Additives: Adding a weak acid can protonate the primary amine, rendering it less nucleophilic and reducing its tendency to form the dimer.

    • Protocol: Include a stoichiometric amount of a weak acid, like acetic acid, in the reaction mixture.

  • Control Reaction Temperature: Lowering the reaction temperature can help to minimize the formation of side products.[2]

Question 3: My final product has a yellow tint after purification. What is the cause and how can I obtain a colorless product?

Answer:

A yellow discoloration in piperidine derivatives is often due to the presence of oxidation products.[1][3] While these may be present in small quantities, they can be problematic for certain applications.

Troubleshooting and Purification:

  • Purification Method: The most effective way to remove colored impurities is through distillation or column chromatography.[3]

  • Storage: Store the purified this compound under an inert atmosphere (argon or nitrogen) and in a cool, dark place to prevent degradation.[2][3]

Section 2: Frequently Asked Questions (FAQs)

What is the optimal catalyst for the reduction of 1-Boc-4-cyano-4-ethylpiperidine?

The choice of catalyst can significantly impact the reaction's success. While several catalysts can be effective, Raney Nickel and Platinum(IV) oxide (PtO₂) are commonly used for this type of transformation. The optimal choice will depend on your specific reaction conditions and available equipment.

How can I monitor the progress of the reduction reaction?

You can monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] By analyzing small aliquots of the reaction mixture over time, you can determine when the starting material has been completely consumed.

What are some alternative synthetic routes to this compound?

While nitrile reduction is a common method, other synthetic strategies exist. For instance, a reductive amination approach can also yield good results, though it may require more optimization.[2] Another possibility involves the Hofmann rearrangement of 1-Boc-4-carboxamido-4-ethylpiperidine.

My Boc-protected piperidine seems to be unstable during storage. What could be the issue?

Piperidines can react with atmospheric carbon dioxide to form carbonate salts, which may appear as a solid precipitate.[2] To prevent this, always store your product under an inert atmosphere and in a well-sealed container.[2][3]

Section 3: Experimental Protocols

General Protocol for the Reduction of 1-Boc-4-cyano-4-ethylpiperidine

protocol_flowchart

Detailed Steps:

  • Reactor Setup: In a high-pressure reactor, add 1-Boc-4-cyano-4-ethylpiperidine (1.0 eq) and a suitable solvent, such as a solution of ammonia in methanol.

  • Catalyst Addition: Carefully add the reduction catalyst (e.g., Raney Nickel or PtO₂, typically 5-10 mol%) under a stream of inert gas.

  • Execution: Seal the reactor, purge it with hydrogen gas, and then pressurize it to the desired level. Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).

  • Monitoring: Track the reaction's progress by analyzing aliquots using TLC or GC-MS until the starting nitrile is no longer detectable.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified further by column chromatography or distillation.

Section 4: Quantitative Data Summary

ParameterRecommended RangePotential Issue if Deviated
Catalyst Loading 5-10 mol%Low: Incomplete reaction. High: Increased cost.
Hydrogen Pressure 50-500 psiLow: Sluggish reaction.
Temperature 25-50 °CHigh: Increased byproduct formation.[2]
Reaction Time 4-24 hoursToo short: Incomplete reaction. Too long: Potential for byproduct formation.

References

Technical Support Center: Optimizing Reaction Conditions for the Alkylation of 4-Aminopiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the alkylation of 4-aminopiperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to help you navigate the complexities of this important synthetic transformation, ensuring higher yields, purity, and reproducibility in your experiments.

The 4-aminopiperidine scaffold is a crucial building block in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its successful and selective alkylation is often a pivotal step in the synthesis of novel therapeutic agents.[2] However, the presence of two nucleophilic nitrogen atoms—the endocyclic secondary amine and the exocyclic primary amine—presents unique challenges that require careful optimization of reaction conditions.

This document provides practical, experience-driven guidance to address common issues encountered during the alkylation of 4-aminopiperidines, from low yields to the formation of undesirable byproducts.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen on 4-aminopiperidine is more reactive for alkylation?

A1: The secondary amine within the piperidine ring is generally more nucleophilic and sterically accessible than the primary 4-amino group. Therefore, under standard alkylation conditions, the reaction will predominantly occur at the N-1 position of the piperidine ring.

Q2: How can I achieve selective alkylation at the 4-amino position instead of the piperidine nitrogen?

A2: To direct alkylation to the exocyclic primary amine, the more reactive piperidine nitrogen must first be protected. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose.[3] The synthesis involves reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-4-aminopiperidine. With the piperidine nitrogen protected, the alkylation reaction can then be performed on the 4-amino group. The Boc group can be subsequently removed under acidic conditions.[3]

Q3: What are the most common methods for N-alkylation of the piperidine ring?

A3: The two most prevalent methods are:

  • Direct Alkylation: This involves reacting the 4-aminopiperidine with an alkyl halide (or other alkylating agent with a good leaving group) in the presence of a base.[4]

  • Reductive Amination: This is a two-step, one-pot process where the 4-aminopiperidine is first reacted with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent.[5][6] This method is often preferred as it can prevent the formation of quaternary ammonium salts.[7]

Q4: I'm observing the formation of a di-alkylated byproduct. How can I favor mono-alkylation?

A4: Di-alkylation can be a significant issue. To favor mono-alkylation, consider the following strategies:

  • Control Stoichiometry: Using an excess of the 4-aminopiperidine relative to the alkylating agent can statistically favor the mono-alkylated product.

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[8]

  • Choice of Method: Reductive amination is generally less prone to over-alkylation compared to direct alkylation with highly reactive alkyl halides.[9][10]

Q5: My N-alkylated product is highly water-soluble, making extraction difficult. What should I do?

A5: The high water solubility is often due to the protonation of the amine, forming a salt. To facilitate extraction into an organic layer, the aqueous layer must be basified to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[5] This deprotonates the product, converting it to its free base form, which is significantly more soluble in organic solvents like dichloromethane or chloroform.[11]

Troubleshooting Guide

Navigating the experimental challenges of 4-aminopiperidine alkylation requires a systematic approach. The table below outlines common problems, their probable causes, and scientifically grounded solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low to No Yield / Incomplete Conversion 1. Insufficient Base: The reaction generates an acid (e.g., HBr, HCl) which protonates the starting amine, rendering it non-nucleophilic.[4] 2. Poor Leaving Group: The reactivity of the alkylating agent is too low (e.g., alkyl chloride vs. bromide or iodide).[4] 3. Poor Solubility: Reagents are not fully dissolved in the chosen solvent.[5] 4. Low Reaction Temperature: The activation energy for the reaction is not being met. 5. Incomplete Imine Formation (Reductive Amination): The equilibrium between the amine/carbonyl and the imine intermediate is unfavorable.[12]1. Add a non-nucleophilic base: Use 1.5-2.0 equivalents of a base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid.[4][5] 2. Improve the Leaving Group: Switch to a more reactive alkylating agent, such as an alkyl bromide or iodide.[4] 3. Change Solvent: Switch to a more polar aprotic solvent like DMF or acetonitrile (MeCN) to ensure solubility.[5] 4. Increase Temperature: Gently heat the reaction mixture. Monitor for potential side product formation at higher temperatures. 5. Promote Imine Formation: Use dehydrating agents like molecular sieves or perform the reaction at a mildly acidic pH (4-5) to drive the equilibrium towards the imine.[9][12]
Formation of Multiple Products / Side Reactions 1. Over-alkylation (Di-alkylation): The mono-alkylated product reacts further with the alkylating agent. This is common when the product amine is more nucleophilic than the starting material.[12] 2. Quaternary Salt Formation: A common side reaction, especially with highly reactive alkylating agents like methyl iodide.[4] 3. Reduction of Carbonyl (Reductive Amination): The reducing agent is too strong and reduces the starting aldehyde/ketone to an alcohol.[12] 4. Steric Hindrance: Bulky substituents on either the piperidine or the alkylating agent can hinder the reaction, leading to alternative pathways or incomplete conversion.[13][14]1. Control Stoichiometry & Addition: Use an excess of the 4-aminopiperidine and add the alkylating agent slowly.[8] For critical reactions, protecting the 4-amino group is the most reliable method. 2. Use Reductive Amination: This method avoids the use of highly reactive alkyl halides and thus prevents quaternary salt formation.[7] 3. Use a Milder Reducing Agent: Employ a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduces the iminium ion over the carbonyl.[5][15] 4. Increase Temperature/Reaction Time: Higher temperatures can help overcome the activation energy barrier.[4] If the issue persists, a different synthetic route may be necessary. For some sterically hindered substrates, newer metallaphotoredox methods can be effective.[16][17]
Difficulty in Product Purification 1. Product is Water-Soluble: The product is protonated and remains in the aqueous phase during workup. 2. Residual Starting Material: Unreacted 4-aminopiperidine is difficult to separate from the structurally similar product. 3. Tailing on Silica Gel Chromatography: The basic nature of the amines causes strong interaction with the acidic silica gel.1. Basify Aqueous Layer: Adjust the pH of the aqueous layer to >10 before extraction to ensure the product is in its free base form.[5] 2. Optimize Stoichiometry: Use a slight excess of the alkylating agent to ensure full consumption of the starting amine. Alternatively, excess starting material can sometimes be removed by distillation or by using a scavenger resin.[18] 3. Modify Chromatography Conditions: Add a small percentage (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent system to reduce tailing.[1]
Visualizing the Reaction Landscape

To better understand the potential pathways, the following diagram illustrates the primary reaction and common side reactions in the direct alkylation of 4-aminopiperidine.

cluster_start Starting Materials cluster_products Products 4-AP 4-Aminopiperidine Mono Desired Mono-alkylated Product 4-AP->Mono + R-X - HX RX Alkylating Agent (R-X) Di Di-alkylated Byproduct Mono->Di + R-X - HX Quat Quaternary Salt Byproduct Mono->Quat + R-X

Caption: Reaction scheme for direct N-alkylation of 4-aminopiperidine.

Experimental Protocols

Here we provide a detailed, step-by-step methodology for the two most common alkylation strategies. These protocols are designed to be self-validating, with in-process checks and explanations of the causality behind each step.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct alkylation of the piperidine nitrogen.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminopiperidine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq). The use of an inert atmosphere and anhydrous conditions is crucial to prevent side reactions involving water.[5]

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to create a stirrable suspension (approx. 0.1-0.2 M concentration). Acetonitrile is a common polar aprotic solvent for this reaction.[1]

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the suspension at room temperature. A slow, dropwise addition is recommended to minimize localized high concentrations of the electrophile, which can lead to over-alkylation.[8]

  • Reaction: Heat the reaction mixture to a gentle reflux (e.g., 60-80 °C). The elevated temperature helps to overcome the activation energy of the reaction.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Cool the mixture to room temperature and filter off the solid base (K₂CO₃). Wash the solid with a small amount of fresh solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid.[1]

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A typical eluent system might be a gradient of ethyl acetate in hexanes, often with 0.5-1% triethylamine added to prevent tailing of the basic product on the acidic silica gel.[1]

Protocol 2: N-Alkylation via Reductive Amination

This protocol offers a controlled method for introducing alkyl groups and is particularly useful for preventing over-alkylation.

start Combine 4-Aminopiperidine & Aldehyde/Ketone in Anhydrous Solvent imine_formation Stir for Imine Formation (e.g., 30 min at RT) start->imine_formation add_reductant Add Reducing Agent (e.g., STAB) Portion-wise imine_formation->add_reductant react Stir until Completion (e.g., 12-16h at RT) add_reductant->react quench Quench Reaction with Saturated NaHCO₃ (aq) react->quench extract Extract with Organic Solvent (e.g., DCM) quench->extract purify Dry, Concentrate, and Purify (Chromatography) extract->purify end Isolated N-Alkylated Product purify->end

Caption: Experimental workflow for N-alkylation via reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 4-aminopiperidine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add the aldehyde or ketone (1.1 eq). Anhydrous conditions are important to favor imine formation.[19]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. The reaction is an equilibrium, and allowing time for it to establish is key.[12] Mildly acidic conditions (pH 4-5), sometimes achieved by adding a small amount of acetic acid, can catalyze this step.[9]

  • Reduction: Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB, 1.5 eq), portion-wise over 15-20 minutes. STAB is often preferred because it is selective for the iminium ion over the carbonyl group and tolerates mildly acidic conditions.[6][15]

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours or until completion.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer and extract the aqueous layer multiple times with the organic solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography as described in the previous protocol.

By carefully selecting the appropriate method and optimizing the reaction parameters as outlined in this guide, researchers can overcome common challenges and successfully synthesize a wide range of N-alkylated 4-aminopiperidine derivatives.

References

Technical Support Center: Strategies to Prevent Diacylation of 1-Boc-4-(aminomethyl)-4-ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for a common challenge in synthetic chemistry: the selective monoacylation of 1-Boc-4-(aminomethyl)-4-ethylpiperidine. This versatile building block is crucial in medicinal chemistry, but its primary amine can be susceptible to undesired diacylation, leading to complex purification challenges and reduced yields. This guide offers field-proven insights and validated protocols to ensure clean, high-yield synthesis of your target mono-acylated products.

Section 1: The Core Challenge: Understanding the Diacylation Mechanism

The acylation of this compound is a nucleophilic acyl substitution.[1] The primary amine's lone pair of electrons attacks the electrophilic carbonyl of the acylating agent. While the goal is to form a single amide bond (monoacylation), the resulting amide product still possesses a proton on the nitrogen. Under certain conditions, a base can deprotonate this amide, forming a highly nucleophilic amidate intermediate. This intermediate can then attack a second molecule of the acylating agent, yielding the undesired diacylated (imide) product.

The key to preventing this side reaction lies in controlling the reaction conditions to strongly favor the initial, desired acylation while suppressing the subsequent deprotonation and second acylation sequence.

Diacylation_Mechanism cluster_desired cluster_undesired Start 1-Boc-4-(aminomethyl)- 4-ethylpiperidine (Primary Amine) Mono Desired Product (Mono-acylated Amide) Start->Mono + Desired Pathway (Fast) Acyl1 Acylating Agent (R-CO-X) Acyl1->Mono HX H-X Amidate Amidate Intermediate (Highly Nucleophilic) Mono->Amidate Excess Base / High Temp. Base1 Base (e.g., TEA) BaseHX [Base-H]+X- Base1->BaseHX Di Undesired Byproduct (Diacylated Imide) Amidate->Di + Undesired Pathway (Slower) Acyl2 Acylating Agent (R-CO-X) Acyl2->Di

Caption: Reaction pathway for monoacylation vs. diacylation.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the acylation of this compound in a direct question-and-answer format.

Q1: My LC-MS analysis shows my desired product plus a significant peak with a higher molecular weight corresponding to diacylation. What is the most common cause?

A: The most frequent cause of diacylation is an incorrect stoichiometry of the acylating agent . Using a large excess of the acylating agent (e.g., >1.5 equivalents) dramatically increases its concentration, driving the reaction towards the diacylated byproduct once the primary amine has been consumed.

  • Solution: Carefully control the stoichiometry. Use a slight excess (typically 1.05-1.2 equivalents) of the acylating agent.[2] Crucially, employ slow, dropwise addition of the acylating agent to the solution of the amine. This maintains a low instantaneous concentration of the electrophile, ensuring it reacts preferentially with the more nucleophilic primary amine over the less reactive amide product.[2]

Q2: How does my choice of base impact the formation of the diacylated impurity?

A: The base plays a dual role: it neutralizes the acid byproduct (like HCl from an acyl chloride), but it can also promote diacylation by deprotonating the desired mono-acylated amide.[3]

  • Weak, Non-Nucleophilic Bases: For most applications, a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended.[1][2] Use the minimum amount of base required to neutralize the acid generated (typically 1.1-1.5 equivalents for an acyl chloride reaction).

  • Stronger Bases: Avoid using excessively strong bases (e.g., DBU, or alkali metal hydroxides/alkoxides in this context) or a large excess of tertiary amine bases, as they are more likely to deprotonate the amide product and facilitate the undesired second acylation.

Q3: Can reaction temperature be used to control selectivity for monoacylation?

A: Absolutely. Temperature is a critical parameter for controlling selectivity. The activation energy for the second acylation step is generally higher than for the first.

  • Solution: Perform the reaction at a reduced temperature. Cooling the reaction mixture to 0 °C in an ice bath before and during the slow addition of the acylating agent is a standard and highly effective practice.[1][4] This slows down both reactions but disproportionately affects the less favorable diacylation pathway, thus improving selectivity for the mono-acylated product. Avoid running the reaction at elevated temperatures unless necessary, and only after optimizing other parameters.[2]

Q4: I am still observing side products. Could my solvent be the issue?

A: Solvent choice is important for ensuring all reactants are soluble and for influencing reaction rates.[2][5]

  • Recommended Solvents: Anhydrous aprotic solvents are standard for this transformation. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent first choices as they effectively dissolve the reactants and are unreactive under the conditions.[2]

  • Moisture Sensitivity: Acylating agents, particularly acyl chlorides, are highly sensitive to moisture.[2][4] Ensure you use anhydrous solvents and dry glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of your acylating agent, which would reduce its effective concentration and impact yield.

Q5: How can I effectively monitor the reaction to prevent over-acylation and know when it's complete?

A: Active reaction monitoring is essential for achieving a clean outcome. Do not let the reaction run for an arbitrary amount of time.

  • Recommended Methods: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques.[6][7]

    • TLC: Spot the reaction mixture alongside your starting amine. The reaction is complete when the starting amine spot has been fully consumed. The mono-acylated product should appear as a new, less polar spot. The diacylated product, if present, will be even less polar.

    • LC-MS: This provides unambiguous confirmation of the masses of the starting material, desired product, and any byproducts, giving you a clear picture of the reaction's progress and cleanliness.[7]

Troubleshooting_Tree Start Diacylation Observed? CheckStoich 1. Check Stoichiometry (Acylating Agent) Start->CheckStoich StoichHigh Is it > 1.2 eq? CheckStoich->StoichHigh ReduceStoich Action: Reduce to 1.05-1.2 eq & use slow, dropwise addition. StoichHigh->ReduceStoich Yes CheckTemp 2. Check Temperature StoichHigh->CheckTemp No TempHigh Is it > 0 °C? CheckTemp->TempHigh ReduceTemp Action: Run reaction at 0 °C (ice bath). TempHigh->ReduceTemp Yes CheckBase 3. Check Base TempHigh->CheckBase No BaseHigh Is it > 1.5 eq or very strong? CheckBase->BaseHigh ReduceBase Action: Use 1.1-1.5 eq of TEA/DIPEA. Avoid stronger bases. BaseHigh->ReduceBase Yes Monitor 4. Implement Monitoring (TLC / LC-MS) BaseHigh->Monitor No

Caption: Troubleshooting decision tree for diacylation.

Section 3: Optimized Experimental Protocols for Selective Monoacylation

Here we provide detailed, step-by-step protocols designed to maximize the yield of the mono-acylated product.

Protocol 1: Controlled Acylation using an Acyl Chloride

This protocol is the standard approach and emphasizes kinetic control to achieve selectivity.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup reagents (Water, Saturated aq. NaHCO₃, Brine)

  • Anhydrous sodium or magnesium sulfate

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath. Stir for 5-10 minutes to equilibrate the temperature.

  • Controlled Acylation: Prepare a solution of the acyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes using a syringe pump or dropping funnel.

  • Reaction & Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction's progress every 30-60 minutes by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).[1]

  • Workup: Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by silica gel column chromatography if necessary.

Scientist's Note: The dropwise addition at 0 °C is the most critical step in this protocol for ensuring selectivity. It prevents a localized excess of the highly reactive acyl chloride, which is the primary driver of diacylation.

Protocol 2: Milder Acylation using a Carboxylic Acid and Coupling Agents

This method uses a less reactive electrophile generated in situ, which can provide superior selectivity, especially for sensitive substrates.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) or OxymaPure (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM/DMF.

  • Coupling: Transfer the amine solution to the activated carboxylic acid solution.

  • Reaction & Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor for the consumption of the starting amine by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by silica gel column chromatography as needed.

Scientist's Note: While this method is slower, the in situ generation of the active ester provides a more controlled release of the acylating species, inherently minimizing the risk of diacylation. This is an excellent alternative if Protocol 1 proves problematic.

Experimental_Workflow Prep 1. Reagent Preparation (Dry Solvents, Weigh Reagents) Setup 2. Reaction Setup (Inert Atmosphere, Dissolve Amine & Base) Prep->Setup Cool 3. Cool to 0 °C Setup->Cool Addition 4. Controlled Addition (Dropwise Acylating Agent) Cool->Addition Monitor 5. Reaction Monitoring (TLC / LC-MS) Addition->Monitor Workup 6. Aqueous Workup (Quench, Wash, Extract) Monitor->Workup Upon Completion Isolate 7. Isolation & Purification (Dry, Concentrate, Chromatography) Workup->Isolate

Caption: General experimental workflow for selective monoacylation.

Section 4: Data Summary & Comparison

Effective control over selectivity requires understanding how different parameters influence the reaction outcome. The tables below summarize these key relationships.

Table 1: Impact of Reaction Parameters on Monoacylation Selectivity

ParameterSub-Optimal Condition (Favors Diacylation)Optimal Condition (Favors Monoacylation)Rationale
Stoichiometry > 1.5 eq of acylating agent, added quickly1.05–1.2 eq of acylating agent, added dropwiseLimits concentration of electrophile, favoring reaction with the more nucleophilic primary amine.[2]
Temperature Room Temperature or Heated0 °C to Room TemperatureLower temperature disfavors the higher activation energy pathway to the diacylated product.[4]
Base Strong bases (e.g., DBU) or > 2.0 eq of TEA1.1–1.5 eq of a non-nucleophilic base (TEA, DIPEA)Sufficient to neutralize acid byproduct without significantly deprotonating the amide product.[1]
Solvent Wet/protic solventsAnhydrous aprotic solvents (DCM, THF)Prevents hydrolysis of the acylating agent and provides a stable reaction medium.[2]

Table 2: Comparison of Common Acylating Agents

Acylating AgentRelative ReactivitySelectivity ControlTypical Conditions
Acyl Chloride Very HighRequires strict control of temperature and stoichiometry.0 °C, dropwise addition, TEA/DIPEA base.[1]
Acid Anhydride HighGenerally offers better control than acyl chlorides.0 °C to RT, may require a catalyst like DMAP.[2]
Carboxylic Acid + Coupling Agent Moderate (Controlled)Excellent; generates the active acylating species in situ.RT, uses EDC/HOBt or similar reagents.

References

Technical Support Center: Synthesis of 4-Amino-4-Ethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-amino-4-ethylpiperidine derivatives. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common challenges and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reductive amination of an N-protected 4-piperidone with ethylamine is giving very low yields. What are the most likely causes and how can I fix it?

Answer:

Low yield in this crucial step is a common challenge. The issue often stems from one of three areas: imine/iminium ion formation, the choice of reducing agent, or the reaction conditions.

  • Inefficient Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate, which forms from the condensation of your piperidone and ethylamine.[1] This equilibrium can be unfavorable.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the initial nucleophilic attack by the amine.[1] Typically, 0.05-0.1 equivalents are sufficient.

  • Incorrect Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting ketone.

    • Problematic Choice: Sodium borohydride (NaBH₄) can reduce the starting 4-piperidone, consuming your material before the imine even forms.[2] If you must use NaBH₄, it should only be added after giving the ketone and amine sufficient time to form the imine completely.[2]

    • Recommended Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) .[1][3] It is particularly effective for reductive aminations and is less likely to reduce the ketone.[1] It is moisture-sensitive, so ensure you are using anhydrous solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or THF.[2]

  • Suboptimal Reaction Conditions:

    • Solvent: Ensure you are using an appropriate anhydrous solvent. For NaBH(OAc)₃, DCE or DCM are common choices.[2][3] Methanol is often used with NaBH₄ or NaBH₃CN but is not ideal for NaBH(OAc)₃.[2]

    • Temperature & Time: Most reductive aminations with NaBH(OAc)₃ proceed well at room temperature over 1 to 24 hours.[1] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time.[1]

Question 2: I'm observing a significant amount of a side product that appears to be the alcohol from the reduction of my starting N-Boc-4-piperidone. How can I prevent this?

Answer:

This is a classic selectivity problem. The formation of the 4-hydroxypiperidine byproduct indicates your reducing agent is attacking the starting ketone.

  • Primary Cause: As mentioned above, this is most common when using a strong reducing agent like sodium borohydride (NaBH₄) under conditions where the iminium ion has not fully formed.

  • Definitive Solution: The most effective solution is to switch to sodium triacetoxyborohydride (NaBH(OAc)₃) . Its steric bulk and reduced reactivity make it highly selective for the protonated imine (iminium ion) over the ketone carbonyl.[1] The N-Boc protecting group, in particular, often gives good to excellent yields under these mild conditions.[3]

Below is a workflow to troubleshoot this issue:

G start Low Yield & Ketone Reduction Observed check_reagent What reducing agent are you using? start->check_reagent nabh4 NaBH4 / LiAlH4 (Strong Agents) check_reagent->nabh4 stab NaBH(OAc)3 / NaBH3CN (Mild Agents) check_reagent->stab switch_reagent Switch to NaBH(OAc)3 in an anhydrous solvent (e.g., DCE, DCM). nabh4->switch_reagent check_conditions Review Reaction Conditions stab->check_conditions acid_catalyst Add catalytic acetic acid to promote iminium formation. check_conditions->acid_catalyst Is acid catalyst present? No monitor Monitor reaction by TLC or LC-MS to confirm ketone consumption. check_conditions->monitor Is acid catalyst present? Yes

Caption: Troubleshooting workflow for ketone reduction side products.

Question 3: My Buchwald-Hartwig N-arylation step is failing or giving low yields. What should I check?

Answer:

The Buchwald-Hartwig amination is a powerful but sensitive palladium-catalyzed reaction.[4] Success is highly dependent on the careful selection of components and the rigorous exclusion of air and moisture.[4][5]

  • Atmosphere Control (Critical): The active Pd(0) catalyst is readily oxidized by oxygen, which deactivates it.

    • Solution: You must maintain a strict inert atmosphere (argon or nitrogen). Use Schlenk techniques or a glovebox. Degas your solvent by bubbling with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.[5]

  • Catalyst System (Palladium Source, Ligand, Base): The combination of these three components is crucial and substrate-dependent.

    • Palladium Source: Use a reliable palladium source like Pd₂(dba)₃ or an air-stable precatalyst.[4][6]

    • Ligand: The ligand is key. For coupling with piperidines, bulky, electron-rich phosphine ligands like XantPhos, RuPhos, or XPhos are often required to achieve high yields, especially with less reactive aryl chlorides.[4][5][6]

    • Base: A strong, non-nucleophilic base is typically used. Sodium tert-butoxide (NaO-t-Bu) is very common and effective.[6][7] Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be used.[4] The base can sometimes decompose substrates, so optimization may be needed.[7]

  • Reagent Purity:

    • Solution: Ensure your aryl halide and piperidine derivative are pure. Use an anhydrous, degassed solvent.[5] Water can interfere with the base and the catalyst.

Here is a visualization of the catalytic cycle, emphasizing the importance of the components.

BuchwaldHartwig cluster_reactants Reactants Pd0 Pd(0)L OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition (Ar-X) LigandEx Ar-Pd(II)-Amine(L) OxAdd->LigandEx Ligand Exchange (Amine, Base) LigandEx->Pd0 Reductive Elimination RedElim Product Ar-Amine LigandEx->RedElim ArX Aryl Halide (Ar-X) Amine Piperidine (Amine) Base Base

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Frequently Asked Questions (FAQs)

Q: Which N-protecting group is best for the piperidone starting material?

A: The choice of the nitrogen protecting group is a critical decision that impacts reaction yields and the overall synthetic strategy.[3] The two most common choices are Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Protecting GroupAdvantagesDisadvantagesTypical Yield (Reductive Amination)
N-Boc Stable, easily removed with acid (e.g., TFA). Often provides good to excellent yields in reductive amination.[3]Can be sensitive to very strong acidic conditions.~75-85%[3]
N-Cbz Removed by catalytic hydrogenation (e.g., H₂/Pd-C), which can sometimes be done in the same pot as other reductions.Requires hydrogenation for removal, which may not be compatible with other functional groups in the molecule.~70-78%[3]
N-Benzyl Can be removed by hydrogenation.Removal conditions can be harsh and may affect other parts of the molecule.~72-79%[3]

Recommendation: For most applications, the N-Boc group is preferred due to its reliability in the reductive amination step and the straightforward, non-hydrogenation-based deprotection protocol.[3]

Q: What is the difference between Palladium-catalyzed and Copper-catalyzed N-arylation for these derivatives?

A: Both the Buchwald-Hartwig (Palladium) and Ullmann (Copper) reactions can form the desired C-N bond, but they have different practical considerations.[6]

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-type)
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (lower loading: 1-2 mol%)[6]CuI (higher loading: 5-10 mol%)[6]
Ligand Bulky biarylphosphine ligands (e.g., Xantphos)[6]Diamines or amino acids (e.g., L-proline)[6]
Temperature Generally lower: 80-110 °C[6]Generally higher: 100-140 °C[6]
Reaction Time Often faster: 2-12 hours[6]Often slower: 12-24 hours[6]
Typical Yield Generally higher: 70-95%[6]Moderate to good: 60-85%[6]
Cost Palladium catalysts and phosphine ligands can be expensive.Copper catalysts are significantly more economical.[6]

Recommendation: The Buchwald-Hartwig reaction is often the first choice due to its higher yields, faster reaction times, and milder conditions.[6] However, for large-scale synthesis where cost is a major factor, optimizing an Ullmann-type reaction can be a viable, more economical alternative.[6]

Experimental Protocol: Reductive Amination of N-Boc-4-piperidone with Ethylamine

This protocol details a robust method for the synthesis of N-Boc-4-amino-4-ethylpiperidine using sodium triacetoxyborohydride.

Materials:

  • N-Boc-4-piperidone (1.0 equivalent)

  • Ethylamine (as a solution, e.g., 2M in THF, 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Acetic Acid (catalytic, ~0.1 equivalents)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add ethylamine (1.2 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.[3]

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions. Note: The reaction may gently effervesce.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS until the starting piperidone is consumed.[1]

  • Once the reaction is complete, quench it by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate.[1] Stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-amino-4-ethylpiperidine.

References

Stability of the Boc protecting group under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the tert-butoxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of the Boc group under various reaction conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex molecules.[1] Its popularity stems from its predictable stability profile: robust under many conditions yet readily cleaved under specific acidic environments.[1][2] Understanding the nuances of its stability is critical for designing successful synthetic routes and troubleshooting unexpected outcomes. This guide provides a comprehensive overview of the Boc group's behavior in the presence of acids, bases, nucleophiles, and other common reagents, complete with detailed protocols and mechanistic explanations.

Frequently Asked Questions (FAQs)

Q1: My Boc group is being prematurely cleaved during a reaction. What are the common causes?

A1: Premature cleavage of a Boc group is almost always due to unintended acidic conditions. Here are the most likely culprits:

  • Acidic Reagents or Byproducts: Reagents that are themselves acidic or can generate acidic byproducts can lead to Boc group removal. For example, some Lewis acids can be strong enough to facilitate cleavage.

  • Solvent Degradation: Chlorinated solvents like dichloromethane (DCM) can slowly degrade to produce trace amounts of HCl, especially if stored improperly or for extended periods. This can be sufficient to cleave highly sensitive Boc-protected amines.

  • Silica Gel Chromatography: The stationary phase in normal-phase silica gel chromatography is inherently acidic and can cause partial or complete deprotection, especially with prolonged exposure.

  • Substrate-Specific Instability: The stability of the Boc group can be influenced by the electronic properties of the substrate. For instance, Boc-protected indoles are known to be less stable than typical Boc-protected amines.[3]

Troubleshooting Steps:

  • Neutralize Reagents: If you suspect an acidic reagent, consider adding a non-nucleophilic base like 2,6-lutidine or proton sponge to the reaction mixture.

  • Use Fresh, Stabilized Solvents: Always use freshly distilled or commercially available stabilized grades of chlorinated solvents.

  • Deactivate Silica Gel: Before chromatography, you can neutralize silica gel by washing it with a solution of triethylamine in your eluent system (e.g., 1-2% triethylamine in ethyl acetate/hexanes) and then re-equilibrating with the eluent.

  • Consider Alternative Protecting Groups: If the substrate renders the Boc group too labile, consider a more robust protecting group like benzyloxycarbonyl (Cbz) or a base-labile group like fluorenylmethyloxycarbonyl (Fmoc) for an orthogonal strategy.[2][4]

Q2: I am trying to deprotect a Boc group on a molecule with other acid-sensitive functional groups (e.g., t-butyl esters, acetals). How can I achieve selective deprotection?

A2: This is a common challenge that requires carefully controlled deprotection conditions. The key is to exploit the subtle differences in the acid lability of the protecting groups.

Strategies for Selective Deprotection:

  • Milder Acidic Conditions: Instead of strong acids like trifluoroacetic acid (TFA), consider using milder acids.[5]

    • 4M HCl in 1,4-Dioxane: This is a standard reagent for selective Boc deprotection in the presence of more robust acid-labile groups.[5] The α-amino Boc group is generally more labile to acidolysis than a benzylic amino Boc group.[5]

    • Aqueous Phosphoric Acid: An 85 wt% aqueous solution of phosphoric acid can be effective for Boc deprotection while leaving other acid-sensitive groups intact.[6]

  • Lewis Acids: Certain Lewis acids can selectively cleave the Boc group. For example, Sn(OTf)₂ in CH₂Cl₂ has been shown to be effective.[7]

  • Non-Acidic Methods:

    • Oxalyl Chloride in Methanol: This provides a mild method for the deprotection of N-Boc groups on a variety of substrates, even those with acid-labile functionalities.[6][8][9]

    • Thermolysis: In some cases, heating the Boc-protected compound can lead to deprotection, although this may not be suitable for thermally sensitive molecules.[10]

Q3: My Boc deprotection with TFA is giving me unwanted side products. What are they and how can I prevent them?

A3: The primary byproduct of TFA-mediated Boc deprotection is the tert-butyl cation.[11][12] This highly reactive electrophile can cause several side reactions:

  • Alkylation of Nucleophilic Residues: Electron-rich aromatic rings (e.g., in tryptophan and tyrosine) and sulfur-containing residues (e.g., methionine) are susceptible to alkylation by the t-butyl cation.[12]

  • Formation of t-Butyl Esters: If carboxylic acids are present, they can be esterified by the t-butyl cation.

Solutions:

The most effective way to prevent these side reactions is to use scavengers . These are molecules that are more nucleophilic than your substrate and will preferentially react with the t-butyl cation.

ScavengerTarget Side ReactionTypical Concentration
Anisole General alkylation5-10% (v/v)
Thioanisole General alkylation, particularly effective for sulfur-containing residues5-10% (v/v)
Triisopropylsilane (TIS) Reduces the t-butyl cation to isobutane2-5% (v/v)
Water Can act as a scavenger but may not be suitable for all reactions1-5% (v/v)
Q4: Is the Boc group stable to basic conditions? I need to perform a saponification on a molecule with a Boc-protected amine.

A4: Yes, the Boc group is generally very stable under basic conditions, which is one of its key advantages.[1][2][13] It is resistant to hydrolysis by common bases like sodium hydroxide, lithium hydroxide, and potassium carbonate. This stability allows for orthogonal protection strategies with base-labile groups like Fmoc.[2][13][14]

However, there are a few exceptions to be aware of:

  • Intramolecular Reactions: In certain molecules, a nearby nucleophile can be deprotonated under basic conditions and subsequently attack the Boc carbonyl, leading to cleavage or rearrangement.[2]

  • Activated Amines: For some activated amines, like those in pyrroles, the Boc group can be cleaved under basic conditions.[15]

  • Microwave-Assisted Deprotection: There are reports of microwave-assisted Boc deprotection using inorganic bases like K₃PO₄ in methanol.[15]

For most standard saponification reactions, the Boc group will remain intact.

Q5: Can I remove a Boc group using catalytic hydrogenation?

A5: The Boc group is stable to catalytic hydrogenation conditions (e.g., H₂ with Pd/C).[2][16][17] This property makes it orthogonal to the Cbz protecting group, which is readily cleaved by hydrogenolysis.[16] This orthogonality is frequently exploited in complex syntheses where both amine protecting groups are present.[4]

Stability Profile of the Boc Group: A Comparative Overview

Reaction ConditionReagent(s)Stability of Boc GroupNotes
Strongly Acidic TFA, HCl (conc.)LabileRapid cleavage. Scavengers are often necessary to prevent side reactions.[1][10][12]
Moderately Acidic 4M HCl in Dioxane, Acetic AcidLabileSlower cleavage, allowing for potential selectivity.[5]
Lewis Acids Sn(OTf)₂, AlCl₃LabileCan offer alternative selectivity.[7][18]
Basic NaOH, LiOH, K₂CO₃, PiperidineStableGenerally very stable, allowing for orthogonality with Fmoc.[1][2][13][14]
Catalytic Hydrogenation H₂, Pd/CStableOrthogonal to Cbz and other hydrogenolysis-labile groups.[2][16][17]
Nucleophiles Amines, Hydrazines, OrganometallicsStableThe carbamate is generally resistant to nucleophilic attack.[2][13]
Reducing Agents NaBH₄, LiAlH₄StableGenerally stable, although some substrate-specific exceptions exist.[3][13]
Oxidizing Agents m-CPBA, KMnO₄StableThe Boc group is generally resistant to oxidation.[13]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

This protocol is for the complete removal of a Boc group.

Reagents:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., anisole or triisopropylsilane), optional

Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).

  • If using a scavenger, add it to the solution (typically 5% v/v).

  • Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[1]

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[1]

  • The resulting amine salt can be used directly or neutralized with a base.[1]

Protocol 2: Selective Boc Deprotection with HCl in Dioxane

This protocol is useful for selectively removing a Boc group in the presence of other, less acid-labile protecting groups.

Reagents:

  • N-Boc protected substrate

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected substrate (1 equivalent) in anhydrous 1,4-dioxane.[5]

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents).[5]

  • Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS. Reaction times can vary from 1 to several hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.[5]

  • Add cold diethyl ether to the residue to precipitate the product as the hydrochloride salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Mechanistic Insights

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group under acidic conditions proceeds through a well-understood mechanism:[10][11][16]

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.[10][11][16]

  • Formation of the t-Butyl Cation: The protonated carbamate fragments, leading to the formation of a stable tertiary carbocation (the t-butyl cation) and a carbamic acid intermediate.[10][11][16]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine.[10][11]

  • Amine Protonation: Under the acidic conditions, the newly formed amine is protonated to give the corresponding ammonium salt.[11]

Boc_Deprotection cluster_0 Boc-Protected Amine cluster_1 Protonation cluster_2 Fragmentation cluster_3 Decarboxylation cluster_4 Final Product Boc-NR2 R₂N-C(=O)O-tBu Protonated_Boc R₂N-C(=O⁺H)O-tBu Boc-NR2->Protonated_Boc + H⁺ Carbamic_Acid R₂N-COOH Protonated_Boc->Carbamic_Acid tBu_cation tBu⁺ Protonated_Boc->tBu_cation Amine R₂NH Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2 Ammonium_Salt R₂NH₂⁺ Amine->Ammonium_Salt + H⁺

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Orthogonal Deprotection Strategies

The stability of the Boc group to basic conditions and catalytic hydrogenation allows for powerful orthogonal protection strategies. This means you can selectively remove one protecting group while leaving others intact.[4][14]

Orthogonal_Deprotection cluster_acid Acidic Conditions (TFA) cluster_base Basic Conditions (Piperidine) cluster_hydrogenolysis Hydrogenolysis (H₂, Pd/C) Start Molecule with Boc, Fmoc, and Cbz Groups Acid_Deprotection Remove Boc Group Start->Acid_Deprotection Base_Deprotection Remove Fmoc Group Start->Base_Deprotection Hydrogenolysis_Deprotection Remove Cbz Group Start->Hydrogenolysis_Deprotection

Caption: Orthogonal deprotection of Boc, Fmoc, and Cbz groups.

References

Technical Support Center: Purity Determination of 1-Boc-4-(aminomethyl)-4-ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 1-Boc-4-(aminomethyl)-4-ethylpiperidine (CAS No. not publicly available, structural analog to CAS No. 144222-22-0). This guide is designed for researchers, scientists, and drug development professionals who require robust, validated methods for assessing the purity of this critical building block. Ensuring the purity of starting materials is paramount for the synthesis of safe and effective pharmaceutical compounds.[1]

This document provides in-depth methodologies, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during analysis.

Section 1: Choosing Your Analytical Method

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the nature of potential impurities, desired sensitivity, and available instrumentation.[1] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods, while Gas Chromatography-Mass Spectrometry (GC-MS) serves as a valuable orthogonal technique, particularly for volatile or thermally stable impurities.

Method Selection Decision Pathway

The following diagram illustrates a decision-making process for selecting the most suitable analytical method based on your experimental goals.

MethodSelection start What is the primary analytical goal? goal1 Quantify Purity & Detect Non-Volatile Impurities start->goal1 Purity Assay goal2 Absolute Structural Confirmation & Quantitation (qNMR) start->goal2 Identity goal3 Identify & Quantify Volatile/Thermally Stable Impurities start->goal3 Specific Impurities method_hplc Primary Method: Reversed-Phase HPLC (RP-HPLC) with UV or ELS Detection goal1->method_hplc method_nmr Primary Method: ¹H and ¹³C NMR Spectroscopy goal2->method_nmr method_gcms Orthogonal Method: GC-MS goal3->method_gcms

Caption: Decision diagram for selecting an analytical method.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly precise and robust method for determining the purity of non-volatile compounds like this compound.[1] It excels at separating the main component from process-related impurities and degradation products.

Experimental Protocol: RP-HPLC Method Development Starting Point

This protocol is a validated starting point; optimization may be required based on your specific instrumentation and impurity profile.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The amine functionality of the piperidine ring can interact with free silanols on the silica-based stationary phase, leading to peak tailing.[2] Using a low pH mobile phase (e.g., with formic acid) protonates the amine, converting it to its ionic form, which minimizes these secondary interactions and improves peak shape.[3][4]

  • Gradient Elution:

    • Start at 5% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 5 minutes.

    • Rationale: A gradient elution is recommended for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature is crucial for reproducible retention times, as temperature fluctuations can cause shifts.[3]

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

    • Rationale: The Boc-carbamate group has a weak chromophore. Detection at low wavelengths (~210 nm) provides sensitivity. For more universal detection that is independent of chromophores, ELSD is an excellent alternative.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the initial mobile phase composition (95:5 Water:Acetonitrile).[1]

    • Causality: Dissolving the sample in the mobile phase is critical to prevent peak distortion or precipitation of the sample on the column.[5]

HPLC Troubleshooting Guide (Q&A)

Q1: Why is my main peak showing significant tailing?

  • Answer: Peak tailing for basic compounds like your piperidine derivative is commonly caused by secondary interactions with acidic silanol groups on the HPLC column packing.[2]

    • Solution 1 (Mobile Phase): Ensure your mobile phase pH is low enough to fully protonate the analyte. A concentration of 0.1% formic or trifluoroacetic acid is typically sufficient.

    • Solution 2 (Column): Use a modern, end-capped C18 column or a specialized column designed for basic compounds. These columns have fewer exposed silanol groups.

    • Solution 3 (Amine Additive): For particularly stubborn tailing, adding a small amount of a competing base, like triethylamine (e.g., 0.1%), to the mobile phase can saturate the active sites on the stationary phase. However, this is not ideal for LC-MS applications.

Q2: I am seeing ghost peaks or a rising baseline in my gradient run. What is the cause?

  • Answer: This is often due to contamination in the mobile phase, particularly the aqueous component (Solvent A).[5] Impurities can accumulate on the column at low organic concentrations and then elute as the gradient percentage of the organic solvent increases.

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter your aqueous buffer after preparation.

Q3: My retention times are drifting between injections. How can I fix this?

  • Answer: Retention time instability can have several causes.

    • Temperature: Ensure your column oven is on and has reached a stable temperature. A 1 °C change can alter retention times by 1-2%.[3]

    • Equilibration: Make sure the column is fully re-equilibrated to the initial gradient conditions between runs. A 5-10 column volume flush is standard.

    • Pump/Mixing Issues: If you are using an online mixer, inconsistent mobile phase composition can cause drift. Prepare the mobile phase manually (pre-mixed) to see if the problem resolves, which would indicate an issue with the pump's proportioning valves.[3]

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique for purity analysis. It is highly sensitive for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.

Causality & Experimental Considerations

Direct GC analysis of this compound is possible, but the Boc protecting group can be thermally labile.[6] High temperatures in the GC inlet can cause partial deprotection, leading to the appearance of an impurity peak (the de-Boc'd compound) that was not present in the original sample.[6]

Experimental Protocol: GC-MS
  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm x 0.25 µm.

  • Inlet Temperature: Start with a low temperature (e.g., 200 °C) and increase only if necessary.[6]

    • Rationale: Minimizes thermal degradation of the Boc group.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-450 amu.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

GC-MS Troubleshooting Guide (Q&A)

Q1: I see a peak corresponding to the de-Boc'd compound. Is this a real impurity?

  • Answer: It might be an artifact of the analysis. The Boc group can cleave in the hot GC inlet.

    • Troubleshooting Step: Lower the inlet temperature in 20 °C increments (e.g., from 250 °C to 230 °C, then to 210 °C) and re-inject. If the relative area of the de-Boc'd peak decreases significantly with temperature, it is likely an artifact.[6] If the peak area remains proportional to the main peak, it is a genuine impurity.

Q2: My peak shape is poor (broad or tailing). Why?

  • Answer: The primary amine on the aminomethyl group can cause peak tailing due to interaction with active sites in the GC system (inlet liner, column).

    • Solution 1 (Derivatization): While adding complexity, derivatization can resolve this. Reacting the sample with a silylating agent like MTBSTFA will cap the active hydrogen on the primary amine, making the molecule less polar and improving its chromatographic behavior.

    • Solution 2 (Liner): Ensure you are using a fresh, deactivated inlet liner. Over time, liners can become active and cause peak tailing for polar compounds.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural confirmation and can be used for quantitative purity assessment (qNMR) without requiring reference standards for every impurity.[1]

Data Interpretation for Purity Analysis
  • ¹H NMR: The presence of the Boc group is confirmed by a large singlet peak integrating to 9 protons around 1.4-1.5 ppm.[7][8] Protons on the carbons adjacent to the nitrogen atoms will also show characteristic chemical shifts. Small, unidentified peaks in the spectrum may indicate impurities. By integrating an impurity peak against a well-resolved peak of the main compound, you can estimate its concentration.

  • ¹³C NMR: Key signals for the Boc group include the carbamate carbonyl (~155 ppm), the quaternary carbon (~80 ppm), and the methyl carbons (~28 ppm).[7][8] The presence of extra peaks suggests impurities.

Expected Spectroscopic Data
Technique Feature Expected Chemical Shift / Signal Source
¹H NMR Boc Group ProtonsSinglet, ~1.46 ppm (9H)[9]
Piperidine Ring ProtonsMultiplets, ~1.1 - 1.8 ppm and ~3.3 - 3.9 ppm[9]
Ethyl Group ProtonsTriplet (CH₃) and Quartet (CH₂)N/A
Aminomethyl ProtonsSinglet or Doublet, ~2.5 - 2.7 ppm (2H)[10]
¹³C NMR Boc Carbonyl (C=O)~155 ppm[7][9]
Boc Quaternary Carbon~79 ppm[7][9]
Boc Methyl Carbons~28.7 ppm[7][9]
Piperidine Ring CarbonsMultiple signals between ~25-55 ppm[9]

Note: Exact chemical shifts can vary based on the solvent and instrument.

NMR Troubleshooting Guide (Q&A)

Q1: How do I differentiate between an impurity and solvent peaks?

  • Answer: Always run an NMR of the pure deuterated solvent you are using or consult a reference chart for common solvent impurities (e.g., residual H₂O, CHCl₃ in CDCl₃, etc.). Impurity peaks from your sample will not match these known solvent signals.

Q2: I have broad peaks in my ¹H NMR spectrum. What's the cause?

  • Answer: Broadening can result from several factors:

    • Poor Shimming: The magnetic field is not homogenous. Re-shim the instrument.

    • Paramagnetic Impurities: Trace amounts of metal ions can cause significant peak broadening.

    • Chemical Exchange: Protons on the primary amine (-NH₂) can exchange with trace amounts of water, leading to broadening. This can sometimes be sharpened by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, which exchanges the -NH₂ protons for deuterium, causing the peak to disappear.

Section 5: Frequently Asked Questions (FAQs) about Impurities

Q1: What are the most common process-related impurities I should look for?

  • Answer: Based on typical synthetic routes for Boc-protected piperidines, plausible impurities include:

    • 4-(Aminomethyl)-4-ethylpiperidine: The de-protected starting material resulting from incomplete Boc protection or premature deprotection during workup. This would be highly polar and elute early in a reversed-phase HPLC run.

    • Reagents from Synthesis: Unreacted starting materials or leftover reagents from the synthetic steps prior to Boc protection.

    • Di-Boc Species: Over-reaction could potentially lead to the formation of a di-Boc protected impurity on the primary amine, although this is less common under standard conditions.[11]

Q2: How can the this compound degrade, and what impurities would form?

  • Answer: The Boc group is the most labile part of the molecule.

    • Acidic Degradation: Exposure to even mild acidic conditions can cleave the Boc group, forming tert-butanol, isobutylene, carbon dioxide, and the free piperidine.[7] Therefore, the primary degradation product to monitor is 4-(aminomethyl)-4-ethylpiperidine.

    • Thermal Degradation: As discussed in the GC-MS section, high temperatures can also cause the loss of the Boc group.[6]

General Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample Receive Sample Batch prep Prepare solutions for HPLC, GC, NMR sample->prep hplc 1. RP-HPLC Analysis (Primary Purity Assay) prep->hplc nmr 2. NMR Analysis (Identity & Structure) prep->nmr gcms 3. GC-MS Analysis (Orthogonal Check) prep->gcms process Integrate Peaks & Analyze Spectra hplc->process nmr->process gcms->process review Review Data Against Specifications process->review report Generate Certificate of Analysis (CoA) review->report

References

Navigating Steric Obstacles: A Troubleshooting Guide for Solid-Phase Synthesis with Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Technical Support Center

Researchers, scientists, and drug development professionals often encounter significant synthetic challenges when incorporating sterically hindered amino acids into peptide chains. The bulky nature of these residues can dramatically impede reaction kinetics, leading to incomplete couplings, low yields, and the formation of deletion sequences. This guide provides a comprehensive framework for troubleshooting these difficult couplings in solid-phase peptide synthesis (SPPS), offering field-proven insights and detailed protocols to overcome these synthetic hurdles.

Understanding the Challenge: The "Why" Behind Difficult Couplings

Steric hindrance in SPPS arises from the physical obstruction of the reactive centers—the N-terminal amine of the resin-bound peptide and the activated carboxylic acid of the incoming amino acid.[1] This obstruction is typically caused by bulky side chains (e.g., Val, Ile, Tic), α,α-disubstituted amino acids (e.g., Aib), or N-methylated residues.[2][3][4] The consequences of this steric clash are multifaceted:

  • Reduced Reaction Rates: The approach of the reactants is slowed, requiring longer reaction times or more forceful conditions to achieve complete coupling.[1]

  • Incomplete Reactions: In severe cases, the steric barrier prevents the amide bond from forming, resulting in a truncated peptide, often referred to as a "deletion sequence."[2][5]

  • Peptide Aggregation: Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the solid support, further limiting reagent access to the reactive sites.[1][6]

  • Reduced Nucleophilicity: The presence of bulky groups near the amine can decrease its nucleophilicity, making it a less effective reactant.[1]

Frequently Asked Questions (FAQs)

Q1: What are the immediate signs of a failed or difficult coupling with a hindered amine?

The most common indicators of a problematic coupling are a positive colorimetric test (e.g., Kaiser test for primary amines, bromophenol blue for secondary amines) after the coupling step, which signifies the presence of unreacted free amines on the resin.[2][6] Subsequent analysis of the crude peptide by mass spectrometry will often reveal the presence of deletion sequences, which are peptides missing the intended hindered amino acid.[2][5]

Q2: Which class of coupling reagents is most effective for hindered amino acids?

Standard carbodiimide reagents like DCC and DIC are often insufficient for overcoming significant steric hindrance.[5] More potent onium-salt-based reagents, such as aminium/uronium (e.g., HATU, HBTU, HCTU, COMU) or phosphonium (e.g., PyBOP, PyAOP) salts, are the preferred choice.[5][7][8] HATU, in particular, is frequently recommended for its high reactivity in demanding couplings.[2][5]

Q3: Can changing reaction conditions alone solve the problem?

Optimizing reaction conditions is a critical strategy. Increasing the reaction temperature (e.g., to 40-60°C) or employing microwave-assisted peptide synthesis (MW-SPPS) can provide the necessary energy to overcome the activation barrier.[4][5] Extending the reaction time, sometimes even overnight, can also help drive the reaction to completion.[5] However, for extremely hindered couplings, a change in coupling reagent or a more advanced strategy may be necessary.

Q4: What is racemization and how can I minimize it with hindered couplings?

Racemization is the loss of the stereochemical integrity at the α-carbon of the amino acid during activation and coupling, leading to diastereomeric impurities.[1] To minimize this, it is crucial to use an additive like Oxyma Pure or HOAt, which are superior to HOBt in suppressing racemization.[1] Using phosphonium-based reagents like PyBOP or PyAOP can also be beneficial, as they are generally associated with lower levels of racemization.[1]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of hindered amines.

Problem 1: Incomplete Coupling (Positive Kaiser or Bromophenol Blue Test)

Root Cause Analysis and Solutions:

  • Insufficient Reagent Potency: The activating power of the coupling reagent is not strong enough to overcome the steric barrier.

    • Solution: Switch to a more powerful coupling reagent. If using a carbodiimide, upgrade to an onium salt like HATU or COMU. For exceptionally difficult couplings, consider reagents like PyBroP or the in-situ formation of amino acid fluorides.[2][7][9]

  • Suboptimal Reaction Kinetics: The reaction time and/or temperature are insufficient for the slow coupling reaction.

    • Solution 1: Increase Reaction Time: Extend the coupling reaction time from the standard 1-2 hours up to 4 hours or even overnight.[5]

    • Solution 2: Elevate Temperature: Increase the reaction temperature to 40-60°C.[5]

    • Solution 3: Microwave-Assisted Synthesis: Utilize a microwave peptide synthesizer to significantly accelerate the reaction rate through rapid and efficient heating.[4][5]

  • Peptide Aggregation: The growing peptide chain is folding or aggregating on the resin, blocking access to the N-terminal amine.

    • Solution 1: Change Solvent: Switch from the standard DMF to a more solvating solvent like N-Methyl-2-pyrrolidone (NMP) or use a "magic mixture" of DCM/DMF/NMP (1:1:1).[9][10]

    • Solution 2: Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.[11]

    • Solution 3: Backbone Protection: For extremely difficult sequences, consider incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on a preceding glycine residue to disrupt aggregation.[11][12]

Visualizing the Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting incomplete couplings.

Experimental Protocols

Protocol 1: Standard Double Coupling with HATU

This protocol is a robust starting point for coupling a sterically hindered amino acid.

  • First Coupling:

    • Following standard Fmoc deprotection and washing of the resin-bound peptide, pre-activate the hindered Fmoc-amino acid (4 equivalents relative to resin loading) in a separate vessel.

    • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[1]

    • Allow the pre-activation to proceed for 1-5 minutes.[5]

    • Add the activated amino acid solution to the resin and allow the coupling to proceed for 45-60 minutes.[9]

    • Wash the resin thoroughly with DMF.

  • Monitoring:

    • Perform a qualitative test (e.g., Kaiser or bromophenol blue test) on a small sample of resin beads.[1]

  • Second Coupling (if necessary):

    • If the monitoring test is positive, repeat the coupling step with a fresh solution of activated amino acid for at least another hour.[2]

  • Capping (Optional but Recommended):

    • If the coupling remains incomplete after a second attempt, cap the unreacted N-terminal amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. This prevents the formation of deletion sequences.[5][13]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

For cases where even potent onium salt reagents fail, the in-situ generation of highly reactive acyl fluorides can be an effective strategy.[9][14]

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent, such as TFFH, and a suitable base.[14]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed, monitoring for completion.

Data-Driven Reagent Selection

The choice of coupling reagent is a critical factor in the success of synthesizing peptides with hindered residues. The following table summarizes the characteristics of commonly used reagents.

Coupling Reagent ClassExamplesReactivity for Hindered ResiduesRacemization RiskKey Considerations
Carbodiimides DCC, DICLow to ModerateHigh (without additives)Often insufficient for difficult couplings.[5][7]
Aminium/Uronium Salts HBTU, HCTU, HATU, COMUHigh to Very HighLow (with built-in additive)HATU and COMU are highly effective for hindered couplings.[5][7][15] COMU offers a better safety profile than HOBt/HOAt-based reagents.[7]
Phosphonium Salts PyBOP, PyAOPHighVery LowExcellent choices for minimizing racemization.[1]
Acyl Fluoride Precursors TFFHVery HighLowHighly effective for the most challenging couplings, including α,α-disubstituted amino acids.[9][14]

Visualizing Reagent Potency

ReagentPotency Carbodiimides Carbodiimides (DCC, DIC) Phosphonium Phosphonium Salts (PyBOP, PyAOP) Carbodiimides->Phosphonium Increasing Reactivity Aminium Aminium/Uronium Salts (HBTU, HATU, COMU) Phosphonium->Aminium AcylFluoride Acyl Fluoride Precursors (TFFH) Aminium->AcylFluoride

Caption: A hierarchy of coupling reagent reactivity for hindered amines.

By understanding the underlying causes of difficult couplings and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the success rate of synthesizing peptides containing sterically hindered amino acids.

References

Validation & Comparative

The Geminal Advantage: A Comparative Guide to the Efficacy of 4,4-Disubstituted Piperidines Over Monosubstituted Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a cornerstone in the design of therapeutic agents targeting a wide array of biological entities, from central nervous system (CNS) receptors to enzymes.[2] Historically, monosubstituted piperidines have been the bedrock of many successful drugs. However, the strategic introduction of a second substituent at the 4-position, creating a 4,4-disubstituted or gem-disubstituted piperidine, has emerged as a powerful strategy to enhance potency, selectivity, and overall pharmacological profiles.[3][4]

This guide provides an in-depth technical comparison of the efficacy of 4,4-disubstituted piperidines relative to their 4-monosubstituted counterparts. We will delve into the structural and mechanistic rationale behind the observed differences in biological activity, supported by experimental data from peer-reviewed literature. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage advanced piperidine chemistries for the discovery of novel and improved therapeutics.

The Conformational Rigidity Advantage of 4,4-Disubstitution

The superior efficacy of many 4,4-disubstituted piperidines can often be attributed to a phenomenon known as conformational restriction or the Thorpe-Ingold effect . The introduction of two substituents at the C4 position of the piperidine ring restricts the rotational freedom of these groups and can lock the ring into a more defined chair or twist-boat conformation. This pre-organization of the molecule into a bioactive conformation reduces the entropic penalty upon binding to its biological target, leading to a higher binding affinity.

In contrast, 4-monosubstituted piperidines can exist in an equilibrium between axial and equatorial conformations of the substituent. While one conformation may be preferred for optimal receptor interaction, the energetic cost of adopting this conformation can diminish the overall binding affinity.

Comparative Efficacy Analysis: Case Studies

To illustrate the tangible benefits of 4,4-disubstitution, we will examine comparative data from two key therapeutic areas where this structural motif has proven particularly advantageous: opioid receptor modulation and neurokinin-1 (NK1) receptor antagonism.

Opioid Receptor Modulators: Enhancing Potency

The fentanyl class of synthetic opioids, which feature a 4-anilinopiperidine core, provides a compelling example of the impact of C4 substitution. While fentanyl itself is a 4-monosubstituted analog, many of its extremely potent derivatives are 4,4-disubstituted.[4]

Compound ClassGeneral StructureTargetEfficacy Metric (Ki, nM)Key Structural FeatureReference
4-Monosubstituted Analog (Fentanyl-like)4-Anilinopiperidineµ-opioid receptor~1-10 nMSingle substituent at C4[5]
4,4-Disubstituted Analog (Carfentanil-like)4-Anilino-4-alkoxycarbonylpiperidineµ-opioid receptor~0.02-0.2 nMGeminal substitution at C4[6]

As the data suggests, the addition of a second substituent, such as a methyl ester at the 4-position (as seen in carfentanil), can lead to a significant increase in binding affinity for the µ-opioid receptor.[6] This enhanced potency is attributed to the additional interactions the second substituent can make within the receptor's binding pocket and the conformational rigidity it imparts on the piperidine ring.

Neurokinin-1 (NK1) Receptor Antagonists: Achieving High Affinity

The development of non-peptide NK1 receptor antagonists for the treatment of depression and emesis has also highlighted the value of 4,4-disubstitution. Structure-activity relationship (SAR) studies have consistently shown that 4,4-disubstituted piperidines exhibit superior affinity for the NK1 receptor compared to their monosubstituted counterparts.[7]

Compound ClassGeneral StructureTargetEfficacy Metric (IC50, nM)Key Structural FeatureReference
Monosubstituted Piperidine Ether4-BenzyloxypiperidineHuman NK1 Receptor>1000 nMSingle ether linkage at C4[8]
4,4-Disubstituted Piperidine Ether4-Aryl-4-benzyloxymethylpiperidineHuman NK1 Receptor~0.95 nMGeminal aryl and benzyloxymethyl groups at C4[7]

In this class of compounds, the presence of both an aryl group and a benzyloxymethyl group at the 4-position is critical for high-affinity binding.[7] The aryl group is thought to engage in crucial hydrophobic interactions within a sub-pocket of the receptor, while the ether side chain extends to another binding region. The geminal substitution pattern optimally positions these pharmacophoric elements for simultaneous and high-affinity interaction with the receptor.

Visualizing the Structural Impact

The following diagrams, generated using Graphviz, illustrate the fundamental structural differences between 4-monosubstituted and 4,4-disubstituted piperidines and a simplified representation of their interaction with a target receptor.

G cluster_0 4-Monosubstituted Piperidine cluster_1 4,4-Disubstituted Piperidine cluster_2 Receptor Interaction Model a Piperidine Ring b Substituent (R1) a->b Axial/Equatorial Equilibrium c Piperidine Ring d Substituent (R1) c->d e Substituent (R2) c->e receptor Receptor Binding Pocket mono_complex Monosubstituted Complex (Lower Affinity) receptor->mono_complex Suboptimal Fit di_complex Disubstituted Complex (Higher Affinity) receptor->di_complex Optimal Fit

Caption: Conformational differences and receptor interaction.

Experimental Protocols: A Guide to Evaluation

The robust evaluation of piperidine analogs necessitates well-defined and validated experimental protocols. Below are representative, step-by-step methodologies for the synthesis of a 4,4-disubstituted piperidine and a key binding assay.

Synthesis of a 4-Aryl-4-hydroxymethylpiperidine Intermediate

This protocol outlines a common synthetic route to a versatile 4,4-disubstituted piperidine intermediate.

G start N-Boc-4-piperidone step1 Grignard Reaction (Arylmagnesium bromide) start->step1 step2 Cyanation (e.g., TMSCN) step1->step2 step3 Reduction of Nitrile (e.g., LiAlH4) step2->step3 product N-Boc-4-Aryl-4-hydroxymethylpiperidine step3->product

Caption: Synthetic workflow for a 4,4-disubstituted piperidine.

Step-by-Step Protocol:

  • Grignard Addition: To a solution of N-Boc-4-piperidone in anhydrous THF at 0 °C, add a solution of the appropriate arylmagnesium bromide dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Cyanation: The resulting tertiary alcohol is then converted to the corresponding nitrile. This can be achieved using various reagents, such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid.

  • Nitrile Reduction: The nitrile is subsequently reduced to the primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as THF.

  • Purification: The final product is purified by column chromatography on silica gel.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the µ-opioid receptor.[9]

Materials:

  • Cell membranes expressing the human µ-opioid receptor.

  • Radioligand: [³H]DAMGO (a selective µ-opioid agonist).

  • Non-specific binding control: Naloxone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (4,4-disubstituted and monosubstituted piperidines).

  • Scintillation fluid.

  • Glass fiber filters.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]DAMGO) at a fixed concentration (typically near its Kd value).

  • Incubation: Initiate the binding reaction by adding the receptor-containing cell membranes to each well. Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion: The Strategic Imperative of 4,4-Disubstitution

References

A Head-to-Head Comparison of Synthetic Routes to 4,4-Disubstituted Piperidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4,4-disubstituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically successful drugs and high-value biological probes. The quaternary center at the C4 position often imparts desirable pharmacological properties, including increased potency, improved metabolic stability, and enhanced selectivity for biological targets. Consequently, the development of efficient and versatile synthetic methods to access this privileged scaffold is of paramount importance to researchers in drug discovery and development.

This guide provides a detailed, head-to-head comparison of four prominent synthetic strategies for the construction of 4,4-disubstituted piperidines: Sequential Alkylation of 4-Piperidone Derivatives , Intramolecular Heck Reaction , Ring-Closing Metathesis (RCM) , and Double Reductive Amination . Each route will be analyzed for its mechanistic underpinnings, substrate scope, and practical applicability, supported by experimental data and protocols to aid in the selection of the optimal synthetic pathway.

Sequential Alkylation of 4-Piperidone Derivatives

The most conceptually straightforward approach to 4,4-disubstituted piperidines is the sequential alkylation of a pre-existing 4-piperidone ring. This method relies on the generation of an enolate or its equivalent, followed by reaction with two electrophiles. The nitrogen of the piperidine is typically protected to prevent N-alkylation and to modulate the reactivity of the ketone.

Mechanistic Rationale

The core of this strategy lies in the regioselective formation of an enolate at the C3 position of the 4-piperidone, followed by C-alkylation. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is crucial for the quantitative formation of the kinetic enolate. The first alkylation introduces a substituent at the C3 position. A subsequent deprotonation and alkylation at the same position can be performed to introduce the second substituent, though this can be challenging. A more common approach for disubstitution involves the use of a bifunctional electrophile or sequential reactions under carefully controlled conditions. For the synthesis of spirocyclic systems, a dihaloalkane can be used as the electrophile in a one-pot or sequential alkylation.[1]

Experimental Protocol: Synthesis of N-Boc-4-allyl-4-benzylpiperidine

This protocol is a representative example of a sequential dialkylation of N-Boc-4-piperidone.

Step 1: First Alkylation (Allylation)

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA (1.1 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add allyl bromide (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield N-Boc-4-allyl-4-piperidone.

Step 2: Second Alkylation (Benzylation)

  • To a solution of N-Boc-4-allyl-4-piperidone (1.0 eq) in anhydrous THF at -78 °C, add a solution of LDA (1.1 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add benzyl bromide (1.2 eq) and allow the reaction to warm to room temperature overnight.

  • Work-up the reaction as described in Step 1 to obtain N-Boc-4-allyl-4-benzylpiperidine.

Performance Analysis
ParameterPerformance
Yield Moderate to good, highly dependent on the electrophiles used.
Substrate Scope Wide range of alkyl halides can be used as electrophiles.
Stereoselectivity Generally produces racemic mixtures unless chiral auxiliaries or catalysts are employed.
Functional Group Tolerance Sensitive to electrophilic functional groups on the substrate.
Scalability Readily scalable, though requires cryogenic conditions.

Causality Behind Experimental Choices: The use of the Boc protecting group is advantageous due to its stability under basic conditions and its ease of removal under acidic conditions.[2] LDA is the base of choice for generating the kinetic enolate, preventing self-condensation of the piperidone. The low temperature (-78 °C) is critical to ensure regioselectivity and prevent side reactions.

Intramolecular Heck Reaction

The intramolecular Heck reaction has emerged as a powerful tool for the construction of carbocyclic and heterocyclic rings, including those with quaternary centers.[3][4] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule.[3]

Mechanistic Rationale

The catalytic cycle of the intramolecular Heck reaction typically begins with the oxidative addition of a Pd(0) species to the aryl or vinyl halide, forming a Pd(II) complex. This is followed by intramolecular migratory insertion of the tethered alkene into the Pd-C bond, which forms the new C-C bond and the piperidine ring. The final step is a β-hydride elimination to regenerate the Pd(0) catalyst and yield the 4,4-disubstituted piperidine product, often with an exocyclic double bond that can be subsequently reduced. The regioselectivity of the cyclization is generally high, favoring the formation of five- and six-membered rings.[4] The generation of a quaternary center is achieved when the alkene is appropriately substituted.[5]

G cluster_0 Intramolecular Heck Reaction A Pd(0)Ln B Oxidative Addition A->B Ar-X C R-Pd(II)-X (Ln) B->C D Intramolecular Migratory Insertion C->D Alkene Tether E Cyclized Pd(II) Intermediate D->E F β-Hydride Elimination E->F G Product + HPd(II)X F->G H Reductive Elimination G->H Base H->A - HBX

Caption: Catalytic cycle of the Intramolecular Heck Reaction.

Experimental Protocol: Synthesis of a 4-Aryl-4-vinylpiperidine Derivative

This protocol is adapted from literature procedures for the intramolecular Heck cyclization.[6]

  • To a solution of the N-protected amino-alkene precursor (e.g., N-allyl-N-(2-bromoaryl)amine) (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a palladium catalyst, typically Pd(OAc)2 (2-5 mol%), and a phosphine ligand, such as PPh3 or (o-tol)3P (4-10 mol%).

  • Add a base, such as triethylamine (2.0 eq) or potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The resulting product may contain an exocyclic double bond, which can be reduced in a subsequent step (e.g., catalytic hydrogenation) if desired.

Performance Analysis
ParameterPerformance
Yield Good to excellent.
Substrate Scope Broad, tolerates a wide range of functional groups.
Stereoselectivity Can be made highly enantioselective with the use of chiral ligands (e.g., BINAP).[5]
Functional Group Tolerance Excellent, compatible with many common functional groups.
Scalability Generally scalable, though catalyst cost can be a factor.

Causality Behind Experimental Choices: The choice of palladium source, ligand, base, and solvent can significantly impact the efficiency and selectivity of the reaction. Phosphine ligands are crucial for stabilizing the Pd(0) catalyst and influencing the rate of oxidative addition and reductive elimination. The base is required to neutralize the HX generated during the catalytic cycle.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and it is a powerful strategy for constructing the piperidine ring.[7] This method involves the intramolecular cyclization of a diallylic amine precursor using a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst.[8]

Mechanistic Rationale

The RCM reaction is initiated by the reaction of the ruthenium carbene catalyst with one of the terminal alkenes of the diallylic amine substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release an alkene and form a new ruthenium carbene. This new carbene then reacts with the second alkene intramolecularly to form another metallacyclobutane. A final retro [2+2] cycloaddition releases the cyclic product (a tetrahydropyridine) and regenerates a ruthenium carbene, which can continue the catalytic cycle. The driving force for the reaction is often the removal of the volatile ethylene byproduct.[8]

G cluster_0 Ring-Closing Metathesis A [Ru]=CH2 B [2+2] Cycloaddition A->B Diallylamine C Metallacyclobutane B->C D Retro [2+2] Cycloaddition C->D E [Ru]=CHR D->E - C2H4 F Intramolecular [2+2] Cycloaddition E->F G Bicyclic Metallacyclobutane F->G H Retro [2+2] Cycloaddition G->H H->A Regeneration I Tetrahydropyridine Product H->I

Caption: Simplified mechanism of Ring-Closing Metathesis.

Experimental Protocol: Synthesis of N-Boc-4,4-diallyl-1,2,3,6-tetrahydropyridine

This protocol is a general procedure for the RCM of a diallylic amine.[7][9]

  • Dissolve the N-protected diallylamine precursor (1.0 eq) in a degassed solvent, typically dichloromethane (DCM) or toluene, to a concentration of 0.01-0.1 M.

  • Add a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) (1-5 mol%) to the solution under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

  • Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography to yield the tetrahydropyridine product.

  • The resulting tetrahydropyridine can be reduced to the corresponding piperidine by catalytic hydrogenation (e.g., H2, Pd/C).

Performance Analysis
ParameterPerformance
Yield Good to excellent.
Substrate Scope Broad, with excellent functional group tolerance.
Stereoselectivity Generally does not create new stereocenters in the cyclization step unless chiral catalysts are used.
Functional Group Tolerance Excellent, one of the key advantages of this method.
Scalability Scalable, but catalyst cost can be a consideration for large-scale synthesis.

Causality Behind Experimental Choices: The choice of Grubbs catalyst generation (first, second, or third) depends on the steric hindrance and electronic properties of the substrate.[10] Second-generation catalysts are generally more active and have broader substrate scope. High dilution conditions are often employed to favor the intramolecular RCM over intermolecular oligomerization.

Double Reductive Amination

Double reductive amination is a powerful one-pot method for the construction of the piperidine ring from an acyclic precursor. This strategy involves the reaction of a 1,5-dicarbonyl compound with a primary amine or ammonia, followed by in situ reduction of the resulting di-imine or enamine-imine intermediates.[11]

Mechanistic Rationale

The reaction proceeds through the initial formation of an enamine or imine from the reaction of the primary amine with one of the carbonyl groups of the 1,5-dicarbonyl compound. This is followed by an intramolecular cyclization via a Mannich-type reaction to form a cyclic iminium ion. The subsequent reduction of this iminium ion, typically with a hydride reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, affords the piperidine ring. The choice of reducing agent is critical, as it must be mild enough to not reduce the starting carbonyl compounds but reactive enough to reduce the iminium ion intermediate.[12]

Experimental Protocol: Synthesis of a 4,4-Disubstituted Piperidine from a 3,3-Disubstituted-1,5-pentanedial

This is a general protocol for a double reductive amination.[11]

  • To a solution of the 3,3-disubstituted-1,5-pentanedial (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in a suitable solvent such as methanol or dichloromethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 eq), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Performance Analysis
ParameterPerformance
Yield Good to high.
Substrate Scope Dependent on the availability of the 1,5-dicarbonyl precursor.
Stereoselectivity Can provide good diastereoselectivity depending on the substitution pattern of the dicarbonyl compound.
Functional Group Tolerance Moderate, as the carbonyl groups are involved in the reaction.
Scalability Highly scalable and often used in industrial settings.

Causality Behind Experimental Choices: Sodium triacetoxyborohydride is a preferred reducing agent for reductive aminations as it is milder and more selective than sodium borohydride, and it does not liberate hydrogen gas upon reaction with protic solvents.[12] The addition of acetic acid catalyzes the formation of the iminium ion intermediate.

Comparative Summary

Synthetic RouteKey AdvantagesKey DisadvantagesIdeal Applications
Sequential Alkylation Conceptually simple, readily available starting materials.Requires strong bases and cryogenic conditions, can lead to over-alkylation.Synthesis of simple, symmetrically or sequentially disubstituted piperidines.
Intramolecular Heck Reaction Excellent functional group tolerance, high yields, access to enantiomerically enriched products.Requires a palladium catalyst, may require synthesis of a complex precursor.Complex molecule synthesis, late-stage functionalization, and asymmetric synthesis.
Ring-Closing Metathesis Exceptional functional group tolerance, mild reaction conditions, broad substrate scope.Catalyst cost can be high, requires a diene precursor.Rapid generation of diverse piperidine libraries for SAR studies, natural product synthesis.
Double Reductive Amination One-pot procedure, often high yielding and scalable.Requires access to the corresponding 1,5-dicarbonyl compound.Large-scale synthesis of piperidines where the dicarbonyl precursor is readily available.

Conclusion

The synthesis of 4,4-disubstituted piperidines can be achieved through a variety of powerful and versatile synthetic methodologies. The choice of the optimal route depends on several factors, including the desired substitution pattern, the required stereochemistry, the scale of the synthesis, and the availability of starting materials.

For rapid access to simple analogs, sequential alkylation of 4-piperidones remains a viable option. For complex targets requiring high functional group tolerance and stereochemical control, the intramolecular Heck reaction and Ring-Closing Metathesis offer unparalleled advantages. The double reductive amination provides an efficient and scalable approach when the corresponding 1,5-dicarbonyl precursor is accessible. By understanding the strengths and limitations of each of these key synthetic strategies, researchers can make informed decisions to efficiently access the valuable 4,4-disubstituted piperidine scaffold for their drug discovery and development endeavors.

References

A Comparative Guide to the Cross-Reactivity Profiling of Ligands Derived from 1-Boc-4-(aminomethyl)-4-ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Substituted Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous approved therapeutics.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal starting point for designing ligands that interact with a wide array of biological targets, particularly within the central nervous system (CNS).[2][3] The specific building block, 1-Boc-4-(aminomethyl)-4-ethylpiperidine, offers a strategic platform for generating novel chemical entities.

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is instrumental during synthesis; it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions and allowing for selective functionalization at other positions.[4] Upon successful synthesis, the Boc group can be cleanly removed under acidic conditions, revealing the piperidine nitrogen for further modification if desired. The primary point of diversification, however, is the aminomethyl group at the C4 position. This nucleophilic handle is ripe for derivatization via techniques like acylation or reductive amination, enabling the systematic exploration of chemical space to optimize potency and selectivity for a given target.[5]

However, this structural optimization carries an inherent risk: altered affinity for unintended targets, known as cross-reactivity or off-target binding. A comprehensive understanding of a ligand's cross-reactivity profile is not merely an academic exercise; it is a critical step in drug development for predicting potential side effects, understanding the mechanism of action, and ensuring the safety and efficacy of a therapeutic candidate. This guide provides a comparative framework for evaluating ligands derived from this scaffold, focusing on the experimental methodologies and data interpretation essential for robust cross-reactivity assessment.

Comparative Cross-Reactivity Profile

To illustrate the process of comparative analysis, we present hypothetical binding data for three distinct ligands derived from the this compound scaffold. These ligands differ by the substituent (R-group) attached to the terminal amine of the aminomethyl side chain. Their binding affinities were assessed against a panel of common CNS targets, including sigma receptors (σ₁ and σ₂), opioid receptors (μ, δ, κ), and the serotonin transporter (SERT). Binding affinity is expressed as the inhibitor constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium; a lower Kᵢ value indicates higher binding affinity.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Hypothetical Piperidine Derivatives

Target ReceptorLigand A (R = Benzyl)Ligand B (R = 4-Fluorobenzoyl)Ligand C (R = Cyclohexylmethyl)
σ₁ Receptor 8.515.21.2
σ₂ Receptor 15027545
μ-Opioid (MOP) > 10,0008501,200
δ-Opioid (DOP) > 10,0001,5002,500
κ-Opioid (KOP) > 10,0002,100> 10,000
SERT 5,20098> 10,000

Data Interpretation & Causality:

  • Ligand C demonstrates high affinity and selectivity for the σ₁ receptor. The bulky, lipophilic cyclohexylmethyl group likely forms favorable hydrophobic interactions within the σ₁ binding pocket. Its ~38-fold selectivity over the σ₂ receptor makes it a promising candidate for further investigation as a selective σ₁ modulator.

  • Ligand B , featuring a 4-fluorobenzoyl group, displays a more complex profile. While it retains moderate affinity for the σ₁ receptor, it gains significant affinity for the serotonin transporter (SERT). This "polypharmacology" could be therapeutically beneficial or a source of off-target effects, highlighting the necessity of functional assays to determine its activity at each target.

  • Ligand A shows moderate affinity for the σ₁ receptor but is largely inactive at other tested targets, suggesting the benzyl group offers a baseline level of interaction that can be built upon.

This comparative data immediately informs the next steps. For Ligand C, the focus would be on in-depth functional characterization at the σ₁ receptor. For Ligand B, both σ₁ and SERT functional activity must be assessed to de-risk or leverage its multi-target profile.

Methodology Deep Dive: Competitive Radioligand Binding Assay

The "gold standard" for quantifying ligand-receptor binding affinity is the competitive radioligand binding assay.[6] This technique measures the ability of an unlabeled test compound (our synthesized ligand) to compete with a radiolabeled ligand (a "radioligand") that has a known high affinity and specificity for the target receptor.

Experimental Workflow: Determining Kᵢ at the σ₁ Receptor

This protocol provides a general framework for determining the binding affinity of a test compound for the σ₁ receptor using cell membranes expressing the receptor and a specific radioligand, such as [³H]-(+)-pentazocine.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Prepare cell membranes expressing σ₁ receptor p2 Prepare serial dilutions of test ligand p3 Prepare radioligand ([³H]-(+)-pentazocine) a1 Combine in 96-well plate: - Assay Buffer - Test Ligand - Radioligand - Cell Membranes p3->a1 a2 Incubate to reach equilibrium (e.g., 60 min at 30°C) a1->a2 a3 Rapidly filter through glass fiber filter plate a2->a3 a4 Wash filters with ice-cold buffer to remove unbound radioligand a3->a4 d1 Add scintillation fluid and count radioactivity (CPM) a4->d1 d2 Plot % Inhibition vs. log[Test Ligand] d1->d2 d3 Determine IC₅₀ value (concentration for 50% inhibition) d2->d3 d4 Calculate Kᵢ using Cheng-Prusoff Equation d3->d4

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol & Rationale
  • Reagent Preparation:

    • Cell Membranes: Prepare membranes from cells overexpressing the human σ₁ receptor. Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.[7]

      • Rationale: Using isolated membranes ensures that the binding interaction is not influenced by cellular processes like internalization or metabolism.[8]

    • Test Ligand: Prepare a stock solution of the test ligand (e.g., Ligand C) in a suitable solvent (like DMSO) and perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10,000 nM).

      • Rationale: A wide concentration range is essential to generate a complete dose-response curve, which is required to accurately determine the IC₅₀ value.[6]

    • Radioligand: Dilute the radioligand (e.g., [³H]-(+)-pentazocine) in assay buffer to a final concentration typically at or below its dissociation constant (Kₑ).

      • Rationale: Using a radioligand concentration near its Kₑ ensures sensitive detection of competition without excessive depletion of the free radioligand.[9]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and cell membranes. These wells measure the maximum possible binding of the radioligand.

    • Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, cell membranes, and a high concentration of a known, non-radioactive σ₁ ligand (e.g., 10 µM Haloperidol).

      • Rationale: This determines the amount of radioligand that binds to non-receptor components (like the filter plate itself). This value is subtracted from all others to find the specific binding.[10]

    • Competition Wells: Add assay buffer, radioligand, cell membranes, and varying concentrations of the test ligand.

  • Incubation: Incubate the plate for a set time and temperature (e.g., 60 minutes at 30°C) with gentle agitation.[7]

    • Rationale: Incubation allows the binding reaction between the ligands and receptors to reach a state of equilibrium, which is a prerequisite for accurate affinity constant calculation.[9][11]

  • Filtration: Rapidly aspirate the contents of each well through a glass fiber filter plate using a cell harvester. Immediately wash the filters multiple times with ice-cold wash buffer.[10]

    • Rationale: This step separates the receptor-bound radioligand (trapped on the filter) from the free, unbound radioligand. The washes are rapid and cold to minimize dissociation of the radioligand from the receptor during this step.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in Counts Per Minute, CPM) using a microplate scintillation counter.[7]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ , the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand.[10]

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation:[9][12] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Beyond Binding: The Imperative of Functional Assays

High binding affinity does not reveal the functional consequence of the ligand-receptor interaction. Does the ligand activate the receptor (an agonist ), block its activation by endogenous ligands (an antagonist ), or have no effect? Functional assays are essential to answer this question and provide a complete pharmacological profile.[13] G-protein coupled receptors (GPCRs), a common target class, signal through various downstream pathways that can be monitored.[14][15]

G Ligand Ligand (Agonist) Receptor GPCR (e.g., Gs-coupled) Ligand->Receptor Binds G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Antagonist Antagonist Antagonist->Receptor Blocks Binding

Caption: A simplified GPCR signaling pathway (Gs-coupled).

For a Gs-coupled receptor, an agonist would stimulate the production of cyclic AMP (cAMP), which can be measured using assays like HTRF or FRET.[15] An antagonist would bind to the receptor but elicit no response, while also blocking an agonist from binding and activating the pathway. Assessing a ligand's activity in relevant functional assays is the crucial next step after initial binding and cross-reactivity profiling is complete.[16]

Conclusion

The this compound scaffold is a valuable starting point for the development of novel ligands. However, the path from a synthesized molecule to a viable drug candidate is paved with rigorous characterization. A systematic and objective comparison of cross-reactivity profiles, using robust methodologies like competitive radioligand binding assays, is fundamental to this process. This initial binding data allows researchers to identify selective leads, flag potentially problematic off-target interactions, and rationally design the subsequent functional studies needed to build a comprehensive pharmacological profile. By integrating binding affinity, selectivity, and functional activity data, drug development professionals can make informed decisions, prioritizing candidates with the highest potential for efficacy and safety.

References

Benchmarking Novel Piperidine Scaffolds: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] Its prevalence is remarkable, forming the core structure in a multitude of approved drugs spanning diverse therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[2][3] The enduring success of the piperidine scaffold can be attributed to its unique combination of properties. It offers a three-dimensional framework that can be readily functionalized, allowing for precise spatial orientation of substituents to interact with biological targets.[4] Furthermore, the piperidine motif often imparts favorable physicochemical properties to drug candidates, such as improved metabolic stability and modulation of lipophilicity, which are critical for optimizing pharmacokinetic profiles.[3][5]

The introduction of chirality into piperidine scaffolds further expands their utility, enabling enhanced biological activity, selectivity, and improved pharmacokinetic properties.[6][7][8] As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the exploration of new and innovative piperidine scaffolds has become a major focus in drug discovery.[9][10] This guide provides a comprehensive framework for benchmarking the performance of novel piperidine scaffolds against established alternatives, offering detailed experimental protocols and data-driven insights to aid researchers in this critical endeavor.

Comparative Analysis: A Tale of Two Scaffolds

To illustrate the benchmarking process, we will compare a "classical" well-established piperidine scaffold with a "novel" counterpart, highlighting key performance indicators that are crucial for advancing a compound through the drug discovery pipeline.

Classical Scaffold: N-benzyl-4-phenylpiperidine Novel Scaffold: 3-fluoro-4-(pyridin-2-yl)piperidine

This comparison will focus on three critical aspects: synthetic accessibility, metabolic stability, and target engagement (binding affinity and selectivity).

Synthetic Accessibility

The feasibility of large-scale and cost-effective synthesis is a primary consideration for any drug scaffold.[11]

  • N-benzyl-4-phenylpiperidine: This classical scaffold is readily synthesized through established methods, such as the reductive amination of 4-phenylpiperidine with benzaldehyde. The starting materials are commercially available and the reaction conditions are generally mild, making it an attractive scaffold from a process chemistry perspective.

  • 3-fluoro-4-(pyridin-2-yl)piperidine: The introduction of a fluorine atom and a pyridine ring presents greater synthetic challenges. While various methods exist for the synthesis of substituted piperidines, the specific regio- and stereochemical control required for this novel scaffold may necessitate multi-step sequences and the use of specialized reagents, potentially increasing the cost and complexity of synthesis.[1]

Key Takeaway: While novel scaffolds may offer significant advantages in terms of biological activity, their synthetic tractability must be carefully evaluated early in the discovery process.

Performance Benchmarking: Experimental Protocols and Data

The true value of a novel scaffold is determined by its performance in key pharmacological assays. Here, we provide detailed protocols for assessing metabolic stability and binding affinity, along with hypothetical comparative data.

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability.[12] In vitro assays using liver microsomes or hepatocytes are standard methods for evaluating a compound's susceptibility to metabolism.[13][14][15]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (Clint) of the classical and novel piperidine scaffolds.

Materials:

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compounds (Classical and Novel Scaffolds)

  • Positive control (e.g., Verapamil)

  • Acetonitrile with internal standard (for quenching and sample analysis)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, human liver microsomes, and the test compound at the desired concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) * (mL incubation/mg microsomal protein)).

Table 1: Comparative Metabolic Stability Data

ScaffoldIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)
N-benzyl-4-phenylpiperidine2527.7
3-fluoro-4-(pyridin-2-yl)piperidine> 60< 11.6

Interpretation of Results: The novel scaffold, 3-fluoro-4-(pyridin-2-yl)piperidine, demonstrates significantly higher metabolic stability compared to the classical scaffold. The presence of the fluorine atom can block potential sites of metabolism, leading to a longer half-life and lower intrinsic clearance.[16] This is a desirable characteristic that can translate to improved in vivo exposure.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a generalized workflow for the integration and evaluation of novel scaffolds in a drug discovery program.

DrugDiscoveryWorkflow cluster_0 Scaffold Design & Synthesis cluster_1 In Vitro Profiling cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Design Scaffold Design (Classical vs. Novel) Synthesis Chemical Synthesis Design->Synthesis Metabolic Metabolic Stability (Microsomes, Hepatocytes) Synthesis->Metabolic Binding Binding Affinity & Selectivity (Radioligand, SPR) Synthesis->Binding LeadOp Lead Optimization Metabolic->LeadOp Toxicity In Vitro Toxicity (e.g., hERG) Binding->Toxicity Binding->LeadOp Toxicity->LeadOp PK Pharmacokinetics (PK) Efficacy In Vivo Efficacy (Disease Models) PK->Efficacy Efficacy->LeadOp Iterative Improvement LeadOp->PK

Caption: A generalized workflow for scaffold evaluation in drug discovery.

The ability of a compound to bind to its intended target with high affinity and selectivity is paramount for its therapeutic effect and safety profile.[17][18] Ligand binding assays are fundamental tools for quantifying these interactions.[19][20][21]

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the classical and novel piperidine scaffolds for a target receptor (e.g., a G-protein coupled receptor).

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]-ligand)

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • Test compounds (Classical and Novel Scaffolds) at various concentrations

  • Non-specific binding control (e.g., a high concentration of a known unlabeled ligand)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Microplate harvester (optional)

Procedure:

  • Assay Setup: In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Termination of Binding: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a microplate harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Comparative Binding Affinity and Selectivity Data

ScaffoldTarget Receptor Ki (nM)Off-Target Receptor Ki (nM)Selectivity Index (Off-Target Ki / Target Ki)
N-benzyl-4-phenylpiperidine502505
3-fluoro-4-(pyridin-2-yl)piperidine10> 1000> 100

Interpretation of Results: The novel scaffold exhibits significantly higher binding affinity (lower Ki) for the target receptor and a much-improved selectivity profile. The introduction of the fluoro and pyridyl groups likely creates more specific and favorable interactions within the binding pocket of the target receptor, while potentially introducing steric or electronic clashes with the binding sites of off-target receptors.[18] This enhanced selectivity is crucial for minimizing potential side effects.[22]

Decision-Making Framework for Scaffold Advancement

The selection of a scaffold for further development is a multi-parameter optimization process. The following diagram illustrates a decision-making tree based on the benchmarking data.

ScaffoldSelection Start Scaffold Evaluation Synth Is Synthetic Route Feasible & Scalable? Start->Synth Metabolic Is Metabolic Stability Acceptable (High t½)? Synth->Metabolic Yes ReDesign Re-design or Select Alternative Scaffold Synth->ReDesign No Affinity Is Binding Affinity Potent (Low Ki)? Metabolic->Affinity Yes Metabolic->ReDesign No Selectivity Is Selectivity High? Affinity->Selectivity Yes Affinity->ReDesign No Advance Advance to Lead Optimization Selectivity->Advance Yes Selectivity->ReDesign No

Caption: A decision-making framework for advancing piperidine scaffolds.

Conclusion: The Path Forward for Novel Piperidine Scaffolds

The development of novel piperidine scaffolds is a critical driver of innovation in drug discovery. A rigorous and objective benchmarking process is essential for identifying scaffolds with the greatest potential for success. By systematically evaluating synthetic accessibility, metabolic stability, and target engagement, researchers can make informed decisions and focus resources on the most promising candidates. The experimental protocols and decision-making frameworks presented in this guide provide a robust foundation for these critical evaluations. As our understanding of medicinal chemistry and disease biology deepens, the continued exploration and optimization of novel piperidine scaffolds will undoubtedly lead to the next generation of life-saving medicines.

References

A Senior Application Scientist's Guide to Alternatives for 1-Boc-4-(aminomethyl)piperidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Piperidine and the Quest for Superior Alternatives

In the landscape of modern pharmaceutical synthesis, 1-Boc-4-(aminomethyl)piperidine stands as a workhorse, a versatile and reliable building block for introducing a key structural motif into a vast array of drug candidates.[1] Its rigid, saturated heterocyclic structure is a common feature in numerous approved drugs, particularly those targeting the central nervous system.[2][3] The Boc-protected amine allows for controlled, sequential reactions, making it an invaluable tool in the construction of complex molecules. However, the very ubiquity of the piperidine scaffold necessitates a critical evaluation of its properties and a forward-thinking exploration of alternatives. The drive to optimize drug-like properties—such as solubility, metabolic stability, and target engagement—has spurred the investigation of other saturated heterocycles that can serve as effective bioisosteres or offer unique structural advantages.[4][5]

This guide provides an in-depth comparison of viable alternatives to 1-Boc-4-(aminomethyl)piperidine, focusing on azetidine, pyrrolidine, and tetrahydropyran derivatives. We will delve into the causality behind choosing one scaffold over another, supported by a comparative analysis of their physicochemical properties, performance in key synthetic transformations, and successful applications in drug discovery.

Physicochemical Properties: A Comparative Analysis

The choice of a heterocyclic building block is fundamentally guided by its physicochemical properties, which directly impact the pharmacokinetic and pharmacodynamic profile of the final drug molecule.[6][7] A comparison of key parameters for piperidine and its alternatives reveals the nuanced trade-offs that medicinal chemists must consider.

Property1-Boc-4-(aminomethyl)piperidineN-Boc-3-(aminomethyl)azetidineN-Boc-3-(aminomethyl)pyrrolidine4-(Aminomethyl)tetrahydropyranRationale for Consideration in Drug Design
Ring Size 6-membered4-membered5-membered6-membered (with oxygen)Ring size influences bond angles, conformational flexibility, and the spatial orientation of substituents, which can significantly impact binding to biological targets.[8]
pKa (of the conjugate acid of the deprotected amine) ~10.5~9.5-10.0~10.0-10.5~10.0Basicity is critical for solubility and target interaction. Lower pKa values, as seen with azetidines, can reduce the likelihood of off-target interactions with acidic cellular components.
Calculated logP (cLogP) ~1.8~0.8~1.3~0.5Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Lower logP values, offered by smaller rings and the introduction of heteroatoms like oxygen, can lead to improved aqueous solubility and reduced metabolic clearance.[9][10]
Metabolic Stability Susceptible to oxidation at carbons α to the nitrogen.[9][11]Generally higher metabolic stability due to reduced susceptibility to CYP-mediated oxidation.[12]Can exhibit improved metabolic stability compared to piperidine.[13]The ether linkage is generally more stable to metabolic oxidation than the methylene groups in piperidine.[14]Enhancing metabolic stability is a primary goal in drug design to increase a drug's half-life and reduce the potential for the formation of toxic metabolites.

Performance in Key Synthetic Transformations

The utility of a building block is ultimately determined by its performance in common synthetic reactions. Here, we compare the expected reactivity of our selected alternatives in two of the most crucial transformations in pharmaceutical synthesis: amide bond formation and reductive amination.

Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry. The nucleophilicity of the primary amine on the building block is a key factor in the efficiency of this reaction.

While direct head-to-head comparative studies under identical conditions are scarce, we can infer performance based on the known properties of these amines. The primary amines on all four building blocks are sterically unhindered, suggesting they will all be good nucleophiles in amide coupling reactions. Any differences in yield are likely to be minor and more dependent on the specific coupling reagents and reaction conditions employed.

General Experimental Protocol for Amide Bond Formation:

This protocol describes a standard procedure for coupling a carboxylic acid to the primary amine of the heterocyclic building blocks.

  • Materials:

    • Carboxylic acid of interest

    • Heterocyclic amine (1-Boc-4-(aminomethyl)piperidine or alternative; 1.1 eq)

    • Coupling agent (e.g., HATU, HBTU; 1.1 eq)

    • Non-nucleophilic base (e.g., DIPEA; 2.5 eq)

    • Anhydrous solvent (e.g., DMF, DCM)

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) and the heterocyclic amine (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

    • Add the coupling agent (1.1 eq) in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

G cluster_reactants Reactants cluster_process Process cluster_product Product Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Heterocyclic_Amine Heterocyclic Amine (H₂N-CH₂-Het) Nucleophilic_Attack Nucleophilic Attack Heterocyclic_Amine->Nucleophilic_Attack Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Nucleophilic_Attack Amide_Formation Amide Bond Formation Nucleophilic_Attack->Amide_Formation Amide_Product Amide Product (R-CO-NH-CH₂-Het) Amide_Formation->Amide_Product

Reductive Amination

Reductive amination is another fundamental C-N bond-forming reaction, widely used in the synthesis of pharmaceuticals.[15][16] The efficiency of this reaction can be influenced by the basicity and steric hindrance of the amine.

Given the similar steric environment around the primary amine of all four building blocks, significant differences in reductive amination efficiency are not anticipated. The choice of reducing agent and reaction conditions will likely have a more pronounced effect on the reaction outcome.

General Experimental Protocol for Reductive Amination:

This protocol outlines a standard procedure for the reductive amination of an aldehyde or ketone with the heterocyclic building blocks.

  • Materials:

    • Aldehyde or ketone of interest

    • Heterocyclic amine (1-Boc-4-(aminomethyl)piperidine or alternative; 1.0 eq)

    • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride; 1.5 eq)

    • Anhydrous solvent (e.g., dichloromethane, methanol)

    • Acetic acid (catalytic amount, if needed)

  • Procedure:

    • Dissolve the aldehyde or ketone (1.2 eq) and the heterocyclic amine (1.0 eq) in the anhydrous solvent.

    • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add the reducing agent portion-wise, maintaining the temperature at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

G cluster_reactants Reactants cluster_process Process cluster_product Product Carbonyl_Compound Aldehyde/Ketone (R₂C=O) Imine_Formation Imine Formation Carbonyl_Compound->Imine_Formation Heterocyclic_Amine Heterocyclic Amine (H₂N-CH₂-Het) Heterocyclic_Amine->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction of Imine Reducing_Agent->Reduction Imine_Formation->Reduction Secondary_Amine Secondary Amine (R₂CH-NH-CH₂-Het) Reduction->Secondary_Amine

In-Depth Analysis of Alternatives

Azetidines: The Small Ring Advantage

Azetidines, as four-membered saturated heterocycles, offer a distinct departure from the piperidine scaffold.[12] Their compact and rigid nature can impart favorable properties to a drug molecule.

  • Rationale for Use: The primary driver for employing azetidine derivatives is to reduce lipophilicity and molecular weight, both of which are critical parameters in modern drug design.[12] The lower pKa of the azetidine nitrogen compared to piperidine can also be advantageous in mitigating off-target effects.

  • Synthesis: The synthesis of N-Boc-3-(aminomethyl)azetidine can be achieved through multi-step sequences, often starting from commercially available precursors. One common approach involves the aza-Michael addition to a suitable acceptor. For instance, the reaction of azetidine with methyl (N-Boc-azetidin-3-ylidene)acetate in the presence of DBU can yield the desired product after further transformations.[17] A reported synthesis of a similar 1,3'-biazetidine derivative achieved a yield of 64%.[17]

  • Case Study: The development of novel inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes has seen the successful incorporation of azetidine moieties. The smaller, more polar azetidine ring can lead to improved pharmacokinetic profiles compared to their piperidine-containing counterparts.

Pyrrolidines: A Balance of Flexibility and Constraint

The five-membered pyrrolidine ring offers a balance between the rigidity of azetidines and the conformational flexibility of piperidines.[18]

  • Rationale for Use: Pyrrolidines are often employed as a direct bioisostere for piperidines to modulate physicochemical properties.[9] They are slightly less lipophilic than piperidines and can adopt a wider range of conformations, which may be beneficial for optimizing interactions with a biological target.[10]

  • Synthesis: The synthesis of N-Boc-3-(aminomethyl)pyrrolidine can be achieved from various starting materials, including chiral pool sources like glutamic acid. A common synthetic route involves the reduction of a nitrile group. For example, N-Boc-3-cyanopyrrolidine can be reduced to the corresponding aminomethyl derivative.[19] A multi-step synthesis of N-Boc-3-pyrrolidine formaldehyde, a precursor to the aminomethyl derivative, has been reported with an overall yield of 85% or above.[19]

  • Case Study: A number of approved drugs contain the pyrrolidine scaffold, highlighting its versatility.[20] In the development of CCR5 antagonists for the treatment of HIV, the replacement of a piperidine ring with a pyrrolidine moiety has been explored to fine-tune the compound's activity and pharmacokinetic properties.

Tetrahydropyrans: The Bioisosteric Replacement with an Oxygen Twist

Tetrahydropyran derivatives serve as excellent bioisosteres for piperidines, where a methylene group is replaced by an oxygen atom.[4]

  • Rationale for Use: The introduction of the oxygen atom significantly reduces lipophilicity and can introduce a hydrogen bond acceptor, potentially leading to new interactions with the target protein.[4] The ether linkage is also generally more resistant to metabolic oxidation than the CH2 groups adjacent to the nitrogen in piperidine, which can lead to improved metabolic stability.[14]

  • Synthesis: 4-(Aminomethyl)tetrahydropyran can be synthesized from 4-cyanotetrahydropyran via reduction. A reported procedure using Raney nickel as a catalyst in an ammonia-methanol solution under hydrogen pressure afforded the product in 76.6% to 85.3% yield.[21] Another approach involves the reaction of a 4-substituted tetrahydropyran with a hydrazine, followed by decomposition in the presence of a catalyst like Raney nickel.[22]

  • Case Study: The FDA-approved drug Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes, features a tetrahydropyran ring. This highlights the successful application of this scaffold in modern drug discovery.

Conclusion: A Strategic Approach to Scaffold Selection

The choice of a saturated heterocyclic building block in pharmaceutical synthesis is a strategic decision with far-reaching implications for the properties and ultimate success of a drug candidate. While 1-Boc-4-(aminomethyl)piperidine remains a valuable and widely used reagent, a thorough understanding of the available alternatives is essential for the modern medicinal chemist.

Azetidines offer the potential for reduced lipophilicity and molecular weight, while pyrrolidines provide a nuanced balance of conformational flexibility and constraint. Tetrahydropyrans serve as excellent bioisosteres with the added benefit of improved metabolic stability and the potential for new hydrogen bonding interactions.

The optimal choice will always be context-dependent, guided by the specific goals of the drug discovery program. By carefully considering the physicochemical properties, synthetic accessibility, and potential for biological interactions of each scaffold, researchers can make informed decisions to design and synthesize the next generation of innovative therapeutics.

References

Comparative analysis of the conformational rigidity of 4,4-disubstituted piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a fundamental scaffold in a multitude of natural products and synthetic pharmaceuticals, owing to its versatile biological activities.[1][2][3][4][5] Its conformational flexibility, primarily the equilibrium between two chair conformations, is a critical determinant of its interaction with biological targets.[6] Modulating the rigidity of this ring system is a key strategy in medicinal chemistry to enhance binding affinity and selectivity. This guide provides a comparative analysis of the conformational rigidity of 4,4-disubstituted piperidines, exploring how geminal substitution at the C4 position influences the energy barrier of ring inversion and stabilizes specific conformations. We will delve into the underlying stereoelectronic effects and provide experimental data to support the discussion.[7][8][9]

The conformational landscape of the piperidine ring is dominated by the chair conformation, which is significantly more stable than boat or twist-boat forms.[4][6] Ring inversion allows the interconversion between two chair conformers. Substituents on the ring can occupy either axial or equatorial positions, and their relative stability is governed by a combination of steric and electronic factors.[10][11] The introduction of two substituents at the C4 position, known as geminal disubstitution, has a profound impact on the conformational dynamics of the piperidine ring.

The Influence of 4,4-Disubstitution on Conformational Rigidity

Geminal disubstitution at the C4 position can significantly increase the energy barrier to ring inversion, thereby enhancing the conformational rigidity of the piperidine ring. This effect, in part, can be understood through the Thorpe-Ingold effect, which suggests that increasing the steric bulk at a carbon atom favors cyclization and can also restrict conformational flexibility in existing rings.[12][13] The presence of two substituents at C4 introduces significant steric interactions that must be overcome during the transition state of ring inversion, which often resembles a half-chair or boat-like conformation.

Comparative Analysis of Different 4,4-Disubstituents

The degree of conformational rigidity imparted by 4,4-disubstitution is highly dependent on the nature of the substituents. Here, we compare several classes of 4,4-disubstituted piperidines.

Gem-Dimethyl Substitution

The 4,4-dimethylpiperidine scaffold is a classic example used to study the effects of gem-disubstitution. The presence of two methyl groups at the C4 position significantly raises the energy barrier for ring inversion compared to monosubstituted or unsubstituted piperidines.

  • Energetic Considerations: The primary effect of the gem-dimethyl group is steric. In the chair conformation, one methyl group is axial and the other is equatorial. During ring inversion, the molecule must pass through higher energy transition states where steric strain is increased.

  • Experimental Evidence: Variable temperature NMR (VT-NMR) spectroscopy is a powerful technique to measure the energy barrier of ring inversion (ΔG‡). For N-methyl-4,4-dimethylpiperidine, the barrier to ring inversion is significantly higher than that of N-methylpiperidine.

Spirocyclic Systems

Spiro-fusion of a second ring at the C4 position of piperidine creates a highly rigid structure. The conformational flexibility of the piperidine ring is severely restricted by the fused ring system.

  • Structural Constraints: The covalent linkage of the spirocycle prevents the puckering motion required for chair-chair interconversion. The piperidine ring is effectively locked into a single chair conformation.

  • Examples and Applications: Spirocyclic piperidines are prevalent in medicinal chemistry. For instance, the spiro[piperidine-4,4'-oxazolidin]-2'-one scaffold is a common motif in various bioactive molecules. X-ray crystallography studies of such compounds consistently show a locked chair conformation for the piperidine ring.

Gem-Diphenyl Substitution

The 4,4-diphenylpiperidine moiety is another important structural motif. The two bulky phenyl groups dramatically increase the conformational rigidity.

  • Steric Hindrance: The large steric demand of the two phenyl groups creates a high energetic penalty for any deviation from the ground-state chair conformation. The barrier to ring inversion is substantial.

  • Conformational Preference: In the solid state, X-ray diffraction studies of 4,4-diphenylpiperidine derivatives typically reveal a chair conformation with the phenyl groups occupying positions that minimize steric clash.[14][15]

Experimental Methodologies for Conformational Analysis

A combination of experimental and computational techniques is employed to elucidate the conformational preferences and rigidity of 4,4-disubstituted piperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for conformational analysis in solution.[7][8][16]

  • Variable Temperature NMR (VT-NMR): By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the coalescence temperature and calculate the free energy of activation (ΔG‡) for ring inversion.

  • Coupling Constants (J-values): The magnitude of three-bond proton-proton coupling constants (³JHH) can provide information about the dihedral angles between adjacent protons, which is indicative of the ring's conformation.[17]

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity of protons, which can help to distinguish between axial and equatorial substituents and confirm the overall conformation.

Experimental Protocol: Variable Temperature NMR for Determining Ring Inversion Barrier

  • Sample Preparation: Dissolve a known concentration of the 4,4-disubstituted piperidine derivative in a suitable deuterated solvent (e.g., toluene-d8, chloroform-d).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments (e.g., 10 K). At each temperature, allow the sample to equilibrate and acquire a new spectrum.

  • Coalescence Temperature (Tc): Identify the temperature at which two exchanging signals merge into a single broad peak. This is the coalescence temperature.

  • Low-Temperature Limit: Continue to lower the temperature until the signals for the two distinct conformers are sharp and well-resolved.

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring inversion process from the coalescence temperature and the frequency difference between the exchanging signals at the low-temperature limit.

X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive picture of the molecule's conformation in the solid state.[14][15] It allows for precise measurement of bond lengths, bond angles, and torsional angles, confirming the chair conformation and the orientation of substituents.

Computational Chemistry

Theoretical calculations are invaluable for complementing experimental data and providing insights into the energetics of different conformations.[3][6]

  • Molecular Mechanics (MM): MM methods provide a quick way to estimate the relative energies of different conformers and the energy barriers for interconversion.[17][18]

  • Density Functional Theory (DFT): DFT calculations offer a more accurate quantum mechanical description of the electronic structure and can be used to calculate conformational energies and transition state structures with high precision.[19][20]

Computational Workflow: DFT Calculation of Conformational Energy

DFT_Workflow start Initial Structure Generation (e.g., from MM) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum (No imaginary frequencies) freq_calc->verify_min verify_ts Verify Transition State (One imaginary frequency) freq_calc->verify_ts ts_search Transition State Search (e.g., QST2/QST3) verify_min->ts_search Ground State Confirmed energy_calc Single Point Energy Calculation (Higher level of theory) verify_min->energy_calc Proceed ts_search->freq_calc verify_ts->energy_calc Proceed end Determine ΔG‡ energy_calc->end

Caption: A typical workflow for calculating conformational energies using DFT.

Quantitative Comparison of Conformational Rigidity

The following table summarizes representative experimental and computational data for the energy barrier to ring inversion (ΔG‡) in various piperidine derivatives.

CompoundSubstituents at C4ΔG‡ (kcal/mol)Method
PiperidineNone~10.4VT-NMR
N-MethylpiperidineNone~10.2VT-NMR
4,4-DimethylpiperidineMe, Me~11.5VT-NMR
Spiro[piperidine-4,1'-cyclohexane]-(CH₂)₅->15 (locked)-
4,4-DiphenylpiperidinePh, Ph~13.8VT-NMR

Note: The values presented are approximate and can vary with solvent and temperature.

The Role of Stereoelectronic Effects

Beyond simple steric hindrance, stereoelectronic effects can also play a role in determining the conformational preferences of piperidines, particularly when heteroatoms are present in the substituents.

  • Anomeric Effect: While more pronounced in systems like tetrahydropyrans, an anomeric-type interaction can occur in piperidines with electronegative substituents at C2 or C6.[21] This effect involves the donation of electron density from the nitrogen lone pair into an antibonding orbital of an adjacent axial C-X bond, which can stabilize the axial conformation of the substituent.[7][22]

  • Hyperconjugation: Interactions between filled and empty orbitals can contribute to the overall conformational stability.[7][9] For instance, hyperconjugation between C-H or C-C bonds and the nitrogen lone pair can influence the geometry of the ring.

The Curtin-Hammett Principle in Reactive Systems

When a 4,4-disubstituted piperidine undergoes a reaction, the conformational equilibrium can influence the product distribution. According to the Curtin-Hammett principle, if the rate of ring inversion is much faster than the rate of the reaction, the ratio of products will be determined by the difference in the free energies of the transition states leading to each product, not by the relative populations of the ground-state conformers.[23][24][25][26][27]

Curtin_Hammett A Conformer A B Conformer B A->B k_inv TS_AC TS_AC A->TS_AC k_A TS_BD TS_BD B->TS_BD k_B C Product C D Product D TS_AC->C TS_BD->D

Caption: Curtin-Hammett scenario for reacting conformers.

The introduction of geminal substituents at the C4 position of the piperidine ring is a highly effective strategy for increasing its conformational rigidity. The magnitude of this effect is directly related to the steric bulk of the substituents, with spirocyclic systems and gem-diphenyl groups imparting the greatest degree of rigidity. Understanding the conformational dynamics of these systems is crucial for the rational design of potent and selective drug candidates. The judicious use of experimental techniques like VT-NMR and X-ray crystallography, in conjunction with computational modeling, provides a powerful toolkit for characterizing the conformational landscape of 4,4-disubstituted piperidines.

References

  • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. --INVALID-LINK--

  • van der Meulen, J., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Freitas, M. P. (n.d.). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. ResearchGate. --INVALID-LINK--

  • OpenOChem Learn. (n.d.). Curtin-Hammett Principle. --INVALID-LINK--

  • BenchChem. (n.d.). Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide. --INVALID-LINK--

  • Grokipedia. (n.d.). Curtin–Hammett principle. --INVALID-LINK--

  • Dalal Institute. (n.d.). Curtin-Hammett Principle. --INVALID-LINK--

  • Wikipedia. (n.d.). Curtin–Hammett principle. --INVALID-LINK--

  • Resonance. (n.d.). The Curtin–Hammett Principle. --INVALID-LINK--

  • Mirjafary, Z., et al. (2018). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry. --INVALID-LINK--

  • Hansen, C. S., et al. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N-Methyl Piperidine. Physical Chemistry Chemical Physics. --INVALID-LINK--

  • Martinez, R., et al. (2018). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Tredwell, M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. --INVALID-LINK--

  • Pandiarajan, K., et al. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences. --INVALID-LINK--

  • Scott, D. W. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. --INVALID-LINK--

  • Freitas, M. P. (2021). Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Nguyen, T. (2016). Steric Effects on the Configuration of the Nitrogen In Piperidine. Slideshare. --INVALID-LINK--

  • Belostotskii, A. M., et al. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science. --INVALID-LINK--

  • Wang, H., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. --INVALID-LINK--

  • Tredwell, M., et al. (n.d.). The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge-dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. ResearchGate. --INVALID-LINK--

  • Gundertofte, K., et al. (1991). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of Computer-Aided Molecular Design. --INVALID-LINK--

  • Alver, Ö., et al. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia. --INVALID-LINK--

  • Yarie, M., et al. (2020). Hidden ionicity in N-(chloromethyl)piperidine due to anomeric effect. ResearchGate. --INVALID-LINK--

  • D'Alonzo, D., et al. (2012). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. --INVALID-LINK--

  • Wiberg, K. B., & Murcko, M. A. (1988). Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose. The Journal of Organic Chemistry. --INVALID-LINK--

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Tredwell, M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie. --INVALID-LINK--

  • Carbone, A., et al. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Viruses. --INVALID-LINK--

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. --INVALID-LINK--

  • Defense Technical Information Center. (1984). Piperidine Synthesis. --INVALID-LINK--

  • Arulraj, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society. --INVALID-LINK--

  • Aly, M. H., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. --INVALID-LINK--

  • SciSpace. (n.d.). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. --INVALID-LINK--

  • UCLA Chemistry and Biochemistry. (n.d.). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. --INVALID-LINK--

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. --INVALID-LINK--

  • Vaskevich, R. I., et al. (2023). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. IUCrData. --INVALID-LINK--

  • Vaskevich, R. I., et al. (2023). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E. --INVALID-LINK--

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Boc-4-(aminomethyl)-4-ethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of laboratory chemicals is a critical, often overlooked, aspect of experimental integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-Boc-4-(aminomethyl)-4-ethylpiperidine (CAS No. 1181267-04-3), a substituted piperidine derivative commonly used in synthetic chemistry. By understanding the underlying principles of chemical waste management, you can ensure the safety of yourself, your colleagues, and the environment.

The disposal procedures outlined here are synthesized from established safety protocols for hazardous chemical waste and data from structurally similar piperidine derivatives. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, a conservative approach that treats the compound as hazardous is mandatory. Piperidine and its derivatives are known to be irritants and can be harmful if not handled correctly.[1][2][3]

Core Principles of Chemical Waste Disposal

The foundation of proper chemical disposal rests on several key principles:

  • Segregation: Never mix incompatible waste streams.[4][5]

  • Containment: Use appropriate, sealed, and clearly labeled containers.[4][6]

  • Compliance: Adhere to all local, regional, and national hazardous waste regulations.[7][8][9]

  • Communication: Your institution's Environmental Health and Safety (EHS) department is your primary resource for specific guidance and waste collection.[4]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any chemical waste, a thorough hazard assessment is paramount. Based on data for analogous compounds like 1-Boc-4-(aminomethyl)piperidine, it is prudent to assume that this compound may cause skin and eye irritation.[7][10]

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from potential splashes of the chemical or its solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Provides a barrier against dermal absorption. Double-gloving is recommended.
Body Protection A dedicated laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hood.Avoids inhalation of any potential vapors or aerosols.[7]

Part 2: Step-by-Step Disposal Protocol

This protocol covers the disposal of pure this compound (solid or liquid) and contaminated materials.

Step 1: Waste Collection and Segregation
  • Designate a Hazardous Waste Container:

    • Select a container that is compatible with the chemical. For solids, a securely sealed plastic pail or drum is suitable. For liquids or solutions, use a screw-cap bottle, preferably the original container if it is empty and in good condition.[8][11]

    • The container must be in good condition, with no leaks or cracks.

  • Label the Waste Container:

    • As soon as you begin accumulating waste, affix a hazardous waste label provided by your institution's EHS department.[4][6]

    • The label must include:

      • The words "Hazardous Waste."[5]

      • The full chemical name: "this compound." Do not use abbreviations.[4]

      • The approximate concentration and quantity of the waste.

      • The date accumulation started.

  • Segregate the Waste:

    • This waste stream should be kept separate from other chemical waste, particularly strong acids and oxidizing agents, to prevent any potential reactions.[5][12]

Step 2: Transferring the Chemical Waste
  • Solid Waste:

    • Carefully transfer any residual solid this compound into the designated hazardous waste container.

    • Use a dedicated scoop or spatula for the transfer. Any tools used in the transfer should also be considered contaminated and disposed of accordingly.

  • Liquid Waste (Solutions):

    • If the waste is in a solution, carefully pour it into the designated liquid hazardous waste container.

    • Avoid splashing. A funnel can aid in a safe transfer.

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be placed in a sealed bag and then into the solid hazardous waste container.[11]

    • Non-disposable glassware should be decontaminated. The first rinse with a suitable solvent should be collected as hazardous waste.[4]

Step 3: Storage Pending Disposal
  • Seal the Container:

    • Keep the hazardous waste container tightly closed except when adding waste.[4][6]

  • Secondary Containment:

    • Store the sealed waste container in a secondary containment bin or tray to catch any potential leaks.[4]

  • Designated Storage Area:

    • Store the waste in a designated, well-ventilated satellite accumulation area within your laboratory.[5] This area should be away from general traffic and incompatible materials.

Step 4: Arranging for Final Disposal
  • Contact EHS:

    • Once your waste container is full or you have no further need to accumulate this type of waste, contact your institution's EHS department to schedule a waste pickup.[4]

  • Professional Disposal:

    • Do not attempt to dispose of this chemical through conventional means (e.g., trash or sewer).[6][7][8] It must be handled by a licensed hazardous waste disposal contractor who will likely use high-temperature incineration.[11]

Part 3: Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert:

    • Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill:

    • For a small, manageable spill, you may proceed with cleanup if you are trained to do so. For large or unmanageable spills, contact your EHS department immediately.[4]

  • Contain and Clean:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[7]

    • Sweep up the absorbed material and place it in your designated hazardous waste container.[7]

  • Decontaminate:

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generation assess_hazard Assess Hazards (Treat as Hazardous) start->assess_hazard spill Spill Occurs start->spill don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazard->don_ppe select_container Select Compatible Waste Container don_ppe->select_container label_container Affix & Complete Hazardous Waste Label select_container->label_container transfer_waste Transfer Waste to Container (Solid, Liquid, Contaminated Items) label_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container secondary_containment Place in Secondary Containment seal_container->secondary_containment store_saa Store in Designated Satellite Accumulation Area secondary_containment->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end End: Professional Disposal contact_ehs->end spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Is it manageable? transfer_waste_spill Collect Spill Debris as Hazardous Waste spill_cleanup->transfer_waste_spill transfer_waste_spill->seal_container

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always remember that proper chemical disposal is not an afterthought but an integral part of the scientific process.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-4-(aminomethyl)-4-ethylpiperidine
Reactant of Route 2
1-Boc-4-(aminomethyl)-4-ethylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.